Product packaging for 2,3,4-Trimethylaniline(Cat. No.:CAS No. 1467-35-2)

2,3,4-Trimethylaniline

Cat. No.: B074830
CAS No.: 1467-35-2
M. Wt: 135.21 g/mol
InChI Key: RLIPQCDHACHPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,4-Trimethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B074830 2,3,4-Trimethylaniline CAS No. 1467-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIPQCDHACHPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163453
Record name 2,3,4-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-35-2
Record name 2,3,4-Trimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1467-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,4-TRIMETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY34EQP4HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethylaniline, also known by its IUPAC name 2,3,4-trimethylbenzenamine, is an aromatic amine with the chemical formula C9H13N.[1][2] It is a substituted aniline with three methyl groups attached to the benzene ring. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and ether.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C9H13N[1][2]
Molecular Weight 135.21 g/mol [1][2]
CAS Number 1467-35-2[1][2]
Appearance Colorless to pale yellow liquid[1]
Melting Point approx. -12 °C[1]
Boiling Point approx. 232-234 °C[1]
Computed Density 0.969 g/cm³[2]
Solubility Slightly soluble in water; soluble in ethanol and ether[1]
Computed XLogP3 2.3[2]

Synthesis

The primary route for the synthesis of this compound involves a two-step process starting from 1,2,3-trimethylbenzene (hemimellitene).[1] The first step is the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.

Generalized Experimental Protocol for Synthesis

Step 1: Nitration of 1,2,3-Trimethylbenzene

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled. 1,2,3-trimethylbenzene is then added dropwise to the cooled nitrating mixture while maintaining a low temperature to control the reaction and prevent over-nitration. The reaction mixture is stirred for a specified period, after which it is poured onto ice water. The resulting nitro-1,2,3-trimethylbenzene is then extracted with an organic solvent, washed, and dried.

Step 2: Reduction of Nitro-1,2,3-trimethylbenzene

The isolated nitro-1,2,3-trimethylbenzene is dissolved in a suitable solvent, such as ethanol. A reducing agent, typically a metal catalyst like palladium on carbon in the presence of hydrogen gas, or a metal in acidic solution (e.g., tin and hydrochloric acid), is added. The reaction mixture is stirred under appropriate conditions (e.g., hydrogen pressure, temperature) until the reduction is complete. The catalyst is then filtered off, and the solvent is removed. The crude this compound is purified by distillation under reduced pressure.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 1_2_3_Trimethylbenzene 1,2,3-Trimethylbenzene Nitration Nitration Reaction 1_2_3_Trimethylbenzene->Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration Nitro_Product Nitro-1,2,3-trimethylbenzene Nitration->Nitro_Product Reduction Reduction Reaction Nitro_Product->Reduction Reducing_Agent Reducing Agent (e.g., H2/Pd-C) Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

As a primary aromatic amine, this compound is expected to undergo typical reactions of this class of compounds, such as diazotization, acylation, and alkylation. The presence of three electron-donating methyl groups on the aromatic ring increases its electron density, making it more susceptible to electrophilic aromatic substitution reactions.

While less studied than its isomer 2,4,6-trimethylaniline, this compound holds potential as an intermediate in the synthesis of various organic molecules.[1] Its applications may be found in the following areas:

  • Agrochemicals: It can be used as a building block for the synthesis of pesticides and herbicides.

  • Pharmaceuticals: The aniline scaffold is present in many drug molecules, suggesting its potential use in medicinal chemistry as a starting material or intermediate.

  • Dyes and Pigments: Substituted anilines are common precursors in the synthesis of azo dyes and other colorants.

Spectroscopic Data

While a detailed analysis is beyond the scope of this guide, the expected spectroscopic features are as follows:

  • ¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the three distinct methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,3,4-substitution pattern.

  • ¹³C NMR: Resonances for the nine carbon atoms, with distinct signals for the three methyl carbons and the six aromatic carbons.

  • IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹), as well as C-N stretching and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of substituted anilines.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Aromatic amines as a class can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in various fields of research and development. This guide has provided an overview of its core chemical properties, synthesis, and reactivity. Further investigation into its specific reaction pathways and biological activities could unveil new opportunities for its use in the development of novel materials, agrochemicals, and pharmaceuticals.

References

The Advent of a Dye Intermediate: A Historical and Technical Overview of 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the historical context, synthesis, and properties of 2,3,4-Trimethylaniline, a notable member of the substituted aniline family that emerged from the burgeoning synthetic dye industry of the late 19th and early 20th centuries.

Introduction

The discovery and study of this compound are intrinsically linked to the broader exploration of aniline and its derivatives, a field that catalyzed a revolution in the chemical industry, particularly in the synthesis of dyes. While a singular, celebrated moment of discovery for this compound is not well-documented, its emergence is a logical consequence of the systematic investigation into polysubstituted aromatic amines. This guide provides a technical and historical examination of this compound, detailing the foundational synthetic methods that led to its characterization and its place within the landscape of early organic chemistry.

Historical Context: The Rise of Synthetic Dyes

The journey of this compound begins with the first isolation of aniline in 1826. However, it was the latter half of the 19th century and the early 20th century that saw an explosion in research into substituted anilines.[1] This surge was primarily fueled by the immense commercial potential of synthetic dyes.[1] Chemists of the era systematically explored the effects of adding various functional groups, such as methyl groups, to the aniline backbone to create a spectrum of new colors. Isomers of trimethylaniline, like 2,4,5-trimethylaniline, gained prominence as precursors for azo dyes such as Ponceau 3R.[1] It was within this environment of fervent research and industrial application that the synthesis and characterization of numerous aniline derivatives, including this compound, were undertaken.

The classical synthesis route, which remains a fundamental method, involves a two-step process: the nitration of the corresponding trimethylbenzene followed by the reduction of the resulting nitro compound.[1] For this compound, the starting material is 1,2,3-trimethylbenzene, also known as hemimellitene.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point approx. 232-234°C
Melting Point approx. -12°C
CAS Number 1467-35-2

(Data sourced from Benchchem[1])

Experimental Protocol: A Classical Synthesis

The following outlines the archetypal experimental procedure for the synthesis of this compound, reflecting the established organic chemistry techniques of the period.

Part 1: Nitration of 1,2,3-Trimethylbenzene (Hemimellitene)
  • Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared, typically in a flask cooled in an ice bath to manage the exothermic reaction. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺).[1]

  • Nitration Reaction: 1,2,3-trimethylbenzene is slowly added to the chilled nitrating mixture with constant stirring. The temperature is carefully controlled to prevent dinitration and other side reactions. The electrophilic nitronium ion attacks the aromatic ring of the hemimellitene, substituting a hydrogen atom with a nitro group (-NO₂) to yield 1,2,3-trimethyl-4-nitrobenzene.

  • Workup: After the reaction is complete, the mixture is poured over crushed ice, causing the crude nitro compound to precipitate. The solid is then collected by filtration and washed with cold water to remove residual acid.

Part 2: Reduction of 1,2,3-Trimethyl-4-nitrobenzene
  • Reduction Reaction: The crude 1,2,3-trimethyl-4-nitrobenzene is subjected to reduction to convert the nitro group to an amino group (-NH₂). A common method from the era involved using a metal, such as iron or tin, in the presence of a strong acid like hydrochloric acid. The metal acts as the reducing agent.

  • Workup and Isolation: Following the reduction, the reaction mixture is made basic to neutralize the excess acid and to deprotonate the anilinium salt, liberating the free amine. The this compound can then be isolated from the aqueous mixture, often through steam distillation or solvent extraction.

  • Purification: The crude product is further purified by distillation to obtain the final, relatively pure this compound.

Synthesis Pathway Diagram

Synthesis_of_2_3_4_Trimethylaniline hemimellitene 1,2,3-Trimethylbenzene (Hemimellitene) reagent1 HNO₃ / H₂SO₄ hemimellitene->reagent1 nitro_intermediate 1,2,3-Trimethyl-4-nitrobenzene reagent2 Fe / HCl (Reduction) nitro_intermediate->reagent2 trimethylaniline This compound reagent1->nitro_intermediate Nitration reagent2->trimethylaniline Reduction

Caption: Classical synthesis route for this compound.

Logical Workflow of Synthesis

Logical_Workflow start Start: 1,2,3-Trimethylbenzene nitration Step 1: Electrophilic Aromatic Substitution (Nitration with mixed acid) start->nitration workup1 Step 2: Quenching and Isolation of Nitro-intermediate nitration->workup1 reduction Step 3: Reduction of Nitro Group (e.g., with Fe/HCl) workup1->reduction workup2 Step 4: Basification and Isolation of Amine reduction->workup2 purification Step 5: Purification by Distillation workup2->purification end_product End Product: this compound purification->end_product

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The history of this compound is not one of a singular breakthrough but rather a testament to the systematic and exploratory nature of organic chemistry in an era of industrial revolution. Its synthesis, rooted in the well-established reactions of nitration and reduction, highlights the foundational principles that enabled the creation of a vast array of aromatic compounds. While it may not have achieved the same level of commercial fame as some of its isomers, this compound remains a significant example of the chemical innovation that defined its time and continues to be a valuable compound in chemical research.

References

An In-depth Technical Guide to 2,3,4-trimethylbenzenamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3,4-trimethylbenzenamine, an aromatic amine, is a significant chemical compound within organic chemistry. Its nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), provides a systematic and unambiguous way to identify the molecule. The IUPAC system names this compound based on the benzene ring with an amine substituent (-NH2), with the positions of the three methyl (-CH3) groups indicated by numbers. Thus, the name 2,3,4-trimethylbenzenamine clearly defines the substitution pattern on the benzene ring. An alternative, and equally acceptable, IUPAC name is 2,3,4-trimethylaniline.[1] This compound is also known by synonyms such as Benzenamine, 2,3,4-trimethyl- and Aniline, 2,3,4-trimethyl-.[2][3] It is definitively identified by its CAS Registry Number: 1467-35-2.[1][2]

This guide provides an overview of its chemical properties, a representative synthesis protocol, and its structural identification for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The quantitative properties of 2,3,4-trimethylbenzenamine are crucial for its application in research and synthesis. These properties determine its behavior in different solvents and its reactivity. The data is summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2,3,4-trimethylbenzenamine, Benzenamine, 2,3,4-trimethyl-[2][3]
CAS Number 1467-35-2[1][2]
Molecular Formula C9H13N[2]
Molecular Weight 135.21 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Melting Point 24 °C[2]
Boiling Point 238-240 °C[2]
Topological Polar Surface Area 26 Ų[1]
XLogP3 2.3[2]

Experimental Protocols: Synthesis of Trimethylanilines

The synthesis of substituted anilines often involves the nitration of the corresponding substituted benzene, followed by the reduction of the nitro group. The following protocol is a representative method for the synthesis of a trimethylaniline isomer, specifically 2,4,6-trimethylaniline, which illustrates the general principles that can be adapted for 2,3,4-trimethylbenzenamine starting from the appropriate trimethylbenzene (hemimellitene).

Objective: To synthesize 2,4,6-trimethylaniline from mesitylene.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Iron powder (Fe)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Reaction flask, dropping funnel, condenser, heating mantle, and standard laboratory glassware.

Procedure:

Step 1: Nitration of Mesitylene

  • A mixture of sulfuric acid and nitric acid is prepared to form the nitrating agent.

  • Mesitylene is slowly added to the mixed acid at a controlled temperature, typically below 10°C, to prevent over-nitration and side reactions. The reaction is carried out for several hours.

  • After the reaction is complete, the mixture is allowed to stand, leading to the separation of layers. The acidic layer is carefully removed.

  • The organic layer, containing 2,4,6-trimethylnitrobenzene, is washed to remove residual acid.

Step 2: Reduction of 2,4,6-trimethylnitrobenzene

  • The crude 2,4,6-trimethylnitrobenzene is transferred to a reaction vessel containing iron powder and a mixture of hydrochloric acid and water.

  • The mixture is heated to reflux (around 100-105°C) for several hours to facilitate the reduction of the nitro group to an amine group.[4]

  • Upon completion, the reaction mixture is cooled.

Step 3: Isolation and Purification

  • The crude 2,4,6-trimethylaniline is isolated from the reaction mixture, often by steam distillation.

  • The distilled product is then extracted into an organic solvent, such as ethyl acetate.

  • The organic extracts are combined, washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and then dried over anhydrous sodium sulfate.[4]

  • The solvent is removed under reduced pressure (in vacuo).

  • The final product is purified by distillation to yield pure 2,4,6-trimethylaniline.[4]

This general methodology highlights the key steps in producing trimethylanilines. For the synthesis of 2,3,4-trimethylbenzenamine, the starting material would be 1,2,3-trimethylbenzene (hemimellitene), and the nitration conditions would need to be carefully controlled to achieve the desired regioselectivity.

Visualization of Nomenclature

The following diagram illustrates the logical relationship between the chemical structure of 2,3,4-trimethylbenzenamine and its various identifiers, including its IUPAC names and CAS number.

Caption: Relationship between the structure and nomenclature of 2,3,4-trimethylbenzenamine.

References

Key chemical identifiers for 2,3,4-Trimethylaniline (CAS No. 1467-35-2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Key Chemical Identifiers of 2,3,4-Trimethylaniline (CAS No. 1467-35-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential chemical identifiers for this compound (CAS No. 1467-35-2). The information is curated for professionals in research and development, offering a structured repository of chemical data, experimental methodologies, and a visualization of the compound's identification framework.

Core Chemical and Physical Data

This compound, an aromatic amine, is a valuable compound in various research and synthetic applications.[1] Its chemical structure consists of a benzene ring substituted with an amino group and three methyl groups at the 2, 3, and 4 positions.[2] A summary of its key identifiers and computed properties is presented below.

Table 1: Key Chemical Identifiers for this compound[2][3]
Identifier TypeValue
CAS Number 1467-35-2
IUPAC Name This compound
Synonyms 2,3,4-Trimethylbenzenamine, Benzenamine, 2,3,4-trimethyl-
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
InChI InChI=1S/C9H13N/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,10H2,1-3H3
InChIKey RLIPQCDHACHPJW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)N)C)C
Table 2: Computed Physicochemical Properties[2][3]
PropertyValue
Appearance Colorless to pale yellow liquid[2]
Purity Typically 95% or 98%[2][3]
XLogP3 2.3
Topological Polar Surface Area 26 Ų
Monoisotopic Mass 135.104799419 Da

Synthesis Pathway

The synthesis of this compound typically involves a two-step process starting from 1,2,3-trimethylbenzene.[2]

  • Nitration: 1,2,3-trimethylbenzene undergoes electrophilic aromatic substitution with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. This introduces a nitro group (-NO₂) onto the benzene ring, forming 1,2,3-trimethyl-4-nitrobenzene.[2]

  • Reduction: The nitro group of the intermediate is then reduced to an amino group (-NH₂). This can be achieved through catalytic hydrogenation or by using reducing agents like iron powder in the presence of an acid.[2]

Synthesis_Pathway 1,2,3-Trimethylbenzene 1,2,3-Trimethylbenzene Nitration Nitration 1,2,3-Trimethylbenzene->Nitration 1,2,3-Trimethyl-4-nitrobenzene 1,2,3-Trimethyl-4-nitrobenzene Nitration->1,2,3-Trimethyl-4-nitrobenzene Reduction Reduction 1,2,3-Trimethyl-4-nitrobenzene->Reduction This compound This compound Reduction->this compound

Synthesis of this compound.

Experimental Protocols for Chemical Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments, providing structural information.

  • Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Protocol:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts for aromatic and methyl protons (typically 0-10 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the coupling patterns (splitting) to deduce the connectivity of the protons.

  • ¹³C NMR Protocol:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected range for aromatic and aliphatic carbons (typically 0-160 ppm).

    • The number of distinct signals will indicate the number of unique carbon environments.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Dissolve a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

  • Protocol:

    • Introduce the sample into the ion source (e.g., via direct infusion or GC).

    • Ionize the molecules using a suitable technique (e.g., Electron Ionization - EI).

    • Analyze the resulting ions in the mass analyzer.

    • The molecular ion peak ([M]⁺) will confirm the molecular weight, and the fragmentation pattern provides structural clues.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[4][5]

  • Sample Preparation: The sample, being a liquid, can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[6]

  • Instrumentation: An FTIR spectrometer.

  • Protocol:

    • Obtain a background spectrum of the empty sample holder.

    • Place the sample in the instrument's beam path.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify characteristic absorption bands for the amino group (N-H stretching) and the aromatic ring (C-H and C=C stretching).[7]

Biological Activity and Signaling

While specific signaling pathways for this compound are not well-documented, the broader class of trimethylanilines has been studied, primarily for their toxicological profiles. Some isomers, such as 2,4,5-trimethylaniline and 2,4,6-trimethylaniline, have been shown to be carcinogenic in animal studies.[8][9][10] The carcinogenic mechanism of many aromatic amines is believed to involve metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations.[9]

Derivatives of trimethylanilines are also being investigated for potential therapeutic applications, serving as scaffolds for the synthesis of molecules with antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2]

Biological_Activity cluster_identification Chemical Identification cluster_analysis Analytical Characterization cluster_properties Properties & Activity CAS CAS No. 1467-35-2 IUPAC IUPAC Name This compound Formula Molecular Formula C9H13N MW Molecular Weight 135.21 g/mol Structure SMILES | InChI | InChIKey NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry FTIR FTIR Spectroscopy PhysChem Physical State Liquid Bioactivity Biological Activity (Aromatic Amine Class) This compound This compound This compound->CAS This compound->IUPAC This compound->Formula This compound->MW This compound->Structure This compound->NMR This compound->MS This compound->FTIR This compound->PhysChem This compound->Bioactivity

Key Identifiers for this compound.

References

Structural formula and molecular weight of 2,3,4-Trimethylaniline.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental chemical properties of 2,3,4-Trimethylaniline, a key aromatic amine used in various research and development applications. The focus of this document is to present its structural formula and molecular weight in a clear and concise manner, suitable for technical reference.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2,3,4-trimethylbenzenamine, is an aromatic amine.[1] Its structure consists of a benzene ring substituted with an amino (-NH₂) group and three methyl (-CH₃) groups at the 2, 3, and 4 positions.[1] This specific substitution pattern confers its unique chemical properties and reactivity.

The quantitative data for this compound is summarized in the table below for ease of reference and comparison.

Identifier Value
Molecular FormulaC₉H₁₃N[1][2]
Molecular Weight135.21 g/mol [1][2][3]
IUPAC NameThis compound[1][2]
Synonyms2,3,4-trimethylbenzenamine, Benzenamine, 2,3,4-trimethyl-[1]
CAS Number1467-35-2[1]

Structural Formula Visualization

To facilitate a deeper understanding of its molecular architecture, the structural formula of this compound is provided below as a 2D diagram. This visualization illustrates the connectivity of the atoms and the arrangement of the substituent groups on the aromatic ring.

References

Preliminary Reactivity Studies of 2,3,4-Trimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary reactivity of 2,3,4-trimethylaniline (CAS No. 1467-35-2), a substituted aromatic amine with potential applications in chemical synthesis and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established reactivity patterns of closely related trimethylaniline isomers and other substituted anilines to infer its chemical behavior. The guide covers key reaction classes including oxidation, diazotization, and condensation reactions. Detailed experimental protocols from analogous compounds are provided to serve as a starting point for the investigation of this compound. All quantitative data from related compounds is summarized in structured tables, and key reaction pathways and experimental workflows are illustrated with diagrams.

Introduction

This compound is an aromatic amine whose reactivity is governed by the electron-donating nature of the amino group and the steric and electronic effects of the three methyl substituents on the benzene ring.[1] The amino group activates the aromatic ring towards electrophilic substitution and is also the primary site for reactions such as diazotization and condensation. The methyl groups, being electron-donating, further enhance the ring's reactivity. However, their positions influence the regioselectivity of substitution reactions and can introduce steric hindrance around the amino group. This guide explores the expected reactivity of this compound in several key organic transformations.

Predicted Reactivity and Key Reactions

Based on the general reactivity of aromatic amines and data from its isomers, this compound is expected to undergo the following key reactions:

  • Oxidative Coupling: Aromatic amines can undergo oxidative coupling to form new carbon-carbon or nitrogen-nitrogen bonds. For instance, the oxidative homo-coupling of trimethylanilines can generate trans-azoarenes.[1]

  • Diazotization: As a primary aromatic amine, this compound is expected to react with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used in subsequent reactions like Sandmeyer reactions to introduce a variety of functional groups.

  • Condensation Reactions: The amino group can condense with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are fundamental in the synthesis of various ligands and heterocyclic compounds.[1][2]

  • Electrophilic Aromatic Substitution: The activated aromatic ring is susceptible to electrophilic attack, leading to halogenation, nitration, and sulfonation. The directing effects of the amino and methyl groups will determine the position of substitution.

Quantitative Data from Related Compounds

Direct quantitative data for the reactivity of this compound is scarce in the current literature. The following tables summarize data from related trimethylaniline isomers and dimethylanilines to provide a comparative baseline for expected reactivity.

Table 1: Physical and Chemical Properties of Trimethylaniline Isomers

PropertyThis compound2,4,5-Trimethylaniline2,4,6-Trimethylaniline
CAS Number 1467-35-2[3][4]137-17-7[5]88-05-1[6]
Molecular Formula C₉H₁₃N[3]C₉H₁₃N[5]C₉H₁₃N[6]
Molecular Weight 135.21 g/mol [3]135.21 g/mol [5]135.21 g/mol
Appearance Liquid[4]White crystals or beige powder[5]Clear yellow to brown liquid[6]
Boiling Point Not available234-235 °C[5]Not available
Melting Point Not available68 °C[5]Not available
pKa Not available5.09[5]4.38[6]

Table 2: Reaction Yields for Reactions of Trimethylaniline Isomers and Related Compounds

ReactionSubstrateReagentsProductYield (%)Reference
Nitration followed by ReductionMesitylene1. HNO₃, H₂SO₄; 2. Fe, HCl2,4,6-TrimethylanilineHigh[7][8][9]
Condensation2-MethylquinolinesAromatic aldehydes, Ac₂O(E)-2-Styrylquinolines66[10]
Perkin Condensation8-Hydroxyquinaldine3,4-Dihydroxybenzaldehyde, Ac₂O2-Styrylquinoline derivative66[10]
Sandmeyer Trifluoromethylation4-Methoxyaniline1. t-BuONO, HBF₄; 2. TMSCF₃, CuSCN, Cs₂CO₃4-Methoxybenzotrifluoride85[11]
Tandem Diazotization/CyclizationFuroxancarboxamidesNaNO₂, AcOH, MeSO₃H[5][12][13]Oxadiazolo[3,4-d][1][5][12]triazin-7(6H)-one 2-oxidesup to 77[14]

Experimental Protocols for Key Reactions (Based on Analogous Compounds)

The following protocols for related compounds can be adapted for preliminary reactivity studies of this compound.

Synthesis of 2,4,6-Trimethylaniline (as a model for synthesis of this compound)

This procedure for the synthesis of 2,4,6-trimethylaniline from mesitylene can be conceptually adapted for the synthesis of this compound from 1,2,3-trimethylbenzene.

Protocol:

  • Nitration: Mesitylene is selectively mononitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature (typically below 10°C) to prevent oxidation of the methyl groups. The reaction is allowed to proceed for several hours.

  • Work-up: After the reaction, the mixture is allowed to separate, and the organic layer containing 2,4,6-trimethylnitrobenzene is isolated.

  • Reduction: The nitroaromatic compound is then reduced to the corresponding aniline. A common method is using iron powder in the presence of hydrochloric acid. The reaction is heated for several hours (e.g., at 100-105°C for 8 hours).

  • Purification: The crude 2,4,6-trimethylaniline is isolated from the reaction mixture, typically by distillation, and then purified by a final distillation.[7][9]

Diazotization and Azo Coupling (General Protocol)

This general procedure for the diazotization of aromatic amines can be used as a starting point for this compound.

Protocol:

  • Diazotization: The aromatic amine is dissolved in a cold (0-5°C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄). A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or another aromatic amine) dissolved in a suitable solvent. The pH of the coupling reaction is often adjusted to optimize the reaction.

  • Isolation: The resulting azo dye often precipitates from the solution and can be collected by filtration, washed, and dried.

Condensation with Aldehydes (General Protocol)

The following is a general procedure for the condensation of anilines with aldehydes to form Schiff bases.

Protocol:

  • Reaction Setup: The aniline and the aldehyde are dissolved in a suitable solvent, such as ethanol or toluene. An acid or base catalyst can be added to facilitate the reaction, although in some cases, the reaction proceeds without a catalyst.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure imine.[2]

Visualizations

Reaction Pathways and Workflows

The following diagrams illustrate the general pathways for the key reactions discussed.

Synthesis_of_Trimethylaniline Trimethylbenzene 1,2,3-Trimethylbenzene Nitration Nitration (HNO₃, H₂SO₄) Trimethylbenzene->Nitration Nitro_Trimethylbenzene 4-Nitro-1,2,3-trimethylbenzene Nitration->Nitro_Trimethylbenzene Reduction Reduction (Fe, HCl) Nitro_Trimethylbenzene->Reduction Trimethylaniline This compound Reduction->Trimethylaniline

Caption: Synthetic pathway for this compound.

Diazotization_Reaction Trimethylaniline This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Trimethylaniline->Diazotization Diazonium_Salt 2,3,4-Trimethylbenzenediazonium Chloride Diazotization->Diazonium_Salt Coupling Azo Coupling (e.g., Phenol) Diazonium_Salt->Coupling Azo_Dye Azo Dye Product Coupling->Azo_Dye

Caption: General diazotization and azo coupling pathway.

Condensation_Reaction Trimethylaniline This compound Condensation Condensation (Heat, Catalyst) Trimethylaniline->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Schiff_Base Schiff Base (Imine) Condensation->Schiff_Base Water H₂O Condensation->Water

Caption: Condensation reaction to form a Schiff base.

Conclusion

While direct experimental studies on the reactivity of this compound are limited, a predictive understanding of its chemical behavior can be established by examining the reactivity of its isomers and other substituted anilines. It is anticipated that this compound will undergo typical reactions of primary aromatic amines, including oxidation, diazotization, and condensation. The provided experimental protocols for analogous compounds offer a solid foundation for initiating laboratory investigations into the reactivity of this compound. Further research is warranted to elucidate the specific reaction kinetics, yields, and product profiles for this compound to fully realize its potential in synthetic chemistry and drug discovery.

References

Literature review on substituted anilines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Substituted Anilines: Synthesis, Applications, and Experimental Considerations

Introduction

Substituted anilines, organic compounds featuring an amino group attached to a substituted aromatic ring, are fundamental building blocks in modern chemistry. Their structural versatility makes them indispensable in a vast array of applications, from the synthesis of dyes and polymers to their critical role as pharmacophores in numerous therapeutic agents.[1][2][3] In the pharmaceutical industry, the aniline moiety is present in a significant number of drugs, including oncology agents like imatinib and cardiovascular treatments such as rivaroxaban.[2] However, the utility of anilines is tempered by challenges related to their synthesis and metabolic instability. The amino group is susceptible to oxidation by metabolic enzymes, particularly Cytochrome P450, which can lead to the formation of toxic reactive metabolites.[4][5][6]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It covers modern synthetic methodologies, explores their applications with a focus on drug discovery, details structure-activity relationships, and provides practical experimental protocols and data.

I. Synthesis of Substituted Anilines

The preparation of substituted anilines can be broadly categorized into two main strategies: the reduction of nitroarenes and the cross-coupling of aryl electrophiles with nitrogen sources.

Reduction of Nitroaromatics

The reduction of a nitro group is one of the most traditional and reliable methods for synthesizing anilines.[7] This transformation can be achieved using various reducing agents.

  • Catalytic Hydrogenation: This method involves reacting the nitroarene with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni).[7][8] While highly effective, it may not be suitable for molecules containing other reducible functional groups like alkenes or alkynes.[7]

  • Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic choices for this reduction.[1][7] These conditions are often milder and can tolerate a wider range of functional groups.[7]

  • Other Reducing Agents: Stannous chloride (SnCl₂) in ethanol is another mild and effective option for reducing nitro groups without affecting other sensitive functionalities.[7]

C-N Cross-Coupling Reactions

Transition metal-catalyzed C-N cross-coupling reactions have become powerful and versatile tools for aniline synthesis, offering broad substrate scope and functional group tolerance.[9][10]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most widely used method for forming C-N bonds.[10][11] It typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.[9][10][12] The continuous development of new ligands and precatalysts has made this reaction increasingly reliable and applicable to a wide range of nitrogen nucleophiles, including ammonia equivalents.[9][13]

  • Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann reaction is a classical method that uses a copper catalyst to couple an aryl halide with an amine. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols using specific ligands.[13]

Other Synthetic Methods

Researchers have developed several other innovative approaches to synthesize substituted anilines.

  • A catalyst-free method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through an imine condensation–isoaromatization pathway.[14][15]

  • A three-component reaction of acetone, amines, and 1,3-diketones provides a facile route to meta-substituted anilines.[16]

  • Anilines can also be synthesized from cyclohexanones using a Pd/C–ethylene system through a hydrogen transfer mechanism.[17]

Experimental Workflow: Palladium-Catalyzed C-N Cross-Coupling

The following diagram outlines a typical workflow for the synthesis of a substituted aniline via Buchwald-Hartwig amination.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Aryl Halide, Amine, Base, Ligand, and Pd Precatalyst Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Degas Degas Mixture (e.g., N2 or Ar sparging) Solvent->Degas Inert Atmosphere Heat Heat Reaction Mixture (e.g., 80-110 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Pure Fractions G Metabolic Activation of Anilines Aniline Aniline-Containing Drug (Ar-NH2) Hydroxylamine N-Hydroxylamine (Ar-NHOH) Aniline->Hydroxylamine CYP450 Oxidation Nitroso Nitroso-arene (Ar-NO) Hydroxylamine->Nitroso Oxidation QuinoneImine Reactive Quinone-Imine Hydroxylamine->QuinoneImine Rearrangement / Further Oxidation CovalentAdduct Covalent Adduct with Cellular Nucleophiles (e.g., Proteins) QuinoneImine->CovalentAdduct Nucleophilic Attack Toxicity Toxicity / Immune Response CovalentAdduct->Toxicity G Mechanism of Kinase Inhibition by Aniline Derivatives cluster_pathway Normal Signaling cluster_inhibition Inhibited Signaling ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling & Cell Proliferation PhosphoSubstrate->Signal Inhibitor Aniline-Based Kinase Inhibitor BlockedKinase Kinase Active Site Inhibitor->BlockedKinase Competitive Binding BlockedSignal Signaling Blocked BlockedKinase->BlockedSignal

References

Physical and chemical properties of 2,3,4-trimethylphenylamine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,4-trimethylphenylamine. It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Core Properties and Identification

2,3,4-Trimethylphenylamine, also known as 2,3,4-trimethylbenzenamine, is an aromatic amine with the chemical formula C₉H₁₃N.[1][2] It is a colorless to pale yellow liquid with a characteristic amine odor.[1] This compound is slightly soluble in water but readily soluble in organic solvents such as ethanol and ether.[1]

Table 1: Physical and Chemical Properties of 2,3,4-Trimethylphenylamine

PropertyValueSource(s)
IUPAC Name 2,3,4-trimethylaniline[2]
Synonyms 2,3,4-trimethylbenzenamine, Benzenamine, 2,3,4-trimethyl-[1][2]
CAS Number 1467-35-2[1][2]
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~232-234 °C[1]
Melting Point ~ -12 °C[1]
Solubility Slightly soluble in water; soluble in ethanol and ether[1]
Purity (typical) 95%[1]

Synthesis and Purification

The classical and most common method for synthesizing 2,3,4-trimethylphenylamine involves a two-step process starting from 1,2,3-trimethylbenzene (hemimellitene). The first step is the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 2,3,4-Trimethylphenylamine

This protocol is based on the established synthesis of the isomeric 2,4,6-trimethylaniline and is proposed as a viable method for the synthesis of 2,3,4-trimethylphenylamine.[3][4][5]

Step 1: Nitration of 1,2,3-Trimethylbenzene

  • Preparation of Nitrating Mixture: In a flask kept in an ice bath, slowly add a nitrating agent, which is typically a mixture of nitric acid and sulfuric acid, to 1,2,3-trimethylbenzene with constant stirring. The temperature should be maintained below 10°C.

  • Reaction: Allow the reaction to proceed for approximately 4 hours at this temperature.

  • Work-up: After the reaction is complete, allow the mixture to stand, leading to the separation of layers. The organic layer containing 1,2,3-trimethyl-4-nitrobenzene is separated from the acid layer.

Step 2: Reduction of 1,2,3-Trimethyl-4-nitrobenzene

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, add the 1,2,3-trimethyl-4-nitrobenzene obtained from the previous step.

  • Reduction: Introduce a reducing agent, such as iron powder in the presence of hydrochloric acid and water. The molar ratio of the nitro compound to iron powder, hydrochloric acid, and water is typically around 1:3.74:0.9:2.22.[3][4]

  • Reaction Conditions: Heat the reaction mixture to 100-105°C and maintain it for approximately 8 hours.[3][4]

  • Isolation: The crude 2,3,4-trimethylphenylamine is then isolated from the reaction mixture.

Experimental Protocol: Purification of 2,3,4-Trimethylphenylamine

The crude product obtained from the synthesis can be purified by distillation to obtain a product with a purity of ≥99%.[5]

  • Distillation: The crude 2,3,4-trimethylphenylamine is subjected to vacuum distillation.

  • Fraction Collection: Collect the fraction that distills at the boiling point of 2,3,4-trimethylphenylamine.

Analytical Methods

The purity and identity of 2,3,4-trimethylphenylamine can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HPLC Analysis

This protocol is a general method for the analysis of aniline derivatives and can be adapted for 2,3,4-trimethylphenylamine.[6][7][8]

  • Column: A reverse-phase C18 column is suitable for the separation.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of formic acid (for MS compatibility) or phosphoric acid, can be used.[6][9]

  • Detection: UV detection at an appropriate wavelength or mass spectrometry can be employed.

  • Internal Standard: For quantitative analysis, a suitable internal standard should be used.

Experimental Protocol: GC-MS Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like 2,3,4-trimethylphenylamine.

  • Column: A capillary column, such as a DB-1MS, is appropriate for the separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injector and Detector Temperatures: The injector and detector temperatures should be optimized for the analysis.

  • Temperature Program: A temperature gradient program for the oven is used to ensure good separation of the components.

  • Ionization: Electron ionization (EI) is a common ionization method for GC-MS analysis.

  • Derivatization: For certain applications, derivatization with agents like trimethylsilyl (TMS) may be employed to improve chromatographic properties.[10][11]

Chemical Reactivity and Applications

2,3,4-Trimethylphenylamine is a versatile chemical intermediate in organic synthesis. The amino group on the aromatic ring allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. It is a precursor in the synthesis of dyes and pigments.[1] Its isomers, such as 2,4,6-trimethylaniline, are used in the preparation of bulky ligands for catalysts, like Grubbs' catalyst, and in the manufacture of rubber chemicals and antioxidants.[1]

Biological Significance and Potential Signaling Pathways

While there is limited direct research on the biological signaling pathways of 2,3,4-trimethylphenylamine, its structural similarity to other carcinogenic aromatic amines, such as its isomer 2,4,6-trimethylaniline, suggests a potential for similar metabolic activation pathways.[12][13] Aromatic amines are known to undergo metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[12]

A key step in the metabolic activation of many aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.[12][13] The resulting N-hydroxyarylamine can be further activated by sulfation or acetylation to form highly reactive electrophiles that can form adducts with DNA.

Below is a hypothesized metabolic activation pathway for 2,3,4-trimethylphenylamine, based on the known metabolism of other carcinogenic aromatic amines.

Putative_Metabolic_Activation_of_2_3_4_trimethylphenylamine cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Cellular Interaction cluster_3 Biological Outcome 2,3,4-Trimethylphenylamine 2,3,4-Trimethylphenylamine N-Hydroxy-2,3,4-trimethylphenylamine N-Hydroxy-2,3,4-trimethylphenylamine 2,3,4-Trimethylphenylamine->N-Hydroxy-2,3,4-trimethylphenylamine Cytochrome P450 Reactive Electrophile Reactive Electrophile N-Hydroxy-2,3,4-trimethylphenylamine->Reactive Electrophile Sulfotransferase or N-acetyltransferase DNA Adducts DNA Adducts Reactive Electrophile->DNA Adducts Covalent Binding Mutations/Cancer Mutations/Cancer DNA Adducts->Mutations/Cancer Potential for Genotoxicity

Caption: Hypothesized metabolic activation pathway of 2,3,4-trimethylphenylamine.

Safety and Handling

2,3,4-Trimethylphenylamine is considered a hazardous substance. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

This guide is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) and established laboratory safety protocols.

References

Commercial Availability and Purity of 2,3,4-Trimethylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the acquisition, purity assessment, and handling of 2,3,4-Trimethylaniline for scientific applications.

This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, a key chemical intermediate in various research and development applications. This document outlines major commercial suppliers, typical purity grades, and detailed methodologies for purity verification.

Commercial Availability

This compound is available from a range of chemical suppliers catering to the research and bulk chemical markets. The compound is typically offered in various quantities, from grams to kilograms, with purity levels generally suitable for most research applications. The availability and pricing can vary between suppliers.

A summary of representative commercial suppliers for this compound is provided in Table 1. Researchers are advised to request a certificate of analysis from the supplier to confirm the exact purity and impurity profile of the specific lot being purchased.

Table 1: Commercial Suppliers of this compound

SupplierStated PurityAvailable QuantitiesNotes
CymitQuimica98%[1]100mg, 250mg, 1g, 5g, 10g[1]Offers a range of small-scale quantities suitable for laboratory research.
BenchChemTypically 95%[2]Inquire for packaging options[2]Provides the compound for various research applications.
ChemShuttleNot specifiedInquire for detailsListed as a screening compound.
Molbase96% - 98%10g, 100g, 1kg, 25kgLists multiple suppliers with varying purities and quantities.
Fluorochem98%[1]100mg, 250mg, 1g, 5g, 10g[1]Distributed through suppliers like CymitQuimica.

Purity and Common Impurities

The purity of commercially available this compound is typically stated as being between 95% and 98%. However, the actual purity can be influenced by the synthetic route and subsequent purification methods employed by the manufacturer.

Based on this, potential impurities may include:

  • Isomeric Trimethylanilines: Contamination with other isomers (e.g., 2,4,5-trimethylaniline, 2,4,6-trimethylaniline) can occur depending on the purity of the starting materials.

  • Unreacted Starting Materials: Residual hemimellitene (1,2,3-trimethylbenzene) from the initial step of synthesis.

  • Byproducts of Nitration: Dinitro- or other polynitrated trimethylbenzene species that were not fully reduced.

  • Solvents and Reagents: Trace amounts of solvents or other reagents used during the synthesis and purification process.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is crucial for its application in sensitive research areas such as drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity and identifying potential impurities.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the analysis of aromatic amines and can be adapted for this compound.

Objective: To determine the purity of a this compound sample by quantifying the main peak and detecting any impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Acidify the aqueous component with a small amount of phosphoric acid (e.g., to a pH of 2-3) or formic acid for mass spectrometry compatibility.

  • Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Acetonitrile/acidified water mixture.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan, likely around 240 nm).

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the purity of the sample by expressing the concentration of the main peak as a percentage of the total peak area of all detected components.

Purity Determination and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of trimethylaniline compounds.

Objective: To determine the purity of a this compound sample and to identify potential volatile impurities.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, dichloromethane)

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity of the sample by area normalization (area of the main peak as a percentage of the total ion chromatogram area).

    • Tentatively identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Workflow for Acquisition and Purity Verification

The following diagram illustrates a logical workflow for researchers to source and verify the purity of this compound for use in their experiments.

cluster_sourcing Sourcing cluster_verification Purity Verification cluster_application Application Identify Suppliers Identify Suppliers Request Quotes & CoA Request Quotes & CoA Identify Suppliers->Request Quotes & CoA Compare offerings Select & Procure Select & Procure Request Quotes & CoA->Select & Procure Evaluate purity & cost Incoming Material Inspection Incoming Material Inspection Select & Procure->Incoming Material Inspection Receive material Analytical Testing Analytical Testing Incoming Material Inspection->Analytical Testing Sample preparation Purity Confirmation Purity Confirmation Analytical Testing->Purity Confirmation Compare with CoA Use in Research Use in Research Purity Confirmation->Use in Research Material approved

Caption: Workflow for sourcing and verifying the purity of this compound.

This comprehensive guide provides researchers with the necessary information to confidently source and verify the purity of this compound for their specific research needs. By following the outlined protocols and workflows, scientists can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible experimental outcomes.

References

Methodological & Application

Applications of 2,3,4-Trimethylaniline in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethylaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern influences its reactivity and makes it a valuable precursor for a range of specialized applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of azo dyes and as a precursor for heterocyclic compounds, specifically 2,3,4-trimethylindole. While its isomer, 2,4,6-trimethylaniline, is more extensively documented in applications such as the synthesis of bulky ligands for catalysis, this compound offers distinct advantages in specific synthetic pathways.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 1467-35-2

Application 1: Synthesis of Azo Dyes

Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). This compound can be readily converted to a diazonium salt, which then undergoes an azo coupling reaction with an electron-rich coupling agent to form a stable azo dye.[1]

Logical Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound D Diazonium Salt A->D B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D E Coupling Agent (e.g., 2-Naphthol) F Azo Dye D->F E->F

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol is a representative example and may require optimization for specific substrates and desired dye characteristics.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Part 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Part 2: Azo Coupling

  • In a 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolate the azo dye precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

Quantitative Data:

Reactant 1Reactant 2ProductTypical Yield Range (%)
Diazotized Aniline Derivative1-NaphtholAzo Dye96
Diazotized Aniline Derivative2-NaphtholAzo Dye81
Diazotized Aniline DerivativePhenolAzo Dye58

Table adapted from a study on the synthesis of azo compounds from aniline.[2] It is important to note that these yields are for aniline and may differ for this compound.

Application 2: Precursor for the Synthesis of 2,3,4-Trimethylindole

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4][5] To utilize this compound in this synthesis, it must first be converted to the corresponding 2,3,4-trimethylphenylhydrazine.

Logical Workflow for Fischer Indole Synthesis

FischerIndoleSynthesis cluster_hydrazine_formation Step 1: Hydrazine Formation cluster_indole_synthesis Step 2: Indole Synthesis A This compound B Diazotization A->B C Reduction B->C D 2,3,4-Trimethylphenylhydrazine C->D E Aldehyde or Ketone G 2,3,4-Trimethylindole D->G E->G F Acid Catalyst F->G

Caption: General workflow for the Fischer indole synthesis starting from this compound.

Experimental Protocol: Synthesis of 2,3,4-Trimethylindole (via Fischer Indole Synthesis)

This protocol outlines the general steps. The first step, the conversion of the aniline to the hydrazine, is a standard procedure. The subsequent Fischer indole synthesis may require optimization depending on the chosen carbonyl compound.

Part 1: Synthesis of 2,3,4-Trimethylphenylhydrazine

  • Diazotize this compound following a similar procedure as described in the azo dye synthesis (Part 1).

  • Reduce the resulting diazonium salt. A common method involves the use of a reducing agent such as sodium sulfite or stannous chloride in an acidic medium.

  • Isolate and purify the resulting 2,3,4-trimethylphenylhydrazine.

Part 2: Fischer Indole Synthesis

  • In a round-bottom flask, react the 2,3,4-trimethylphenylhydrazine with a molar equivalent of a suitable aldehyde or ketone (e.g., acetone to yield 2,3,3,4,5,6-hexamethyl-3H-indole, which can then rearrange) in the presence of an acid catalyst.

  • Commonly used acid catalysts include Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids like zinc chloride.[3]

  • Heat the reaction mixture. The required temperature and reaction time will vary depending on the substrates and catalyst used.

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid.

  • Extract the indole product with an organic solvent.

  • Purify the product using column chromatography or recrystallization.

Quantitative Data:

Other Potential Applications

This compound also holds potential as an intermediate in the synthesis of agrochemicals and pharmaceuticals .[7][8] The specific substitution pattern can influence the biological activity of the final product. While detailed protocols for these applications using this compound are not extensively documented in the public domain, the general principles of aromatic amine chemistry can be applied to explore these synthetic routes.

Conclusion

This compound is a valuable, though less commonly cited, starting material in organic synthesis. Its utility in the preparation of azo dyes and as a precursor for indole synthesis highlights its potential for creating diverse molecular architectures. The provided protocols offer a foundational methodology for researchers to explore the applications of this versatile chemical intermediate. Further investigation into its use in agrochemical and pharmaceutical development is warranted to fully realize its synthetic potential.

References

Application Notes and Protocols: 2,3,4-Trimethylaniline as an Intermediate for Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,4-trimethylaniline as a versatile intermediate in the synthesis of azo dyes. The protocols detailed below are intended for laboratory use by qualified professionals and outline the fundamental procedures for diazotization and subsequent coupling reactions to generate novel azo compounds with potential applications in research and development, including as pH indicators, biological stains, and scaffolds for drug design.

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent.[1] this compound, with its unique substitution pattern, offers a valuable building block for creating a diverse library of azo dyes with specific spectral and chemical properties. These properties can be fine-tuned for various applications, including biomedical research, where azo compounds have been explored for their potential as antibacterial, antiviral, and anticancer agents.[2]

General Synthetic Strategy

The synthesis of azo dyes from this compound follows a well-established reaction pathway. The primary amine group of this compound is first converted into a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The resulting diazonium salt is a reactive electrophile that readily undergoes a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative, to form the stable azo dye.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound This compound NaNO2_HCl NaNO2 / HCl (0-5 °C) This compound->NaNO2_HCl Diazonium_Salt 2,3,4-Trimethylbenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling_Agent Electron-Rich Coupling Agent (e.g., Phenol) Diazonium_Salt->Coupling_Agent Azo_Dye Azo Dye Product Coupling_Agent->Azo_Dye

General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative azo dye using this compound as the starting material.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2,3,4-trimethylbenzenediazonium chloride intermediate.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the 2,3,4-trimethylbenzenediazonium chloride and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Phenol

This protocol details the coupling of the prepared diazonium salt with phenol to synthesize 4-((2,3,4-trimethylphenyl)diazenyl)phenol.

Materials:

  • Solution of 2,3,4-trimethylbenzenediazonium chloride (from Protocol 1)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the expected materials and their roles in the synthesis of an azo dye from this compound and phenol.

Compound Molecular Formula Molar Mass ( g/mol ) Role in Synthesis
This compoundC₉H₁₃N135.21Starting Amine
Sodium NitriteNaNO₂69.00Diazotizing Agent
Hydrochloric AcidHCl36.46Acid Catalyst
PhenolC₆H₆O94.11Coupling Agent
Sodium HydroxideNaOH40.00Base for Coupling
4-((2,3,4-trimethylphenyl)diazenyl)phenolC₁₅H₁₆N₂O252.30Azo Dye Product

Potential Applications in Research and Drug Development

Azo dyes derived from substituted anilines like this compound have shown promise in various biomedical applications. The azo linkage can be cleaved by azoreductases present in the gut microbiota, making these compounds potential candidates for colon-specific drug delivery.[2] Furthermore, the chromophoric nature of azo dyes allows for their use as biological stains and pH indicators. The unique substitution pattern of this compound can influence the electronic and steric properties of the resulting dye, potentially leading to novel compounds with enhanced biological activity or specific targeting capabilities. Recent research has also explored the use of azo dyes in photodynamic therapy and as photo-responsive drug delivery systems.[2]

Signaling_Pathway Azo_Dye_Prodrug Azo Dye-Based Prodrug Gut_Microbiota Gut Microbiota (Azoreductases) Azo_Dye_Prodrug->Gut_Microbiota Cleavage of Azo Bond Active_Drug Active Drug Release in Colon Gut_Microbiota->Active_Drug Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect

Colon-specific drug delivery using an azo dye-based prodrug.

Safety Precautions

  • This compound and other aromatic amines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • All manipulations involving these chemicals should be performed in a well-ventilated fume hood.

  • Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately.

  • Azo dyes are intensely colored and can cause staining. Avoid contact with skin and clothing.

References

Application Notes and Protocols: 2,3,4-Trimethylaniline in Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3,4-Trimethylaniline, an aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the manufacturing of dyes and pigments.[1] Its molecular structure, featuring an amino group attached to a trimethyl-substituted benzene ring, allows it to readily undergo diazotization and subsequent coupling reactions to form stable azo compounds.[1] These azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as a chromophore, responsible for imparting vibrant colors. This property makes trimethylaniline isomers valuable precursors for a wide range of azo dyes and pigments utilized in the textile, plastics, paint, and ink industries.[1][2][3][4]

Pigment Synthesis and Logical Workflow

The synthesis of azo pigments from this compound follows a well-established two-step process: diazotization followed by azo coupling.

  • Diazotization: this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻).

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the characteristic azo linkage and yielding the final pigment molecule.

The choice of both the aromatic amine precursor and the coupling component determines the final color and properties of the pigment.

Pigment_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_pigment Azo Pigment Synthesis A Mesitylene or other Trimethylbenzene Isomer B Nitration (e.g., HNO₃/H₂SO₄) A->B C Nitro-trimethylbenzene B->C D Reduction (e.g., Catalytic Hydrogenation) C->D E This compound D->E F Diazotization (NaNO₂/HCl, 0-5°C) E->F G Diazonium Salt F->G I Azo Coupling G->I H Coupling Component (e.g., Naphthol derivative) H->I J Azo Pigment I->J

Figure 1: General workflow for the synthesis of azo pigments from a trimethylbenzene precursor.

Application in Azo Pigment Production

While this compound is a viable precursor for azo pigments, its isomer, 2,4,6-trimethylaniline (mesidine), is more commonly cited in the synthesis of specific commercial dyes like Acid Blue 129.[1][5] However, the principles of synthesis and the resulting pigment properties are general to this class of compounds. Azo pigments are known for their bright colors, good dyeing strength, and excellent stability.[2]

As an illustrative example of a high-performance bisazo pigment, the properties of Pigment Red 144 are summarized below. Although not synthesized from this compound, its characteristics are representative of the quality achievable with complex azo structures.

Quantitative Data: Representative Azo Pigment Properties (Pigment Red 144)
PropertyValue/RatingSource(s)
Molecular Weight 828.94 g/mol [2][4][6]
Molecular Formula C₄₀H₂₃Cl₅N₆O₄[2][6]
Heat Resistance Stable up to 260 °C[4]
Light Fastness 7 (on a scale of 1 to 8)[4]
Water Resistance 4-5 (on a scale of 1 to 5)[4]
Oil Resistance 4-5 (on a scale of 1 to 5)[4]
Acid Resistance 5 (on a scale of 1 to 5)[4]
Alkali Resistance 5 (on a scale of 1 to 5)[4]
Primary Applications Plastics, rubber, paints, inks[2][3][4]

Note: Fastness ratings are typically on a scale where a higher number indicates better resistance.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trimethylaniline (Precursor)

This protocol, adapted from established industrial methods for the 2,4,6-isomer, outlines the synthesis of the trimethylaniline precursor from mesitylene.[5][7][8] The same principles apply to the synthesis of the 2,3,4-isomer from the corresponding trimethylbenzene.

Step 1: Nitration of Mesitylene

  • Prepare a nitrating mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃). A typical weight ratio is 75-80 parts H₂SO₄ to 20-25 parts HNO₃.[8]

  • In a reaction vessel equipped with stirring and cooling, add mesitylene.

  • Slowly add the nitrating mixture to the mesitylene while maintaining the temperature below 10°C to prevent over-nitration and side reactions.[5]

  • Continue the reaction with stirring for approximately 4 hours.[5]

  • After the reaction is complete, allow the mixture to stand and separate the layers. The upper organic layer contains 2,4,6-trimethylnitrobenzene.

  • Wash the organic layer with water and a dilute alkali solution (e.g., sodium carbonate) to remove residual acid.

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

  • Transfer the 2,4,6-trimethylnitrobenzene to a high-pressure reactor (autoclave).

  • Add a hydrogenation catalyst, such as a Nickel-based catalyst.[8]

  • Purge the reactor with nitrogen gas, followed by hydrogen gas.

  • Heat the reactor to approximately 170°C and pressurize with hydrogen to 1-3 MPa.[8]

  • Maintain these conditions with stirring until the hydrogenation is complete (typically monitored by hydrogen uptake).

  • Cool the reactor, vent the excess hydrogen, and filter the mixture to remove the catalyst.

  • The resulting crude 2,4,6-trimethylaniline can be purified by vacuum distillation to achieve a purity of >99%.[8] The expected yield is typically high, around 96%.[8]

Protocol 2: General Synthesis of an Azo Pigment

This protocol provides a generalized method for the synthesis of an azo pigment using an aromatic amine like this compound.

Step 1: Diazotization of this compound

  • Dissolve this compound in an aqueous solution of hydrochloric acid in a reaction vessel surrounded by an ice bath to maintain a temperature of 0-5°C.

  • Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred trimethylaniline solution. The temperature must be strictly maintained between 0°C and 5°C to ensure the stability of the diazonium salt.

  • The completion of the diazotization can be checked by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Azo Coupling

  • In a separate vessel, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold solution of the coupling component with vigorous stirring.

  • A brightly colored precipitate of the azo pigment will form immediately.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the pigment by filtration.

  • Wash the pigment cake thoroughly with water to remove any unreacted starting materials and salts.

  • Dry the pigment in an oven at a suitable temperature (e.g., 60-80°C) to obtain a fine powder.

Logical_Relationship cluster_structure Molecular Structure cluster_reactivity Chemical Reactivity cluster_application Application A This compound B Primary Aromatic Amine Group (-NH₂) A->B C Trimethyl-substituted Benzene Ring A->C D Undergoes Diazotization (Forms Diazonium Salt) B->D Enables F Valuable Precursor for Azo Pigment Synthesis C->F Influences final pigment properties (color, stability) E Participates in Azo Coupling D->E Allows for E->F

Figure 2: Logical relationship of this compound's properties to its application.

References

Application Notes and Protocols: The Role of 2,3,4-Trimethylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trimethylaniline is an aromatic amine that, like other aniline derivatives, serves as a versatile chemical intermediate in organic synthesis. While its isomer, 2,4,6-trimethylaniline, is more prominently documented as a precursor in the synthesis of dyes and specialized ligands, this compound is noted as a potential building block for more complex molecules, including those with potential applications in the agrochemical sector.[1] This document provides an overview of its potential role, a representative synthesis protocol for a derivative with conceivable agrochemical relevance, and visualizations of key chemical pathways. Due to a lack of publicly available, detailed information on the use of this compound in the synthesis of specific commercial agrochemicals, this document focuses on its general synthetic utility and a hypothetical application.

Introduction to this compound in Agrochemical Context

Aniline and its derivatives are fundamental precursors in the chemical industry, contributing to the synthesis of a wide array of products, including pharmaceuticals, polymers, and agrochemicals. The substitution pattern on the aniline ring is a critical determinant of the final product's chemical properties and biological activity. This compound, with its specific arrangement of three methyl groups, offers a unique steric and electronic profile that can be exploited in the design of novel active ingredients for crop protection.

While specific examples of commercial agrochemicals derived directly from this compound are not readily found in the public domain, its chemical functionalities suggest its potential use in creating molecules with fungicidal, herbicidal, or insecticidal properties. The amino group is a key reactive site, allowing for the formation of amides, ureas, and other functional groups commonly found in bioactive compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling and use in synthetic protocols.

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~232-234 °C
CAS Number 1467-35-2

Source:[1]

Representative Synthesis of a this compound Derivative

As a representative example of how this compound can be utilized as a scaffold, a protocol for the synthesis of an N-(2,3,4-trimethylphenyl)acetamide is provided below. Amide functionalities are prevalent in a wide range of commercial herbicides and fungicides. This protocol is based on general laboratory procedures for acylation of anilines.

3.1. Synthesis of N-(2,3,4-trimethylphenyl)acetamide

This protocol describes the acylation of this compound with acetyl chloride to yield the corresponding acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.1 eq) to the cooled solution and stir for 5-10 minutes.

  • Acylation: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Isolation: The crude product can be further purified by recrystallization or column chromatography to yield pure N-(2,3,4-trimethylphenyl)acetamide.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general synthesis of this compound and the representative synthesis of an amide derivative.

Synthesis_of_234_Trimethylaniline 1,2,3-Trimethylbenzene 1,2,3-Trimethylbenzene 2,3,4-Trimethylnitrobenzene 2,3,4-Trimethylnitrobenzene 1,2,3-Trimethylbenzene->2,3,4-Trimethylnitrobenzene Nitration Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->2,3,4-Trimethylnitrobenzene This compound This compound 2,3,4-Trimethylnitrobenzene->this compound Reduction Reducing Agent\n(e.g., H2/Pd-C) Reducing Agent (e.g., H2/Pd-C) Reducing Agent\n(e.g., H2/Pd-C)->this compound Amide_Synthesis_from_234_Trimethylaniline cluster_reactants Reactants This compound This compound N-(2,3,4-trimethylphenyl)acetamide N-(2,3,4-trimethylphenyl)acetamide This compound->N-(2,3,4-trimethylphenyl)acetamide Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->N-(2,3,4-trimethylphenyl)acetamide Pyridine Pyridine Pyridine->N-(2,3,4-trimethylphenyl)acetamide Base

References

Application Notes and Protocols: Synthesis of N-Heterocyclic Carbene (NHC) Ligands from Trimethylaniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of N-heterocyclic carbene (NHC) ligands derived from trimethylaniline isomers. The focus is on the prevalent use of 2,4,6-trimethylaniline (mesitylamine) to generate widely used ligands such as IMes and SIMes. These notes are intended for researchers, scientists, and professionals in drug development and catalysis.

Application Notes

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, often outperforming traditional phosphine ligands in terms of thermal stability and catalytic activity.[1] A key feature of NHC ligands is the ability to tune their steric and electronic properties by modifying the substituents on the nitrogen atoms.[2]

The use of bulky substituents is a common strategy to create conformationally stable NHCs.[3] Trimethylaniline isomers, particularly 2,4,6-trimethylaniline (mesitylamine), are excellent precursors for creating sterically demanding N-aryl substituents. The resulting ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and its saturated analogue SIMes, are among the most frequently used NHC ligands in catalysis.[2][4] The methyl groups at the ortho positions of the aryl ring provide significant steric bulk around the metal center, which can enhance catalyst stability and influence selectivity.

While 2,4,6-trimethylaniline is the most common isomer used, other isomers could theoretically be employed to afford NHCs with different steric profiles, potentially influencing catalytic outcomes. The general synthetic routes involve the formation of an imidazolium or imidazolinium salt precursor, which is then deprotonated to generate the free carbene or, more commonly, a metal-NHC complex via in-situ deprotonation or transmetalation.[5][6]

Key Applications:

  • Cross-Coupling Reactions: Palladium-NHC complexes are highly active precatalysts for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.[2][7]

  • Olefin Metathesis: Ruthenium-NHC complexes (e.g., Grubbs second-generation catalysts) are benchmark catalysts for ring-closing, cross, and ring-opening metathesis reactions.[4]

  • Organocatalysis: Free NHCs can serve as potent organocatalysts for reactions like the benzoin condensation.[6]

General Synthetic Workflow

The synthesis of NHC ligands from trimethylanilines typically follows a multi-step sequence starting from the parent aniline. The most common pathway involves the formation of an N,N'-diaryl-diimine, followed by cyclization to form the imidazolium salt precursor. This salt is the stable, isolable precursor to the desired NHC ligand.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Aniline Trimethylaniline Isomer Diimine N,N'-bis(trimethylphenyl) -1,2-diimine Aniline->Diimine Formic Acid (cat.) Glyoxal Glyoxal (40% aq.) Glyoxal->Diimine Imidazolium Imidazolium Salt (NHC Precursor) Diimine->Imidazolium Paraformaldehyde, TMSCl, CH(OEt)3 FreeNHC Free NHC Imidazolium->FreeNHC Strong Base (e.g., KHMDS) MetalComplex Metal-NHC Complex Imidazolium->MetalComplex Metal Precursor + Base or Transmetalation (e.g., Ag2O) FreeNHC->MetalComplex Metal Precursor

General workflow for NHC synthesis.

Experimental Protocols

The following protocols are based on established literature procedures, primarily focusing on the synthesis from 2,4,6-trimethylaniline.

Protocol 1: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes.HCl)

This two-step protocol is adapted from a procedure for synthesizing common NHC precursors and their corresponding ruthenium catalysts.[4]

Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)-1,2-diimine

  • In a 1 L round-bottom flask, dissolve 54 g (0.4 mol) of 2,4,6-trimethylaniline in 200 mL of methanol. Stir for 5 minutes until the solid is fully dissolved.

  • To this solution, add 58 mL (0.4 mol) of a 40% (w/w) aqueous glyoxal solution.

  • Add a few drops of formic acid as a catalyst using a Pasteur pipette.

  • Stir the reaction mixture vigorously at room temperature for 15 hours. A yellow precipitate will form.

  • Collect the yellow solid by vacuum filtration and wash it thoroughly with methanol (3 x 100 mL).

  • Dry the solid under vacuum to yield the diimine product.

Step 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes.HCl)

  • Caution: This step should be performed in a well-ventilated fume hood.

  • To a flame-dried 500 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add the N,N'-bis(2,4,6-trimethylphenyl)-1,2-diimine (30 g, 0.103 mol) from the previous step.

  • Add 6.7 g (0.226 mol) of paraformaldehyde and 250 mL of anhydrous THF.

  • Stir the suspension and cool the flask to 0 °C using an ice bath.

  • Slowly add chlorotrimethylsilane (TMSCl) (28 mL, 0.22 mol) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate will form.

  • Collect the white solid by filtration under an inert atmosphere. Wash the solid with THF (2 x 50 mL).

  • Dry the product under vacuum to afford IMes.HCl as a white powder.

Protocol 2: Synthesis of Metal-NHC Complexes via Transmetalation

A common and reliable method for synthesizing metal-NHC complexes is through a silver-NHC intermediate. This method is advantageous as it avoids the use of strong bases that might be incompatible with certain metal precursors.[5][6]

Step 1: Synthesis of (IMes)AgCl

  • In a flask protected from light, suspend the imidazolium salt (e.g., IMes.HCl, 1.0 mmol) and silver(I) oxide (Ag₂O, 0.55 mmol) in 20 mL of dichloromethane.

  • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess Ag₂O and silver salts.

  • Evaporate the solvent under reduced pressure to yield the silver-NHC complex, which can be used in the next step without further purification.

Step 2: Transmetalation to a Palladium Complex

  • Dissolve the (IMes)AgCl complex (1.0 mmol) in 15 mL of dichloromethane.

  • Add a palladium precursor, such as [Pd(allyl)Cl]₂ (0.5 mmol), to the solution.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate of AgCl will form.

  • Filter the mixture through Celite to remove the AgCl precipitate.

  • Remove the solvent from the filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from a dichloromethane/pentane mixture) to yield the pure [Pd(IMes)(allyl)Cl] complex.

Quantitative Data Summary

The following tables summarize typical yields and characterization data for the synthesis of IMes.HCl and a representative metal complex.

Table 1: Synthesis Yields and Reaction Conditions

StepProductStarting MaterialKey ReagentsSolventTime (h)Temp (°C)Typical Yield (%)
1.1Diimine2,4,6-TrimethylanilineGlyoxal, Formic AcidMethanol1525~85%
1.2IMes.HClDiimineParaformaldehyde, TMSClTHF2425~90%
2.1(IMes)AgClIMes.HClAg₂OCH₂Cl₂625>95% (crude)
2.2[Pd(IMes)(allyl)Cl](IMes)AgCl[Pd(allyl)Cl]₂CH₂Cl₂425~85-95%

Table 2: Representative Characterization Data

CompoundFormulaM.W. ( g/mol )¹H NMR (δ, ppm, in CDCl₃)¹³C NMR (δ, ppm, in CDCl₃)
IMes.HCl C₂₁H₂₅ClN₂340.9010.5-11.0 (s, 1H, NCHN), 7.4 (s, 2H, Im-H), 7.0 (s, 4H, Ar-H), 2.3 (s, 6H, p-Me), 2.1 (s, 12H, o-Me)140.2, 138.5, 135.1, 130.8, 129.5, 124.1, 21.2, 17.8
[Pd(IPr)(AN)Cl₂] [7]C₃₃H₄₃Cl₂N₃Pd693.047.50 (t, 2H), 7.31 (d, 4H), 7.10 (s, 2H), 6.95 (d, 2H), 6.67 (t, 1H), 4.49 (s, 2H), 3.01 (sept, 4H), 1.31 (d, 12H), 1.07 (d, 12H)156.4, 146.6, 141.2, 135.0, 130.1, 128.4, 124.8, 123.8, 120.3, 115.8, 28.7, 26.3, 22.7

Note: NMR data are approximate and can vary slightly based on solvent and concentration. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; AN = Aniline.

Logical Relationships of Isomers

Different trimethylaniline isomers will produce NHC ligands with distinct steric profiles. The 2,4,6-isomer provides maximal steric shielding around the carbene carbon, while other isomers would result in less symmetrical and potentially less sterically protective ligands.

Isomer_Relationships cluster_isomers Trimethylaniline Isomers cluster_nhcs Resulting NHC Ligands I1 2,4,6-Trimethylaniline NHC1 Symmetrical, High Steric (e.g., IMes, IPr-analogues) I1->NHC1 Most Common & Most Stable I2 2,3,4-Trimethylaniline NHC2 Unsymmetrical, Planar Steric Profile I2->NHC2 Less Common I3 3,4,5-Trimethylaniline NHC3 Symmetrical, Low Steric (ortho-unsubstituted) I3->NHC3 Rare, Lower Stability

Relationship between isomers and NHC properties.

References

Application of 2,3,4-Trimethylaniline in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethylaniline is an aromatic amine that holds potential, though not extensively documented, as a building block in polymer chemistry.[1] Its structural features, including the presence of a primary amine group and three methyl substituents on the aromatic ring, suggest its utility as a monomer or a modifying agent in the synthesis of specialized polymers. The amine functionality provides a reactive site for polymerization, while the methyl groups can influence the polymer's solubility, thermal stability, and morphological characteristics. This document outlines potential applications and provides a hypothetical experimental protocol for the polymerization of this compound, drawing parallels from the synthesis of polymers using structurally similar aniline derivatives.

Potential Applications in Polymer Chemistry

While specific, in-depth research on the homopolymer of this compound is not widely available in current scientific literature, its potential applications can be extrapolated from the broader class of substituted anilines and patent literature.[1]

  • Monomer for Specialty Polymers: this compound can serve as a monomer for the synthesis of polyanilines and other nitrogen-containing polymers. The incorporation of the trimethylphenyl group into the polymer backbone is expected to enhance solubility in organic solvents and influence the polymer's electronic and physical properties. Such polymers could find use in:

    • Conductive Polymers: As a derivative of aniline, its polymers may exhibit electrical conductivity, making them candidates for applications in antistatic coatings, sensors, and electronic devices.

    • High-Performance Plastics: The rigid aromatic structure could contribute to high thermal stability and mechanical strength, making it a candidate for inclusion in engineering plastics.

    • Membranes for Gas Separation: The specific free volume created by the methyl groups might lead to polymers with selective permeability for certain gases.

  • Component in Catalyst Systems: Patent literature has listed this compound among a wide array of amine compounds as a potential component in catalyst systems for the addition polymerization of monomers, such as olefins.[1] In these systems, it may act as a ligand for a transition metal, influencing the catalyst's activity and the resulting polymer's properties.[1]

  • Chain Transfer Agent: The amine group could potentially act as a chain transfer agent in certain polymerization reactions, providing a means to control the molecular weight of the resulting polymers.

  • Precursor for Cross-linking Agents: this compound can be chemically modified to create multifunctional molecules that can act as cross-linking agents, which would improve the thermal and mechanical properties of various polymer resins.

Hypothetical Polymer Properties

PropertyPoly[N,N-(2,4,6-trimethylaniline)disulfide]Poly[N,N-(this compound)disulfide] (Hypothetical)
Molecular Weight (Mw) High (specific values vary with synthesis)Expected to be in a similar high range.
Polydispersity (PDI) Moderate (e.g., ~1.4 - 2.0)Expected to be in a similar moderate range.
Solubility Soluble in common organic solvents (e.g., THF, CHCl₃)Expected to have good solubility in organic solvents.
Thermal Stability High onset of decompositionExpected to exhibit high thermal stability.
Appearance Yellow powderLikely to be a colored powder.

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of poly[N,N-(this compound)disulfide], adapted from a procedure for the polymerization of 2,4,6-trimethylaniline.

Objective: To synthesize poly[N,N-(this compound)disulfide] via oxidative coupling polymerization.

Materials:

  • This compound (monomer)

  • Sulfur monochloride (S₂Cl₂) (oxidizing agent)

  • Triethylamine (TEA) (acid scavenger)

  • Dichloromethane (DCM), anhydrous (solvent)

  • Methanol (for precipitation)

  • Hexanes (for precipitation)

  • Acetone

  • Celite

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • 100 mL Schlenk flask

  • Pressure-equalizing addition funnel

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., acetone/dry ice)

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Monomer Solution:

    • In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound and 22 mmol of triethylamine in 10 mL of anhydrous dichloromethane.

    • Purge the flask with nitrogen gas.

  • Preparation of Oxidant Solution:

    • In a separate flame-dried flask, dissolve 10 mmol of sulfur monochloride in 10 mL of anhydrous dichloromethane.

    • Transfer this solution to the pressure-equalizing addition funnel.

  • Polymerization Reaction:

    • Cool the Schlenk flask containing the monomer solution to -78 °C using an acetone/dry ice bath.

    • Slowly add the sulfur monochloride solution from the addition funnel to the cooled monomer solution over a period of 20-30 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

  • Isolation and Purification of the Polymer:

    • Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator.

    • Precipitate the polymer by adding the concentrated solution to a stirred solution of hexanes (30 mL).

    • Redissolve the crude polymer in a minimal volume of acetone.

    • Filter the solution through a pad of Celite to remove any insoluble salts (triethylamine hydrochloride).

    • Reprecipitate the polymer by adding the filtrate to water.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer with methanol.

    • Dry the final polymer product under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by standard techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

Visualizations

polymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product monomer This compound + TEA in DCM reaction Reaction at -78°C to RT monomer->reaction oxidant S₂Cl₂ in DCM oxidant->reaction precipitation1 Precipitation in Hexanes reaction->precipitation1 dissolution Redissolution in Acetone precipitation1->dissolution filtration Filtration dissolution->filtration precipitation2 Reprecipitation in Water filtration->precipitation2 drying Vacuum Drying precipitation2->drying polymer Poly(this compound disulfide) drying->polymer

Caption: Workflow for the synthesis of poly(this compound disulfide).

logical_relationships TMA This compound Monomer Monomer TMA->Monomer as Catalyst Catalyst Component TMA->Catalyst as SpecialtyPolymer Specialty Polymer Monomer->SpecialtyPolymer leads to AdditionPoly Addition Polymerization Catalyst->AdditionPoly used in Conductive Conductive Polymer SpecialtyPolymer->Conductive HighPerformance High-Performance Plastic SpecialtyPolymer->HighPerformance

Caption: Potential roles of this compound in polymer chemistry.

References

Application Notes and Protocols for the Detection of 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the analytical detection of 2,3,4-Trimethylaniline in various sample matrices. The methods described are based on established analytical techniques for aromatic amines and have been adapted for the specific analysis of this compound.

Introduction

This compound is an aromatic amine with the chemical formula C₉H₁₃N.[1][2] It is a colorless to pale yellow liquid and is used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals.[1] Due to its potential toxicity and classification as a suspected carcinogen, sensitive and reliable analytical methods are crucial for its detection and quantification in environmental and biological samples.

This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), two common and effective techniques for the analysis of aromatic amines.[3][4] Additionally, detailed procedures for sample preparation, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are provided for water and soil matrices.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing and adapting analytical methods.

PropertyValueReference
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][2][5]
Appearance Colorless to pale yellow liquid[1][5]
LogP (Octanol-Water Partition Coefficient) 2.3[2]

The moderate LogP value suggests that this compound has an affinity for both organic solvents and, to a lesser extent, water, which is a key consideration for extraction methods.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds like this compound.

Expected Performance (Based on similar aromatic amines)

ParameterExpected Range
Limit of Detection (LOD) 0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.4 - 5.0 µg/L
Linearity (R²) > 0.99
Recovery 80 - 115%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of aromatic amines.

Expected Performance (Based on similar aromatic amines)

The following table presents typical performance characteristics for the HPLC-UV analysis of aromatic amines, which can serve as a guideline for the method's expected performance for this compound.

ParameterExpected Range
Limit of Detection (LOD) 1 - 10 µg/L
Limit of Quantification (LOQ) 5 - 30 µg/L
Linearity (R²) > 0.99
Recovery 85 - 110%

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reliable analysis. The choice of method depends on the sample matrix.

LLE_Workflow cluster_sample Sample Collection cluster_extraction Extraction cluster_concentration Concentration & Reconstitution cluster_analysis Analysis WaterSample 1. Collect 500 mL Water Sample AdjustpH 2. Adjust pH to >11 with NaOH WaterSample->AdjustpH AddSolvent 3. Add 50 mL Dichloromethane AdjustpH->AddSolvent Shake 4. Shake vigorously for 2 min AddSolvent->Shake Separate 5. Allow phases to separate Shake->Separate CollectOrganic 6. Collect organic layer Separate->CollectOrganic Repeat 7. Repeat extraction 2x CollectOrganic->Repeat Combine 8. Combine organic extracts Repeat->Combine Dry 9. Dry with anhydrous Na₂SO₄ Combine->Dry Evaporate 10. Evaporate to ~1 mL Dry->Evaporate Reconstitute 11. Reconstitute in 1 mL mobile phase/solvent Evaporate->Reconstitute Analyze 12. Analyze by GC-MS or HPLC Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for Water Samples.

Protocol:

  • Collect a 500 mL water sample in a clean glass container.

  • In a separatory funnel, adjust the pH of the water sample to >11 using a sodium hydroxide (NaOH) solution.

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, ensuring to vent pressure periodically.

  • Allow the phases to separate completely.

  • Collect the lower organic layer (dichloromethane) in a flask.

  • Repeat the extraction process two more times with fresh 50 mL portions of dichloromethane.

  • Combine all the collected organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Reconstitute the final extract in 1 mL of the appropriate solvent (e.g., mobile phase for HPLC or a GC-compatible solvent).

  • The sample is now ready for analysis by GC-MS or HPLC.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution & Analysis Condition1 1. Condition C18 cartridge with 5 mL Methanol Condition2 2. Equilibrate with 5 mL reagent water Condition1->Condition2 LoadSample 3. Load 500 mL water sample (pH >11) Condition2->LoadSample Wash 4. Wash with 5 mL of 5% Methanol in water LoadSample->Wash DryCartridge 5. Dry cartridge under vacuum Wash->DryCartridge Elute 6. Elute with 5 mL Methanol DryCartridge->Elute Evaporate 7. Evaporate to ~1 mL Elute->Evaporate Analyze 8. Analyze by GC-MS or HPLC Evaporate->Analyze Soil_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_concentration Concentration & Cleanup cluster_analysis Analysis WeighSoil 1. Weigh 10 g of soil AddSolvent 2. Add 20 mL of Methanol WeighSoil->AddSolvent Sonicate 3. Ultrasonicate for 30 min AddSolvent->Sonicate Centrifuge 4. Centrifuge at 3000 rpm for 10 min Sonicate->Centrifuge Collect 5. Collect supernatant Centrifuge->Collect Evaporate 6. Evaporate to ~1 mL Collect->Evaporate Filter 7. Filter through 0.45 µm syringe filter Evaporate->Filter Analyze 8. Analyze by GC-MS or HPLC Filter->Analyze

References

Protocols for Safe Handling and Storage of 2,3,4-Trimethylaniline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides detailed protocols and safety guidelines for the handling and storage of 2,3,4-Trimethylaniline in a laboratory environment. These protocols are intended for researchers, scientists, and professionals in the field of drug development to ensure the safe utilization of this chemical compound.

Introduction: this compound (CAS No. 1467-35-2) is a substituted aniline that serves as a valuable intermediate in organic synthesis.[1] Like other aromatic amines, it is crucial to handle this compound with appropriate safety measures to minimize exposure and associated risks. Due to a lack of extensive toxicological data for this specific isomer, a conservative approach to handling, based on the known hazards of related trimethylaniline isomers, is strongly recommended.

Physicochemical and Toxicological Data

A comprehensive understanding of the properties of this compound is essential for its safe handling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Characteristic amine odor
Purity Typically ≥95%[1]
Solubility Slight solubility in water; soluble in organic solvents like ethanol and ether.
Toxicological Data
IsomerLD50 (Oral, Rat)LD50 (Dermal)LC50 (Inhalation)Other HazardsReference
2,4,6-Trimethylaniline 743 mg/kg1100 mg/kg290 mg/m³ (Mouse, 2h)Skin and eye irritant. Suspected carcinogen. May cause sensitization by skin contact.[2][3]
2,4,5-Trimethylaniline 1250 mg/kgToxic in contact with skinToxic if inhaledToxic if swallowed. May cause cancer.[4][5]

GHS Hazard Classification for this compound (as available):

  • Skin Irritation[6]

  • Serious Eye Irritation[6]

  • Acute Toxicity (Fatal if inhaled)[1]

Experimental Protocols

Adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, for larger quantities or in case of potential splashes, a chemical-resistant apron.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood.[1] If there is a risk of inhalation, a full-face respirator with an organic vapor cartridge should be used.[1]

Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Have all necessary equipment and reagents within the fume hood before starting.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

  • Dispensing:

    • Use a properly functioning pipette or syringe for liquid transfer.

    • Avoid creating aerosols.

    • Keep the container of this compound sealed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area within the fume hood.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wash hands and any exposed skin with soap and water immediately after handling.

Storage Protocol

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid anhydrides.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For large spills, contact the institution's environmental health and safety department.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Visualized Workflow

The following diagram illustrates the standard workflow for handling and storing this compound in the laboratory.

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handling_dispense Dispense Chemical prep_safety->handling_dispense handling_use Perform Experiment handling_dispense->handling_use handling_clean Clean Work Area handling_use->handling_clean disposal_collect Collect Waste in Labeled Container handling_use->disposal_collect storage_seal Seal Container Tightly handling_clean->storage_seal storage_location Store in Designated Area storage_seal->storage_location storage_log Update Inventory Log storage_location->storage_log disposal_request Request Hazardous Waste Pickup disposal_collect->disposal_request

Caption: Handling and Storage Workflow.

References

Application Notes: Flow-Injection Spectrophotometric Determination of Nitrite using Diazotized 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document outlines a flow-injection analysis (FIA) method for the rapid and sensitive determination of nitrite in aqueous samples. The protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology is based on the well-established Griess reaction, a diazotization-coupling process.[1][2][3] While specific literature on 2,3,4-trimethylaniline for this application is not available, its properties as a primary aromatic amine suggest its suitability as a diazotizing agent. The protocols and data presented herein are based on established principles of similar validated methods employing other aromatic amines.

Principle of the Method

The core of this analytical method is the diazotization of this compound by nitrite in an acidic medium. This reaction forms a diazonium salt. This highly reactive intermediate is then coupled with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to produce a stable and intensely colored azo dye.[2][4] The absorbance of this dye is directly proportional to the nitrite concentration in the sample and is measured spectrophotometrically at its wavelength of maximum absorbance.

Flow-injection analysis provides a robust platform for automating this process, offering high sample throughput, excellent reproducibility, and minimal reagent consumption compared to manual batch methods.

Visualized Signaling and Experimental Pathways

To elucidate the underlying chemical transformations and the analytical workflow, the following diagrams are provided.

cluster_diazotization Diazotization Reaction cluster_coupling Azo Coupling Reaction trimethylaniline This compound diazonium Diazonium Salt trimethylaniline->diazonium NaNO₂ / HCl nitrite Nitrite (NO₂⁻) in Acidic Medium (H⁺) nitrite->diazonium azo_dye Colored Azo Dye diazonium->azo_dye Coupling coupling_agent N-(1-naphthyl)ethylenediamine (NED) coupling_agent->azo_dye

Caption: Chemical pathway of diazotization and azo coupling.

cluster_FIA Flow-Injection Analysis Workflow pump Peristaltic Pump carrier Carrier Stream (e.g., HCl) pump->carrier reagent1 This compound Reagent pump->reagent1 reagent2 NED Reagent pump->reagent2 sample_injector Sample Injection Valve carrier->sample_injector mixing_coil1 Mixing Coil 1 reagent1->mixing_coil1 mixing_coil2 Mixing Coil 2 reagent2->mixing_coil2 sample_injector->mixing_coil1 sample Sample sample->sample_injector mixing_coil1->mixing_coil2 detector Spectrophotometric Detector mixing_coil2->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Experimental workflow for flow-injection analysis.

Experimental Protocols

1. Reagent Preparation

  • Carrier Solution (0.1 M HCl): Carefully add 8.3 mL of concentrated hydrochloric acid to approximately 500 mL of deionized water in a 1 L volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

  • This compound Solution (0.05 M): Dissolve a precisely weighed amount of this compound in the 0.1 M HCl carrier solution to achieve the final concentration. Note: Gentle heating and sonication may be required to facilitate dissolution.

  • Sodium Nitrite Stock Solution (1000 mg/L NO₂⁻): Dissolve 1.500 g of sodium nitrite (NaNO₂) in 1 L of deionized water. Store refrigerated in an amber bottle.

  • Working Standard Nitrite Solutions: Prepare a series of working standards by appropriate serial dilution of the stock solution with deionized water.

  • N-(1-naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v): Dissolve 0.5 g of NED in 500 mL of deionized water. This solution should be stored in a dark bottle and refrigerated. It is recommended to prepare this solution fresh weekly.

2. Instrumentation

A standard flow-injection analysis system is required, comprising:

  • A multi-channel peristaltic pump.

  • A sample injection valve with a fixed-volume loop.

  • PTFE tubing for the flow paths and reaction coils.

  • A UV-Vis spectrophotometer equipped with a flow-through cell.

  • A data acquisition system (computer with appropriate software).

3. FIA System Parameters

The following table provides typical operational parameters. Optimization may be required based on the specific instrumentation.

ParameterRecommended Value
Flow Rate (Carrier) 1.5 mL/min
Flow Rate (Reagents) 0.5 mL/min each
Sample Injection Volume 100 µL
Reaction Coil 1 Length 50 cm
Reaction Coil 2 Length 75 cm
Detection Wavelength ~540 nm (to be determined empirically)
Operating Temperature Ambient

4. Analytical Procedure

  • System Startup: Begin pumping the carrier and reagent solutions through the system until a stable baseline is achieved on the data acquisition system.

  • Calibration: Inject the prepared working standard solutions in order of increasing concentration. A blank (deionized water) should also be run.

  • Sample Analysis: Once a satisfactory calibration curve is obtained, inject the unknown samples. It is advisable to run a standard periodically to check for any drift.

  • Data Processing: The peak height or area of the absorbance signal is measured for each standard and sample. A calibration curve is constructed by plotting the signal versus the concentration of the standards. The concentration of nitrite in the samples is then determined from this curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of analogous flow-injection spectrophotometric methods for nitrite determination using other aromatic amines. This data is provided for representative purposes, as specific validation for this compound has not been reported in the reviewed literature.

ParameterValue RangeSource(s)
Linear Range 0.03 - 7.0 mg/L[5]
Limit of Detection (LOD) 0.001 - 0.09 mg/L[5][6]
Limit of Quantification (LOQ) 0.003 - 0.29 mg/L[5]
Sample Throughput 55 - 70 samples/hour[5][6]
Relative Standard Deviation (RSD) < 2%[4]

Disclaimer: The quantitative data presented in this table is derived from studies using alternative diazotizing agents such as dapsone and sulfanilamide.[4][5] These values should be considered as indicative of the potential performance of the method. A full in-house validation is required to establish the specific performance characteristics when using this compound.

Conclusion

The described flow-injection spectrophotometric method provides a robust and efficient framework for the determination of nitrite. By leveraging the diazotization of this compound and subsequent azo coupling, this approach is expected to offer high sensitivity and sample throughput, making it suitable for a wide range of applications in quality control and research. Rigorous validation is necessary to confirm the analytical performance of this specific reagent combination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Trimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and traditional method for synthesizing this compound involves a two-step process. The first step is the nitration of 1,2,3-trimethylbenzene (also known as hemimellitene) to form 1,2,3-trimethyl-4-nitrobenzene. This is followed by the reduction of the nitro group to an amine, yielding this compound.[1]

Q2: What are the key challenges in the nitration of 1,2,3-trimethylbenzene?

The primary challenges during the nitration step include controlling the regioselectivity to favor the desired 4-nitro isomer, preventing the formation of dinitro by-products, and managing the large amount of acidic wastewater generated during the workup.[2] For the related synthesis of 2,4,6-trimethylaniline from mesitylene, the formation of dinitro-mesitylene is a significant issue that requires purification by distillation, a process that can be energy-intensive due to the high boiling point of the byproduct.[2]

Q3: What are the recommended methods for the reduction of 1,2,3-trimethyl-4-nitrobenzene?

The reduction of the nitro group can be achieved through several methods, including:

  • Catalytic Hydrogenation: This is a common industrial method using catalysts like palladium or nickel under hydrogen pressure.[1] For the analogous synthesis of 2,4,6-trimethylaniline, conditions using a Nickel catalyst at 90-170°C and 1-3 MPa of hydrogen pressure have been reported to give high yields.[3]

  • Chemical Reduction: Using reducing agents such as iron powder in the presence of an acid like hydrochloric acid is another effective method.[1][4]

Q4: What are some common impurities encountered in the final product?

Common impurities can include unreacted starting materials (1,2,3-trimethylbenzene), the intermediate nitro compound (1,2,3-trimethyl-4-nitrobenzene), isomers formed during nitration, and byproducts from the reduction step, such as azo compounds. Dinitro compounds formed during nitration can also be a significant impurity if not properly controlled.[2] The final product purity is often around 95% before further purification.[1]

Q5: Are there alternative synthetic routes to this compound?

While the nitration-reduction pathway is the most common, alternative methods have been explored for related compounds. For instance, the alkylation of toluidine with methanol at high temperatures using catalysts is a potential, though often challenging, alternative for producing trimethylanilines.[2] However, this method can suffer from high energy consumption and difficulties in achieving high conversion and selectivity.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in nitration step - Incomplete reaction.- Formation of multiple isomers.- Over-nitration leading to dinitro compounds.- Increase reaction time or temperature cautiously.- Optimize the ratio of nitric acid to sulfuric acid to control the concentration of the nitronium ion.- Maintain a low reaction temperature (e.g., below 10°C for related syntheses) to improve selectivity and reduce side reactions.[4]
Low yield in reduction step - Inactive catalyst.- Insufficient reducing agent.- Incomplete reaction.- Ensure the catalyst is fresh and not poisoned.- Use a sufficient excess of the reducing agent (e.g., iron powder).- Increase reaction time or temperature. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring.
Product is dark or discolored - Air oxidation of the aniline.- Presence of colored impurities (e.g., azo compounds).- this compound can change color on exposure to air.[2] Store the final product under an inert atmosphere (e.g., nitrogen or argon).- Purify the product by vacuum distillation.
Difficulty in purifying the final product - Presence of high-boiling impurities like dinitro compounds.- Close boiling points of isomers.- For high-boiling impurities, vacuum distillation is recommended.[2]- If isomers are present, fractional distillation under reduced pressure may be necessary. Consider converting the aniline to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Trimethylaniline Isomers

ParameterNitration of Mesitylene (for 2,4,6-isomer)Reduction of 2,4,6-Trimethylnitrobenzene
Reagents Mesitylene, Sulfuric Acid, Nitric Acid2,4,6-Trimethylnitrobenzene, Nickel Catalyst, Hydrogen
Temperature Below 10°C90 - 170°C
Pressure Atmospheric1 - 3 MPa
Reaction Time 4 hours2 hours (plus 1 hour hold)
Reported Yield High (not specified)96%
Reference [4][3]

Note: This data is for the synthesis of the 2,4,6-isomer and should be used as a guideline for the synthesis of this compound.

Experimental Protocols

Protocol 1: Nitration of 1,2,3-Trimethylbenzene (Illustrative)
  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to below 10°C in an ice bath.

  • Addition: Slowly add 1,2,3-trimethylbenzene to the mixed acid solution via the dropping funnel while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, continue stirring at the same temperature for a specified time (e.g., 4 hours, based on analogous reactions) to ensure complete reaction.[4]

  • Workup: Carefully pour the reaction mixture over crushed ice and water. The crude 1,2,3-trimethyl-4-nitrobenzene will separate as an oil.

  • Purification: Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate and purify by vacuum distillation.

Protocol 2: Reduction of 1,2,3-Trimethyl-4-nitrobenzene via Catalytic Hydrogenation (Illustrative)
  • Setup: Charge an autoclave with 1,2,3-trimethyl-4-nitrobenzene, a suitable solvent (e.g., ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or a Nickel catalyst).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 1-3 MPa for a Ni catalyst).[3] Heat the mixture to the target temperature (e.g., 90-170°C for a Ni catalyst) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

  • Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Mandatory Visualizations

Synthesis_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification Start 1,2,3-Trimethylbenzene Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Product 1,2,3-Trimethyl-4-nitrobenzene Nitration->Nitro_Product Reduction Reduction (e.g., H2/Pd-C or Fe/HCl) Nitro_Product->Reduction Final_Product This compound Reduction->Final_Product Purification Vacuum Distillation Final_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Check_Step Identify the problematic step: Nitration or Reduction? Start->Check_Step Nitration_Issue Nitration Step Check_Step->Nitration_Issue Nitration Reduction_Issue Reduction Step Check_Step->Reduction_Issue Reduction Nitration_Cause Potential Causes: - Over-nitration? - Poor regioselectivity? - Incomplete reaction? Nitration_Issue->Nitration_Cause Reduction_Cause Potential Causes: - Inactive catalyst? - Insufficient reducing agent? - Incomplete reaction? Reduction_Issue->Reduction_Cause Nitration_Solution Solutions: - Lower reaction temperature. - Adjust acid ratio. - Increase reaction time. Nitration_Cause->Nitration_Solution Reduction_Solution Solutions: - Use fresh catalyst. - Increase amount of reducing agent. - Extend reaction time/increase H2 pressure. Reduction_Cause->Reduction_Solution

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Nitration of Trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of trimethylbenzene isomers (mesitylene, pseudocumene, and hemimellitene).

Troubleshooting Guides

Problem 1: Low Yield of Mononitrated Product

Symptoms: The yield of the desired mononitro-trimethylbenzene is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Nitrating Agent: Ensure the molar ratio of nitric acid to trimethylbenzene is adequate. A significant excess of the nitrating agent is often required to drive the reaction to completion.[1]

    • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

    • Low Reaction Temperature: While lower temperatures are used to control selectivity, a temperature that is too low can significantly slow down the reaction rate. Gradually increase the temperature while carefully monitoring for the formation of byproducts.

  • Loss of Product During Workup:

    • Incomplete Extraction: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent. Multiple extractions may be necessary.

    • Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding a saturated brine solution.

    • Product Volatility: If the product is volatile, care should be taken during solvent removal to avoid its loss. Use of a rotary evaporator at a controlled temperature and pressure is recommended.

Problem 2: Formation of Dinitrated or Trinitrated Byproducts

Symptoms: Significant amounts of dinitro- or trinitro-trimethylbenzene are detected in the product mixture.

Possible Causes & Solutions:

  • Excessive Nitrating Agent: A high concentration of the nitrating agent, particularly fuming nitric acid or a mixture with sulfuric acid (oleum), can promote multiple nitrations.[2] Carefully control the stoichiometry of the nitrating agent.

  • High Reaction Temperature: Higher temperatures increase the reaction rate and the likelihood of subsequent nitrations.[2] Maintain a low and controlled temperature, often between 0-10°C, to favor mononitration.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of the starting material can lead to the formation of polynitrated products. Monitor the reaction progress and quench it once the desired conversion is achieved.

Problem 3: Presence of Oxidized Byproducts

Symptoms: The product mixture contains byproducts resulting from the oxidation of the methyl groups, such as benzaldehydes or carboxylic acids.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Strong oxidizing conditions, often due to high concentrations of nitric acid or high temperatures, can lead to the oxidation of the electron-rich methyl groups.

  • Presence of Nitrous Acid: Nitrous acid can act as a catalyst for oxidation. The addition of a nitrous acid scavenger, such as urea or sulfamic acid, can help minimize this side reaction.

  • Choice of Nitrating Agent: Consider using a milder nitrating agent, such as acetyl nitrate or a metal nitrate salt, which can reduce the extent of oxidation.

Problem 4: Formation of Unexpected Isomers or Byproducts (Ipso-Nitration)

Symptoms: Detection of unexpected isomers or byproducts where a methyl group has been replaced by a nitro group.

Possible Causes & Solutions:

  • Ipso-Substitution: This occurs when the nitronium ion attacks a carbon atom already bearing a substituent (in this case, a methyl group). This is more likely to occur with highly activated aromatic rings.

  • Reaction Conditions: The conditions that favor ipso-nitration are not always well-defined but can be influenced by the specific nitrating agent and solvent system used.

  • Control Measures: Altering the reaction conditions, such as the nitrating agent or solvent polarity, may help to minimize ipso-substitution. Careful analysis of the product mixture is crucial to identify and quantify these byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of trimethylbenzene?

A1: The most common side reactions are:

  • Polynitration: The introduction of more than one nitro group onto the aromatic ring to form dinitro- and trinitro-trimethylbenzene. This is favored by harsh reaction conditions (high temperature, excess strong nitrating agent).[2]

  • Oxidation: The oxidation of one or more of the methyl groups to form aldehydes, carboxylic acids, or phenolic compounds. This is also promoted by strong oxidizing conditions.

  • Ipso-Nitration: The substitution of a methyl group with a nitro group. This is a less common but possible side reaction, particularly with highly activated substrates.

Q2: How can I selectively achieve mononitration of mesitylene (1,3,5-trimethylbenzene)?

A2: To achieve selective mononitration of mesitylene, it is crucial to control the reaction conditions carefully:

  • Temperature: Maintain a low reaction temperature, typically between 0°C and 10°C.

  • Nitrating Agent: Use a controlled amount of a suitable nitrating agent. A mixture of nitric acid and acetic anhydride is often effective for mononitration.

  • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid further nitration.

Q3: What is the role of sulfuric acid in the nitrating mixture?

A3: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. The presence of sulfuric acid significantly increases the rate of nitration.

Q4: Are there alternative, milder nitrating agents I can use to avoid side reactions?

A4: Yes, several milder nitrating agents can be employed to minimize side reactions, especially oxidation and polynitration. These include:

  • Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride.

  • Metal nitrates (e.g., Bi(NO₃)₃, Cu(NO₃)₂): Often used in combination with a catalyst or co-reagent.

  • Nitronium salts (e.g., NO₂BF₄): These are powerful nitrating agents but can sometimes offer better control under specific conditions.

Q5: How can I detect and quantify the byproducts of my nitration reaction?

A5: A combination of analytical techniques is typically used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different components of the reaction mixture based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and byproducts, allowing for their identification and quantification.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Nitromesitylene

EntryNitrating AgentSolventTemperature (°C)Time (h)Molar Ratio (Mesitylene:HNO₃)Yield of Mononitromesitylene (%)Reference
1Fuming HNO₃Acetic Anhydride15-200.671:1.574-76Organic Syntheses
265% HNO₃None (Neat)2511:26.3~95ResearchGate[1]
365% HNO₃None (Neat)2511:8.8~70ResearchGate[1]
4Fuming HNO₃Dichloroethane0-5--HighGoogle Patents[3]

Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable.

Experimental Protocols

Key Experiment: Selective Mononitration of Mesitylene

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry preparations.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Acetic anhydride

  • Fuming nitric acid (d=1.50)

  • Glacial acetic acid

  • Ice

  • Sodium hydroxide solution (10%)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 40.0 g (0.33 mol) of mesitylene and 60 mL of acetic anhydride.

  • Cool the mixture to below 10°C in an ice-water bath.

  • Prepare the nitrating mixture by carefully adding 21 mL (0.50 mol) of fuming nitric acid to a mixture of 20 mL of glacial acetic acid and 20 mL of acetic anhydride, while keeping the temperature below 20°C.

  • Add the nitrating mixture dropwise to the stirred mesitylene solution over a period of about 40 minutes, maintaining the reaction temperature between 15°C and 20°C.

  • After the addition is complete, continue stirring for an additional 20 minutes.

  • Pour the reaction mixture onto 500 g of crushed ice.

  • Separate the oily layer and wash it successively with water, 10% sodium hydroxide solution, and again with water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude nitromesitylene.

  • The product can be further purified by recrystallization from ethanol.

Mandatory Visualization

Nitration_Side_Reactions trimethylbenzene Trimethylbenzene mononitro Mononitro-trimethylbenzene (Desired Product) trimethylbenzene->mononitro Nitration (Controlled Conditions) oxidized Oxidized Byproducts (e.g., Benzaldehydes, Carboxylic Acids) trimethylbenzene->oxidized Oxidation (Strong Oxidizing Agent/High Temp) ipso Ipso-Substitution Product trimethylbenzene->ipso Ipso-Nitration dinitro Dinitro-trimethylbenzene mononitro->dinitro Further Nitration (Harsh Conditions) trinitro Trinitro-trimethylbenzene dinitro->trinitro Further Nitration (Very Harsh Conditions)

Caption: Side reactions in the nitration of trimethylbenzene.

Troubleshooting_Workflow start Start Nitration Experiment analyze Analyze Product Mixture (GC-MS, HPLC, NMR) start->analyze low_yield Low Yield of Mononitrated Product? analyze->low_yield polynitration Significant Polynitration? low_yield->polynitration No node_ly1 Check Reactant Stoichiometry low_yield->node_ly1 Yes node_ly2 Increase Reaction Time/Temperature low_yield->node_ly2 Yes node_ly3 Optimize Workup Procedure low_yield->node_ly3 Yes oxidation Oxidized Byproducts? polynitration->oxidation No node_pn1 Decrease Reaction Temperature polynitration->node_pn1 Yes node_pn2 Reduce Molar Ratio of Nitrating Agent polynitration->node_pn2 Yes node_pn3 Shorten Reaction Time polynitration->node_pn3 Yes end Successful Nitration oxidation->end No node_ox1 Use Milder Nitrating Agent oxidation->node_ox1 Yes node_ox2 Add Nitrous Acid Scavenger oxidation->node_ox2 Yes

Caption: Troubleshooting workflow for trimethylbenzene nitration.

References

Technical Support Center: Purification of Crude 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,3,4-Trimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route. A frequent method for its synthesis involves the nitration of 1,2,3-trimethylbenzene followed by reduction. Potential impurities from this process can include:

  • Isomeric Trimethylanilines: Other isomers such as 2,4,5-trimethylaniline or 2,4,6-trimethylaniline may be present, arising from impurities in the starting material or non-selective nitration.

  • Unreacted Starting Materials: Residual 1,2,3-trimethylbenzene or the intermediate nitro-compound (1,2,3-trimethyl-4-nitrobenzene) may remain.

  • Byproducts of Reduction: Depending on the reduction method (e.g., catalytic hydrogenation or metal/acid reduction), various byproducts can be formed.[1][2]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as a dark reddish-brown discoloration.[3]

  • Dinitro Compounds: Over-nitration during the synthesis can lead to dinitro byproducts, which are high-boiling point impurities.[4]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation and the formation of oxidation products, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[5] It is hygroscopic and can absorb moisture from the air, so tightly sealed containers are essential.[3]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueReference
Molecular Formula C₉H₁₃N[6][7][8]
Molecular Weight 135.21 g/mol [6][7][8]
Appearance Colorless to pale yellow liquid[6]
Boiling Point Not explicitly found for 2,3,4-isomer. Isomer 2,4,6- boils at 233 °C.[9]
Solubility Slightly soluble in water; readily soluble in organic solvents like ethanol and ether.[6]
Purity (Typical Commercial) ~95-98%[6][8]

Troubleshooting Guides

Purification by Distillation

Distillation is a primary method for purifying liquid amines like this compound.

Problem 1: The distilled product is still colored (yellow to brown).

Possible Cause Troubleshooting Step
Oxidation during distillation: Aromatic amines are sensitive to air oxidation at high temperatures.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress. Purge the distillation apparatus with an inert gas like nitrogen or argon before heating.
Presence of high-boiling colored impurities: Some oxidation products or other impurities may have boiling points close to the product.Add a small amount of a non-volatile antioxidant, such as zinc dust, to the distillation flask.[3] Consider a fractional distillation setup with a packed column for better separation.
Thermal decomposition: The compound may be degrading at its atmospheric boiling point.Use vacuum distillation to lower the boiling temperature.

Problem 2: Poor separation of isomeric impurities.

Possible Cause Troubleshooting Step
Close boiling points of isomers: Isomeric trimethylanilines may have very similar boiling points, making simple distillation ineffective.Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation. Optimize the reflux ratio to enhance separation.
Azeotrope formation: An azeotrope may form with residual water or other impurities.Ensure the crude material is thoroughly dried before distillation, for instance, by using a drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[3]
Purification by Recrystallization (as a salt)

While this compound is a liquid at room temperature, it can be purified by converting it to a solid salt (e.g., hydrochloride), recrystallizing the salt, and then regenerating the free amine.

Problem 1: The amine salt does not crystallize from the solution.

Possible Cause Troubleshooting Step
Solution is not saturated: Too much solvent was used.Concentrate the solution by evaporating some of the solvent.
Supersaturation: The solution is supersaturated but crystallization has not initiated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal of the pure salt.
Inappropriate solvent: The chosen solvent is too good a solvent for the salt, even at low temperatures.Add a co-solvent in which the salt is less soluble (an anti-solvent) dropwise until the solution becomes cloudy, then warm to redissolve and cool slowly.

Problem 2: The recrystallized salt is still impure.

Possible Cause Troubleshooting Step
Impurities co-crystallized: The impurities have similar solubility to the desired salt in the chosen solvent.Try a different recrystallization solvent or a mixture of solvents. Perform a second recrystallization.
Incomplete removal of mother liquor: Impurities from the solution remain on the surface of the crystals.After filtration, wash the crystals with a small amount of the cold recrystallization solvent.
Purification by Column Chromatography

Column chromatography can be an effective method for removing polar impurities and isomers.

Problem 1: The compound streaks on the silica gel column.

Possible Cause Troubleshooting Step
Interaction of the basic amine with acidic silica gel: The amino group strongly adsorbs to the acidic silanol groups on the silica surface, leading to tailing and poor separation.Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 0.5-2%) to the eluent.[10] Alternatively, use a commercially available amine-functionalized silica gel column.[10]
Inappropriate solvent polarity: The eluent is not polar enough to move the compound down the column effectively.Gradually increase the polarity of the eluent. A common solvent system for amines is a gradient of ethyl acetate in hexanes, with a small percentage of triethylamine.

Problem 2: Poor separation of non-polar impurities.

Possible Cause Troubleshooting Step
Eluent is too polar: The eluent is moving all components, including impurities, down the column too quickly.Start with a less polar eluent (e.g., a lower percentage of ethyl acetate in hexanes) and gradually increase the polarity (gradient elution).
Overloading the column: Too much crude material was loaded onto the column.Use a larger column or load a smaller amount of the crude mixture.

Experimental Protocols

General Distillation Protocol for Aromatic Amines

This protocol is a general guideline and may need to be optimized for this compound.

  • Drying the Crude Amine: Add anhydrous potassium hydroxide (KOH) pellets to the crude this compound and stir for several hours, or let it stand overnight. The KOH will react with water and acidic impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Distillation: Decant the dried amine into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Heating and Collection: Begin heating the flask gently in a heating mantle. Collect the fraction that distills at the expected boiling point under the applied pressure. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.

General Recrystallization Protocol for an Amine Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • Solvent Selection: Test the solubility of a small amount of the crude salt in various solvents at room temperature and upon heating to find a suitable recrystallization solvent (the salt should be sparingly soluble at room temperature and very soluble at the solvent's boiling point). Common solvents for amine salts include ethanol, methanol, or mixtures with water or ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of the boiling recrystallization solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Pure Salt: Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Regeneration of Free Amine: To regenerate the pure amine, dissolve the purified salt in water and add a base (e.g., sodium hydroxide solution) until the solution is strongly basic. The free amine will separate and can be extracted with an organic solvent, dried, and the solvent removed under reduced pressure.

Visualizations

Caption: Workflow for the purification of this compound by distillation.

Troubleshooting_Column_Chromatography cluster_cause Potential Causes cluster_solution Solutions start Problem: Streaking on Silica Gel Column cause1 Basic amine interaction with acidic silica start->cause1 cause2 Inappropriate solvent polarity start->cause2 solution1a Add triethylamine (0.5-2%) to eluent cause1->solution1a solution1b Use amine-functionalized silica gel cause1->solution1b solution2 Increase eluent polarity gradually cause2->solution2

Caption: Troubleshooting logic for streaking during column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 2,3,4-Trimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 2,3,4-trimethylaniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to streamline your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and solutions.

N-Acylation Reactions

Question 1: I am observing low yields in the N-acylation of this compound with an acyl chloride. What are the likely causes and how can I improve the yield?

Answer:

Low yields in N-acylation reactions of this compound can stem from several factors, primarily related to steric hindrance and reaction conditions.

  • Steric Hindrance: The methyl groups at the 2 and 3 positions of the aniline ring can sterically hinder the approach of the acylating agent to the amino group. This is a common issue with substituted anilines.

  • Insufficient Reactivity of Acylating Agent: While acyl chlorides are generally reactive, highly bulky acyl chlorides may struggle to react efficiently.

  • Inadequate Base: The choice and amount of base are crucial for scavenging the HCl byproduct. An insufficient amount of a weak base may not drive the reaction to completion.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy, especially with sterically hindered substrates.

Troubleshooting Steps:

  • Choice of Acylating Agent: If possible, switch to a less sterically demanding acylating agent. Alternatively, using the corresponding acid anhydride may sometimes improve yields, although it might require longer reaction times or higher temperatures.[1]

  • Optimize the Base:

    • Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents).

    • For sluggish reactions, a stronger base like pyridine can be used, which can also act as a catalyst.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. For particularly difficult acylations, DMF can be beneficial due to its high boiling point, allowing for higher reaction temperatures.

  • Increase Reaction Temperature: Gradually increase the reaction temperature from room temperature up to the reflux temperature of the chosen solvent and monitor the reaction progress by thin-layer chromatography (TLC).

  • Catalyst Addition: In some cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Buchwald-Hartwig Amination

Question 2: My Buchwald-Hartwig amination of a halo-substituted this compound is giving a complex mixture of byproducts and low yield of the desired N-aryl derivative. How can I troubleshoot this?

Answer:

The Buchwald-Hartwig amination is a powerful tool, but its success with sterically hindered anilines like this compound is highly dependent on the careful selection of the catalyst system and reaction conditions.[2]

  • Inappropriate Ligand: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Sterically hindered substrates often require bulky, electron-rich ligands to promote oxidative addition and reductive elimination.

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. A base that is too strong might lead to side reactions, while a base that is too weak will result in a slow or incomplete reaction.

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to incomplete conversion.

  • Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide starting material and formation of diarylamines from the double arylation of the aniline.[3]

Troubleshooting Steps:

  • Ligand Screening: This is the most critical parameter to optimize. For sterically hindered anilines, ligands from the biarylphosphine class are often successful.

  • Base Optimization: Screen a variety of bases. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can also be influenced by the solvent.

  • Solvent Choice: Toluene, dioxane, and THF are common solvents. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.[2]

  • Use of Pre-catalysts: Utilizing a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active catalyst in situ from a palladium source and a separate ligand.[4]

  • Reaction Temperature and Time: These reactions are often run at elevated temperatures (80-110 °C). Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and to avoid decomposition at prolonged heating.

Table 1: Ligand and Base Selection Guide for Buchwald-Hartwig Amination of Hindered Anilines

Ligand ClassExample LigandsRecommended BasesComments
Biarylphosphines XPhos, SPhos, RuPhosNaOtBu, LHMDS, K₃PO₄Generally the first choice for sterically demanding substrates.
Ferrocenylphosphines DavePhos, JohnPhosNaOtBu, Cs₂CO₃Can be effective for a broad range of substrates.
Josiphos-type (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineK₃PO₄, Cs₂CO₃Chiral ligands that can also be effective in achiral couplings.
Suzuki Coupling

Question 3: I am attempting a Suzuki coupling with a bromo-2,3,4-trimethylaniline derivative, but the reaction is sluggish and I'm observing significant amounts of starting material even after prolonged reaction times. What can I do?

Answer:

Slow reaction rates in Suzuki couplings involving sterically hindered substrates like derivatives of this compound are common. The steric bulk near the reaction center can impede both the oxidative addition and transmetalation steps of the catalytic cycle.

  • Steric Hindrance: The methyl groups adjacent to the bromine atom can hinder the oxidative addition of the palladium catalyst.

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are effective for coupling with sterically hindered aryl halides.

  • Base and Solvent System: The choice of base and solvent is crucial for the activation of the boronic acid and the overall efficiency of the catalytic cycle.

  • Quality of Boronic Acid: Boronic acids can degrade upon storage, leading to lower reactivity.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Use a palladium catalyst with a bulky, electron-rich phosphine ligand. Ligands such as SPhos and XPhos are often effective for these types of challenging couplings.[5]

    • Consider using a pre-formed palladium catalyst complex for better reproducibility.

  • Optimize Base and Solvent:

    • Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are commonly used in solvents like dioxane, toluene, or DMF.

    • The choice of base can influence the rate of transmetalation. For difficult couplings, stronger bases like Cs₂CO₃ or K₃PO₄ might be necessary.

  • Increase Temperature: Suzuki couplings often require elevated temperatures (80-120 °C). Ensure the reaction is heated sufficiently to overcome the activation barrier.

  • Check Boronic Acid Quality: Use freshly purchased or recrystallized boronic acid. You can also consider using the corresponding boronate ester, which can be more stable.

  • Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate in biphasic systems.

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2 eq.) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-2,3,4-trimethylaniline derivative.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Halo-2,3,4-trimethylaniline Derivative

This protocol provides a starting point for the palladium-catalyzed N-arylation of a primary or secondary amine with a halogenated this compound derivative.

Materials:

  • Halo-2,3,4-trimethylaniline (e.g., 5-bromo-2,3,4-trimethylaniline) (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox techniques and equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the halo-2,3,4-trimethylaniline, the palladium pre-catalyst, and NaOtBu to a Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with nitrogen or argon (repeat three times).

  • Add anhydrous toluene, followed by the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,3,4-trimethylaniline derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the derivatization of substituted anilines, which can serve as a starting point for optimizing reactions with this compound.

Table 2: Optimization of N-Acylation of Anilines with Acetic Anhydride [1]

EntrySolventTime (min)Yield (%)
1THF1092
2CH₂Cl₂1588
3CHCl₃1290
4Et₂O595
5EtOAc893
6H₂O1085
7None598

Table 3: Comparative Catalyst Performance in Suzuki Coupling of Sterically Hindered Aryl Bromides

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10045
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10085
PdCl₂(dppf)Cs₂CO₃DMF11072
XPhos Pd G3NaOtBuToluene10092

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the key reactions discussed.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Amine, Pd Pre-catalyst, and Base solvent Add Anhydrous Solvent reagents->solvent Under Inert Atmosphere heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion filter Filter through Celite® cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product product purify->product Purified Product Suzuki_Coupling_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Suzuki Coupling steric Steric Hindrance start->steric catalyst Poor Catalyst/ Ligand Choice start->catalyst conditions Suboptimal Base/ Solvent/Temp. start->conditions reagent Degraded Boronic Acid start->reagent change_ligand Screen Bulky, Electron-Rich Ligands steric->change_ligand catalyst->change_ligand optimize_base Vary Base and Solvent System conditions->optimize_base increase_temp Increase Reaction Temperature conditions->increase_temp check_reagent Use Fresh/ Purified Boronic Acid reagent->check_reagent end Successful Coupling change_ligand->end Improved Yield optimize_base->end Improved Yield increase_temp->end Improved Yield check_reagent->end Improved Yield

References

Technical Support Center: Synthesis of 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,4-Trimethylaniline. The content is structured to address specific issues encountered during the typical two-step synthesis, which involves the nitration of 1,2,3-trimethylbenzene (hemimellitene) followed by the reduction of the resulting nitroaromatic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The standard and most widely applicable method is a two-step process. First, the electrophilic nitration of 1,2,3-trimethylbenzene is performed to yield 1,2,3-trimethyl-4-nitrobenzene. This intermediate is then purified and subsequently reduced to the desired this compound.

Q2: What are the primary challenges that affect the overall yield?

A2: The main challenges include controlling the regioselectivity during the nitration step to avoid the formation of unwanted isomers, preventing over-nitration (dinitration), and achieving complete reduction of the nitro group without side reactions.[1] Incomplete reactions or difficult purification at either stage can significantly lower the final yield.

Q3: Why is temperature control so critical during nitration?

A3: Temperature control is paramount in electrophilic nitration reactions. Exothermic reactions can lead to a rapid increase in temperature, promoting the formation of dinitro byproducts and increasing the risk of runaway reactions.[1] Maintaining a low and stable temperature ensures higher selectivity for the desired mononitrated product.

Q4: Which reduction method is recommended for converting the nitro-intermediate to the final aniline product?

A4: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is a common and high-yielding method.[2] Alternative methods include metal/acid reductions (e.g., Sn/HCl or Fe/HCl), but these often require more demanding workup procedures to remove metal salts.

Q5: How can I confirm the purity of my intermediate and final product?

A5: Purity should be assessed using standard analytical techniques. Thin Layer Chromatography (TLC) is useful for monitoring reaction progress. For final purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying isomeric impurities.

Experimental Workflow for this compound Synthesis

The synthesis of this compound is typically achieved through a two-stage process, starting with the selective nitration of 1,2,3-trimethylbenzene, followed by the reduction of the purified nitro-intermediate.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start 1,2,3-Trimethylbenzene nitration Nitration (HNO3 / H2SO4, 0-5 °C) start->nitration workup1 Aqueous Workup & Extraction nitration->workup1 purify1 Purification (Crystallization / Distillation) workup1->purify1 intermediate 1,2,3-Trimethyl-4-nitrobenzene purify1->intermediate reduction Reduction (e.g., H2, Pd/C) intermediate->reduction workup2 Filtration & Solvent Removal reduction->workup2 purify2 Final Purification (Vacuum Distillation) workup2->purify2 end This compound purify2->end

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This guide is divided into the two main stages of the synthesis.

Part 1: Nitration of 1,2,3-Trimethylbenzene

Problem 1: Low or no conversion of starting material.

  • Question: My reaction shows a significant amount of unreacted 1,2,3-trimethylbenzene. What went wrong?

  • Answer: This issue typically points to insufficiently reactive nitrating conditions.

    • Potential Cause 1: Inactive Nitrating Agent: The nitric acid or mixed acid used may be old or have absorbed moisture, reducing its efficacy.

    • Solution 1: Use fresh, concentrated nitric acid (65-70%) and sulfuric acid (98%). Ensure all glassware is thoroughly dried before use.

    • Potential Cause 2: Reaction Temperature Too Low: While low temperatures are necessary to control selectivity, excessively cold conditions can stall the reaction.

    • Solution 2: Ensure the reaction mixture is maintained within the optimal range (e.g., 0-5 °C). If the reaction is clean but slow, a slight, carefully controlled increase in temperature may be warranted.

    • Potential Cause 3: Inefficient Mixing: Poor mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.

    • Solution 3: Use a suitable stir bar or overhead stirrer to ensure the mixture is homogeneous throughout the addition of the nitrating agent.

Problem 2: Formation of significant impurities, particularly isomers or dinitro compounds.

  • Question: My product is contaminated with significant byproducts. How can I improve the selectivity?

  • Answer: The formation of isomers and dinitro compounds is a classic issue in aromatic nitration and is directly related to the reaction conditions.

    • Potential Cause 1: High Reaction Temperature: This is the most common cause of over-nitration and reduced selectivity.[1]

    • Solution 1: Maintain strict temperature control using an ice/salt bath. Add the nitrating agent dropwise and slowly to manage the exothermic release of heat.

    • Potential Cause 2: Incorrect Acid Ratio: An overly concentrated or large excess of the nitrating agent can drive the reaction towards dinitration.

    • Solution 2: Carefully control the stoichiometry. Use a precise molar ratio of nitric acid to the trimethylbenzene substrate. Refer to established protocols for optimal acid concentrations.

Part 2: Reduction of 1,2,3-Trimethyl-4-nitrobenzene

Problem 3: Incomplete reduction of the nitro group.

  • Question: My final product is contaminated with the nitro-intermediate and potentially other partially reduced species. How do I drive the reaction to completion?

  • Answer: Incomplete reduction can be caused by issues with the catalyst, the reducing agent, or the overall reaction environment.

    • Potential Cause 1: Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Ni) may be old, poisoned by impurities (like sulfur), or insufficiently loaded.

    • Solution 1: Use a fresh batch of catalyst. Ensure the nitro-intermediate is sufficiently pure. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Potential Cause 2: Insufficient Hydrogen Pressure: In catalytic hydrogenation, low pressure may result in slow or incomplete reaction.

    • Solution 2: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (this can range from atmospheric pressure to 50 psi or higher, depending on the specific protocol and equipment).

    • Potential Cause 3: Inadequate Reaction Time or Temperature: The reaction may simply need more time or gentle heating to go to completion.

    • Solution 3: Monitor the reaction by TLC. If starting material is still present after the initially planned time, allow the reaction to proceed for several more hours. Gentle warming (e.g., to 40-50 °C) can sometimes increase the reaction rate.

Problem 4: Low yield after purification.

  • Question: The crude reaction appears successful, but I lose a significant amount of product during workup and purification. Why?

  • Answer: Product loss can occur during the workup phase, especially if the aniline product is not handled correctly.

    • Potential Cause 1: Formation of Anilinium Salts: Aniline products are basic and can be protonated by acidic residues from the reaction (e.g., if using Sn/HCl). The resulting anilinium salt is water-soluble and will be lost to the aqueous phase.

    • Solution 1: After the reaction is complete, neutralize the mixture with a base (e.g., NaOH, NaHCO₃) until it is alkaline (pH > 8) before extracting with an organic solvent. This ensures the product is in its free-base, organic-soluble form.

    • Potential Cause 2: Product Oxidation: Anilines, especially crude ones, can be sensitive to air oxidation, which often results in the formation of colored impurities.[3]

    • Solution 2: Conduct the workup and purification steps as quickly as possible. If storing the crude product, do so under an inert atmosphere (N₂ or Ar). Purification by vacuum distillation is often preferred to minimize thermal decomposition and oxidation.

Key Parameter Optimization

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes the impact of key variables.

ParameterStepLow Setting EffectOptimal RangeHigh Setting Effect
Temperature NitrationSlow/Incomplete Reaction0 - 5 °CFormation of dinitro & isomer byproducts
HNO₃ Molar Eq. NitrationIncomplete Conversion1.0 - 1.1 eq.Increased dinitration
Catalyst Loading ReductionSlow/Incomplete Reaction5-10 mol% (Pd/C)Increased cost, potential for side reactions
H₂ Pressure ReductionSlow/Incomplete Reaction1 - 4 atm (lab scale)Faster reaction; requires specialized equipment

Troubleshooting Logic for Low Yield

If the final yield of this compound is low, use the following decision-making process to identify the root cause.

G start Low Final Yield of This compound check_intermediate Was the intermediate (1,2,3-trimethyl-4-nitrobenzene) pure and obtained in good yield? start->check_intermediate nitration_issue Troubleshoot Nitration Step: - Check temp control - Verify reagent quality/quantity - Improve mixing check_intermediate->nitration_issue No reduction_issue Troubleshoot Reduction Step check_intermediate->reduction_issue Yes check_reduction_completion Did TLC/GC-MS show complete conversion of the nitro group? reduction_issue->check_reduction_completion incomplete_reduction Address Incomplete Reduction: - Use fresh/more catalyst - Increase H2 pressure - Extend reaction time check_reduction_completion->incomplete_reduction No workup_issue Review Workup & Purification: - Ensure basic conditions before extraction - Check for mechanical losses - Minimize air exposure check_reduction_completion->workup_issue Yes

Caption: Decision tree for diagnosing the cause of low product yield.

Detailed Experimental Protocols

Disclaimer: These are representative protocols based on standard procedures for analogous compounds. Researchers should conduct their own risk assessment and optimization.

Protocol 1: Nitration of 1,2,3-Trimethylbenzene
  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Reagents:

    • 1,2,3-Trimethylbenzene (1.0 eq)

    • Concentrated Sulfuric Acid (98%, ~2.5 vol)

    • Concentrated Nitric Acid (70%, 1.05 eq)

  • Procedure:

    • Add 1,2,3-trimethylbenzene to the flask, followed by the slow addition of the sulfuric acid, ensuring the temperature is maintained below 10 °C.

    • Cool the mixture to 0 °C.

    • Add the nitric acid dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Workup:

    • Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice.

    • Separate the organic layer. Wash the organic layer with cold water, followed by a 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude 1,2,3-trimethyl-4-nitrobenzene can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Protocol 2: Reduction of 1,2,3-Trimethyl-4-nitrobenzene
  • Setup: Use a heavy-walled flask or a dedicated hydrogenation apparatus equipped with a magnetic stirrer.

  • Reagents:

    • 1,2,3-Trimethyl-4-nitrobenzene (1.0 eq)

    • Palladium on Carbon (10% Pd/C, 5 mol%)

    • Methanol or Ethanol as solvent

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve the nitro-compound in the solvent in the reaction flask.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

    • Pressurize the vessel with hydrogen (e.g., to 3 atm) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude this compound is typically a liquid and can be purified by vacuum distillation to yield the final product.

References

Technical Support Center: Regioselectivity in Reactions of 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,4-trimethylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in various chemical reactions involving this substrate.

Understanding Regioselectivity with this compound

The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on this compound is governed by the interplay of the directing effects of the activating amino group (-NH₂) and the three methyl (-CH₃) groups. The amino group is a powerful ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. In this specific isomer, the positions on the aromatic ring are not equivalent, leading to potential mixtures of products.

Directing Effects Analysis:

  • Amino Group (-NH₂ at C1): Strongly activating and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • Methyl Groups (-CH₃ at C2, C3, C4): Weakly activating and direct to their respective ortho and para positions.

In this compound, the C5 and C6 positions are the only available sites for substitution. The C6 position is ortho to the strongly activating amino group, while the C5 position is meta to the amino group but ortho and para to methyl groups. The powerful activating and directing effect of the amino group generally leads to a preference for substitution at the C6 position. However, steric hindrance from the adjacent methyl group at C2 can influence the regioselectivity, potentially leading to substitution at the less sterically hindered C5 position.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding the regioselectivity of key reactions involving this compound.

Electrophilic Aromatic Substitution (EAS)

FAQ: Why am I getting a mixture of isomers during electrophilic aromatic substitution (e.g., halogenation, nitration) of this compound?

Answer: The formation of multiple isomers is expected due to the complex interplay of electronic and steric effects of the substituents. The primary substitution products are typically at the C5 and C6 positions. The strong ortho-directing effect of the amino group favors substitution at C6. However, steric hindrance from the C2-methyl group can lead to competing substitution at the C5 position, which is electronically activated by the C3 and C4 methyl groups.

Troubleshooting Poor Regioselectivity in EAS:

Problem Potential Cause Recommended Solution
Low yield of the desired isomer Reaction conditions (temperature, solvent, catalyst) are not optimized for selectivity.Systematically vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable product. Screen different solvents to influence the solubility of intermediates and transition states. For catalyzed reactions, experiment with different Lewis or Brønsted acids to modulate the electrophilicity of the reagent.
Formation of multiple products, including di-substituted derivatives The reaction is too vigorous, or the electrophile is too reactive, leading to over-substitution.Use a less reactive electrophile or a milder catalyst. For example, in bromination, consider using N-bromosuccinimide (NBS) instead of Br₂. Control the stoichiometry of the electrophile carefully, using only a slight excess of the limiting reagent.
Inconsistent product ratios between batches Variations in reagent quality, reaction setup, or workup procedure.Ensure the purity of starting materials and reagents. Maintain consistent reaction parameters such as stirring speed and rate of addition. Standardize the workup and purification protocol.
Fischer Indole Synthesis

FAQ: I am performing a Fischer indole synthesis with this compound and an unsymmetrical ketone (e.g., 2-butanone), and I am getting a mixture of two regioisomeric indoles. How can I control the outcome?

Answer: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. With an unsymmetrical ketone, two different enamine intermediates can form, leading to two possible indole regioisomers. The regioselectivity is influenced by the nature of the acid catalyst, the reaction temperature, and steric effects.[1]

Troubleshooting Regioselectivity in Fischer Indole Synthesis:

Problem Potential Cause Recommended Solution
Formation of an undesired indole regioisomer The reaction conditions favor the formation of the undesired enamine intermediate.The choice of acid catalyst is crucial. Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can lead to different isomer ratios.[1] Experiment with different acid catalysts and concentrations. Higher acidity can sometimes favor cyclization at the less substituted position.[2]
Low overall yield of the indole products Decomposition of the starting materials or intermediates under harsh acidic conditions.Use milder reaction conditions. Some modern protocols utilize microwave irradiation or milder acid catalysts to improve yields and reduce reaction times.
Difficulty in separating the regioisomeric indoles The isomers have very similar physical properties.Optimize the reaction to favor one isomer as much as possible before purification. Employ advanced purification techniques such as preparative HPLC or crystallization from different solvent systems.

Logical Workflow for Troubleshooting Fischer Indole Synthesis Regioselectivity

fischer_troubleshooting start Mixture of Indole Regioisomers Observed condition Are you using an unsymmetrical ketone? start->condition acid Vary Acid Catalyst (Brønsted vs. Lewis) and Concentration condition->acid Yes temp Optimize Reaction Temperature acid->temp solvent Screen Different Solvents temp->solvent end Improved Regioselectivity solvent->end bromination_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Aniline in Solvent cool Cool to 0 °C dissolve->cool add_br2 Add Brominating Agent cool->add_br2 stir Stir at 0 °C add_br2->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

References

Removal of dinitro by-products from trimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of dinitro by-products during the synthesis of 2,4,6-trimethylaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 2,4,6-trimethylaniline.

Issue 1: The crude product contains a significant amount of yellow/orange crystals, suspected to be dinitro-mesitylene.

  • Question: My crude 2,4,6-trimethylaniline, after the reduction of nitromesitylene, is contaminated with a significant amount of yellow-orange crystalline solid. How can I effectively remove this dinitro by-product?

  • Answer: The yellow-orange crystals are likely 2,4-dinitromesitylene, a common by-product if the initial nitration of mesitylene is not carefully controlled. Several methods can be employed for its removal, with varying levels of efficiency and scalability. The choice of method will depend on the scale of your reaction and the desired final purity.

    Recommended Purification Methods:

    • Fractional Distillation: This is a suitable method for larger scale purifications.[1][2][3] 2,4,6-trimethylaniline has a lower boiling point than dinitromesitylene, allowing for their separation.

    • Recrystallization: Effective for smaller to medium scale purification. The difference in solubility between the desired amine and the dinitro by-product in a suitable solvent system allows for separation.[4]

    • Column Chromatography: Ideal for achieving very high purity on a smaller scale.[5][6]

    A summary of the effectiveness of these methods is presented below:

Purification MethodPrincipleExpected Purity of 2,4,6-TrimethylanilineExpected Recovery YieldBest Suited For
Fractional Distillation Difference in boiling points>98%70-85%Large scale (>10 g)
Recrystallization Differential solubility in a solvent system>99%60-80%Small to medium scale (1-10 g)
Column Chromatography Differential adsorption to a stationary phase>99.5%50-70%Small scale (<1 g) and high purity applications

Issue 2: After purification by distillation, the 2,4,6-trimethylaniline is still slightly yellow.

  • Question: I have performed fractional distillation, but my final 2,4,6-trimethylaniline product still has a yellowish tint. What could be the cause and how can I obtain a colorless product?

  • Answer: A persistent yellow color after distillation can be due to trace amounts of oxidized impurities or residual nitro compounds. Here are some troubleshooting steps:

    • Check for Air Leaks: 2,4,6-trimethylaniline can oxidize, especially at high temperatures in the presence of air, leading to colored impurities.[7] Ensure your distillation apparatus is well-sealed and consider performing the distillation under a nitrogen or argon atmosphere.

    • Second Purification Step: For applications requiring very high purity, a second purification step may be necessary. Recrystallization from a suitable solvent like ethanol or methanol is often effective at removing trace colored impurities.

    • Activated Carbon Treatment: Before the final distillation or during recrystallization, you can treat the solution with a small amount of activated carbon to adsorb colored impurities.

Issue 3: During column chromatography, the amine product is streaking and not separating well from the dinitro by-product.

  • Question: I am trying to purify my 2,4,6-trimethylaniline using silica gel column chromatography, but the amine is streaking down the column, leading to poor separation from the dinitro by-product. What can I do to improve the separation?

  • Answer: The basic nature of amines can cause strong interactions with the acidic silica gel, leading to streaking and poor separation.[5][6] Here are some solutions:

    • Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine to the hexane/ethyl acetate mobile phase. This will neutralize the acidic sites on the silica gel and reduce the streaking of the amine.[6]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel. These stationary phases have fewer acidic sites and will result in better peak shapes for amines.[6][8]

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of dinitro by-products during the initial nitration of mesitylene?

A1: To minimize the formation of 2,4-dinitromesitylene, careful control of the reaction conditions during the nitration of mesitylene is crucial. Key parameters to control include:

  • Temperature: Keep the reaction temperature low, typically below 10°C.[7][9]

  • Nitrating Agent: Use a milder nitrating agent or control the stoichiometry of the mixed acid (sulfuric acid and nitric acid) to favor mono-nitration.

  • Reaction Time: Avoid prolonged reaction times, which can lead to over-nitration.

Q2: What is a suitable solvent for recrystallizing 2,4,6-trimethylaniline to remove dinitro-mesitylene?

A2: Ethanol or methanol are commonly used solvents for the recrystallization of 2,4,6-trimethylaniline.[4] The dinitro by-product is generally less soluble in these alcohols at lower temperatures compared to the desired amine, allowing for its separation upon cooling.

Q3: How can I confirm the purity of my final 2,4,6-trimethylaniline product?

A3: Several analytical techniques can be used to assess the purity of your 2,4,6-trimethylaniline:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the desired product and any non-volatile impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify any residual impurities.

Q4: Can I use a selective reduction to convert the dinitro by-product into a more easily separable compound?

A4: Yes, selective reduction is a viable strategy. Under controlled conditions, it is possible to selectively reduce one of the nitro groups of the dinitro-mesitylene to an amino group, forming a nitro-amino-mesitylene. This new compound will have different polarity and solubility properties, which may facilitate its separation from 2,4,6-trimethylaniline by chromatography or extraction. Reagents like sodium sulfide or catalytic hydrogenation with a specific catalyst can be used for this purpose.

Experimental Protocols

Protocol 1: Purification of 2,4,6-Trimethylaniline by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser. Ensure all joints are well-sealed.

  • Procedure:

    • Place the crude 2,4,6-trimethylaniline into the distillation flask with a magnetic stir bar.

    • Heat the flask gently in a heating mantle.

    • Slowly increase the temperature and observe the vapor rising through the fractionating column.

    • Collect the fraction that distills at the boiling point of 2,4,6-trimethylaniline (approximately 232 °C at atmospheric pressure, or lower under vacuum).

    • Discard the initial lower-boiling fraction and the higher-boiling residue which will contain the dinitro by-product.

Protocol 2: Purification of 2,4,6-Trimethylaniline by Recrystallization

  • Solvent Selection: Use ethanol or methanol as the recrystallization solvent.

  • Procedure:

    • Dissolve the crude 2,4,6-trimethylaniline in a minimum amount of hot ethanol.

    • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure 2,4,6-trimethylaniline.

    • The dinitro by-product will remain in the mother liquor.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

Protocol 3: Purification of 2,4,6-Trimethylaniline by Column Chromatography

  • Stationary Phase and Eluent:

    • Stationary Phase: Silica gel (60-120 mesh). To prevent streaking, consider pre-treating the silica gel with a triethylamine solution or use an amine-functionalized silica gel.

    • Eluent: A mixture of hexane and ethyl acetate. A typical starting gradient is 95:5 (hexane:ethyl acetate), gradually increasing the polarity. Add 0.5-1% triethylamine to the eluent system.

  • Procedure:

    • Pack the column with the chosen stationary phase.

    • Dissolve the crude product in a minimum amount of the initial eluent and load it onto the column.

    • Elute the column with the solvent gradient. The less polar dinitro by-product will elute first, followed by the more polar 2,4,6-trimethylaniline.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the pure fractions containing the desired product and evaporate the solvent.

Workflow for Troubleshooting Dinitro By-product Removal

Dinitro_Removal_Troubleshooting start Crude Trimethylaniline with Dinitro By-product distillation Fractional Distillation start->distillation Large Scale recrystallization Recrystallization start->recrystallization Medium Scale column_chrom Column Chromatography start->column_chrom Small Scale / High Purity analysis Purity Analysis (GC-MS, HPLC) distillation->analysis recrystallization->analysis column_chrom->analysis pure_product Pure 2,4,6-Trimethylaniline analysis->pure_product Purity > 99% impure_distillate Product still impure (e.g., colored) analysis->impure_distillate Distillation Impurities impure_recryst Low recovery or co-crystallization analysis->impure_recryst Recrystallization Issues impure_column Poor separation (streaking) analysis->impure_column Chromatography Issues optimize_dist Optimize Distillation: - Check for leaks - Use vacuum - Second purification impure_distillate->optimize_dist optimize_recryst Optimize Recrystallization: - Change solvent - Control cooling rate impure_recryst->optimize_recryst optimize_column Optimize Chromatography: - Add triethylamine to eluent - Use alumina or amine-silica impure_column->optimize_column optimize_dist->distillation optimize_recryst->recrystallization optimize_column->column_chrom

Caption: Troubleshooting workflow for the removal of dinitro by-products.

References

Technical Support Center: Managing Acidic Waste in 2,3,4-Trimethylaniline Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing acidic waste generated during the synthesis of 2,3,4-Trimethylaniline. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure safe and compliant laboratory operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of acidic waste in the production of this compound?

The synthesis of substituted anilines, including this compound, typically involves two key steps that generate significant acidic waste. The primary source is the nitration of the precursor aromatic compound, which uses a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][2] A subsequent reduction step, often employing a metal like tin or iron in the presence of a strong acid such as hydrochloric acid (HCl), also contributes to the acidic effluent.[3][4][5]

Q2: What is the typical composition of this acidic waste stream?

The waste is a complex mixture. Its main components are high concentrations of the acids used in the process (sulfuric, nitric, hydrochloric). It also contains water, unreacted reagents, residual this compound, nitro-aromatic intermediates, and dissolved metal salts (e.g., tin chloride or iron chloride) from the reduction step. The exact composition can vary based on reaction efficiency and purification methods.

Q3: What are the primary treatment strategies for managing this acidic waste?

The most fundamental and crucial step is neutralization.[6][7] This process involves carefully adding a base to raise the pH to a safe and acceptable level (typically 6-9) for further treatment or disposal.[8][9] Following neutralization, secondary treatments may be necessary to remove residual organic compounds. These can include advanced oxidation processes (AOPs) or adsorption methods using materials like activated carbon.[6][10]

Q4: Can the treated acidic waste be disposed of directly down the drain?

No. Even after neutralization, the waste may contain dissolved metal salts and organic compounds that are harmful to the environment.[11] Treated waste must be handled and disposed of according to local, state, and federal environmental regulations. Always store treated waste in clearly labeled, corrosion-resistant containers before collection by a certified hazardous waste management service.[6][7]

Q5: What are the essential safety precautions when handling raw acidic waste?

Due to its high corrosivity (pH < 2) and potential toxicity, strict safety measures are mandatory.[12] Always work in a well-ventilated area, such as a chemical fume hood. Personal Protective Equipment (PPE) is required, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Keep an acid spill kit and appropriate neutralizing agents (like sodium bicarbonate) readily accessible.[12]

Troubleshooting Guide

Q: My neutralization reaction is producing excessive heat and fumes. What should I do?

A: This indicates the reaction is too vigorous, likely from adding the neutralizing agent too quickly. Immediately stop adding the base. If safe to do so, place the reaction vessel in an ice bath to cool it down. Resume adding the base much more slowly, in small increments, while continuously monitoring the temperature. This controlled approach is critical for safety.[6][7]

Q: After neutralization, a large amount of solid precipitate (sludge) has formed. What is it and how should it be managed?

A: The precipitate is typically composed of metal hydroxides (from the reduction catalyst) and insoluble salts like calcium sulfate (if lime was used for neutralization). This sludge must be separated from the liquid phase via filtration. The resulting solid is considered hazardous waste and must be disposed of according to regulations, while the remaining liquid (supernatant) may require further analysis and treatment.

Q: I have neutralized the waste to a pH of 7, but it still has a noticeable color and odor. How can I address this?

A: A persistent color or odor indicates the presence of residual aromatic organic compounds. Neutralization only addresses acidity; it does not remove dissolved organics. To solve this, you may need a secondary treatment step. Advanced Oxidation Processes (AOPs), which use powerful oxidizing agents like ozone or hydrogen peroxide, can effectively degrade these complex organic molecules.[6][9] Alternatively, passing the neutralized effluent through a column of activated carbon can adsorb many organic contaminants.[10]

Data Presentation

Table 1: Comparison of Common Neutralizing Agents

Neutralizing AgentChemical FormulaProsCons
Sodium HydroxideNaOHHigh reactivity, produces soluble salts (less sludge).[8][9]Highly exothermic reaction, relatively expensive.
Calcium Hydroxide (Lime)Ca(OH)₂Low cost, effective for sulfate-containing waste.[8]Can produce large volumes of calcium sulfate sludge, which can be difficult to handle.
Sodium Carbonate (Soda Ash)Na₂CO₃Safer to handle than strong bases, good buffering capacity.[8]Produces CO₂ gas (effervescence), which requires careful control to prevent splashing.
Calcium Carbonate (Limestone)CaCO₃Very low cost, safest to handle.[9]Slow reaction rate, requires longer contact time, and may not be suitable for highly concentrated acids.

Table 2: Estimated Composition of Raw Acidic Waste from Synthesis

ComponentTypical Concentration RangeNotes
Sulfuric Acid (H₂SO₄)10% - 30% (w/w)From the nitration step.
Hydrochloric Acid (HCl)5% - 15% (w/w)From the metal/acid reduction step.
Residual Nitroaromatics100 - 1000 mg/LDependent on nitration reaction efficiency.
This compound50 - 500 mg/LProduct loss during workup and extraction.
Dissolved Metal Salts1% - 5% (w/w)e.g., SnCl₄, FeCl₃, depending on the reducing agent used.
pH< 1.0Highly acidic and corrosive.

Experimental Protocols

Protocol 1: Characterization of Raw Acidic Waste

Objective: To determine the initial pH and total acidity of the waste stream before treatment.

Materials:

  • Calibrated pH meter

  • Burette (50 mL)

  • Standardized 1.0 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Personal Protective Equipment (PPE)

Methodology:

  • pH Measurement: Carefully place the probe of a calibrated pH meter into a representative sample of the acidic waste. Record the stable pH value.

  • Sample Preparation: Pipette exactly 10.0 mL of the acidic waste into a 250 mL beaker. Dilute with approximately 90 mL of deionized water to ensure the pH probe is fully submerged.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and begin gentle stirring. Add 2-3 drops of phenolphthalein indicator.

  • Titration: Fill the burette with the standardized 1.0 M NaOH solution and record the initial volume. Slowly titrate the waste sample with the NaOH solution.

  • Endpoint Determination: Continue titration until the solution turns a faint, persistent pink color. This is the endpoint. Record the final volume of NaOH used.

  • Calculation:

    • Acidity (mol/L) = (Volume of NaOH used (L) × Molarity of NaOH (mol/L)) / Volume of waste sample (L)

Protocol 2: Bench-Scale Neutralization

Objective: To safely neutralize a sample of acidic waste and determine the required amount of neutralizing agent.

Materials:

  • Acidic waste sample

  • Selected neutralizing agent (e.g., 5 M NaOH solution)

  • Large beaker (at least 5x the volume of the waste sample)

  • Magnetic stirrer and stir bar

  • pH meter

  • Cooling bath (ice/water)

  • Dropping funnel or pipette

Methodology:

  • Setup: Place the beaker containing the acidic waste sample on a magnetic stirrer within a secondary containment tray. Place the entire setup inside a cooling bath.

  • Monitoring: Submerge a calibrated pH probe in the waste to monitor the pH in real-time.

  • Slow Addition: Using a dropping funnel or pipette, add the neutralizing agent very slowly to the stirring acidic waste. Monitor both the pH and the temperature closely.

  • Temperature Control: Do not allow the temperature to rise uncontrollably. Pause the addition of the base if the temperature increases by more than 10°C to allow the solution to cool.

  • Target pH: Continue the slow addition until the pH reaches a stable value between 6.5 and 7.5. Be aware that the pH will change very rapidly near the equivalence point (pH 7).

  • Record Data: Record the total volume of the neutralizing agent required to reach the target pH. This data can be scaled up to treat larger batches.

  • Observation: Let the neutralized solution stand for 30 minutes. Observe and note the formation of any precipitate (sludge).

Visualizations

WasteManagementWorkflow Acidic Waste Management Workflow start Waste Generation (this compound Synthesis) characterize Characterize Waste (pH, Acidity, Composition) start->characterize neutralize Primary Treatment: Neutralization characterize->neutralize separate Solid/Liquid Separation (Filtration) neutralize->separate analyze_liquid Analyze Liquid Effluent (pH, TOC, Metals) separate->analyze_liquid Liquids dispose_solid Dispose Solid Waste (Hazardous Sludge) separate->dispose_solid Solids decision Meets Disposal Criteria? analyze_liquid->decision secondary Secondary Treatment? (e.g., AOP, Carbon) secondary->analyze_liquid dispose_liquid Dispose Liquid Waste (Compliant Effluent) decision->secondary No decision->dispose_liquid Yes

Caption: A logical workflow for the systematic management of acidic waste.

NeutralizationProcess Chemical Neutralization Process cluster_reactants Inputs cluster_products Outputs Acid Acidic Waste (e.g., H₂SO₄) pH < 2 Reaction Controlled Mixing (Slow Addition, Cooling) 2NaOH + H₂SO₄ → Na₂SO₄ + 2H₂O Acid->Reaction Base Basic Agent (e.g., NaOH) pH > 12 Base->Reaction Water Neutralized Water pH ≈ 7 Reaction->Water Salt Dissolved Salt (e.g., Na₂SO₄) Reaction->Salt Monitor Real-time pH Monitoring Reaction->Monitor Feedback Loop Monitor->Base Control Addition Rate

Caption: The core chemical process for neutralizing acidic waste.

AnalysisWorkflow Experimental Workflow for Waste Analysis sample 1. Collect Representative Waste Sample ph_titration 2. Measure pH & Acidity (Protocol 1) sample->ph_titration hplc_prep 3. Sample Prep for Organics (Dilution / Extraction) sample->hplc_prep icp_prep 5. Sample Prep for Metals (Acid Digestion) sample->icp_prep report 7. Consolidate Data & Generate Report ph_titration->report hplc_analysis 4. Analyze Residual Anilines (HPLC-UV) hplc_prep->hplc_analysis hplc_analysis->report icp_analysis 6. Analyze Dissolved Metals (ICP-MS / AES) icp_prep->icp_analysis icp_analysis->report

Caption: Step-by-step procedure for comprehensive waste characterization.

References

Stability issues of 2,3,4-Trimethylaniline under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3,4-Trimethylaniline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like other aromatic amines, is primarily influenced by exposure to light, air (oxygen), high temperatures, and incompatible solvents. These factors can initiate degradation pathways, leading to discoloration and the formation of impurities.

Q2: How can I visually identify the degradation of this compound?

A2: A common sign of degradation is a change in color. Pure this compound is typically a colorless to pale yellow liquid. Upon degradation, it may darken to yellow, brown, or even form dark polymeric materials.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, analogous aromatic amines are known to oxidize to form corresponding nitroso and nitro compounds, as well as polymeric materials. Oxidation can be initiated by air and light.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent exposure to air and moisture.

Q5: Can the choice of solvent impact the stability of this compound in a solution?

A5: Yes, the solvent can influence stability. Protic solvents, especially under conditions that promote oxidation, may facilitate degradation. It is crucial to use high-purity, degassed solvents for preparing solutions, particularly for long-term storage or sensitive reactions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of neat this compound (Yellow to Brown) Exposure to air and/or light.1. Check the integrity of the container seal. 2. Ensure the compound is stored in a dark location. 3. Consider purging the headspace of the container with an inert gas before sealing.
Precipitate or solid formation in the liquid Polymerization or formation of insoluble degradation products.1. Filter a small aliquot to isolate the solid. 2. Analyze the solid and the remaining liquid (e.g., by HPLC, GC-MS) to identify the impurities. 3. If degradation is confirmed, consider purifying the remaining liquid (e.g., by distillation) or obtaining a fresh batch.
Inconsistent experimental results using a this compound solution Degradation of the compound in solution.1. Prepare fresh solutions before each experiment. 2. Use degassed, high-purity solvents. 3. Store solutions in amber vials under an inert atmosphere. 4. Perform a quick purity check (e.g., TLC, HPLC) of the solution before use.
Unexpected side products in a reaction involving this compound Reaction with degradation products or catalysis of side reactions by impurities.1. Confirm the purity of the this compound starting material. 2. If impurities are present, purify the aniline before use. 3. Review the reaction conditions to minimize potential for degradation (e.g., exclude air and light).

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under specific conditions (e.g., temperature, light exposure, solvent).

1. Materials:

  • This compound (high purity)
  • Selected solvent(s) (high-purity, degassed)
  • Amber and clear glass vials with septa
  • Inert gas (Nitrogen or Argon)
  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

2. Procedure:

  • Sample Preparation:
  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into both amber and clear vials.
  • For studies involving the effect of air, leave a headspace of air in some vials. For anaerobic studies, purge the headspace with an inert gas before sealing.
  • Stress Conditions:
  • Light Exposure: Store the clear vials under a consistent light source (e.g., a UV lamp or direct sunlight) and the amber vials in the dark as a control.
  • Temperature: Place sets of vials (amber and clear, aerobic and anaerobic) in controlled temperature environments (e.g., refrigerator, room temperature, elevated temperature).
  • Time Points:
  • Define specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
  • Analysis:
  • At each time point, withdraw an aliquot from each vial.
  • Analyze the samples by HPLC or GC to determine the concentration of this compound remaining.
  • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time for each condition to determine the degradation rate.
  • Compare the degradation profiles under different conditions to assess the impact of light, air, and temperature.

Visualizations

Hypothetical Degradation Pathway of this compound TMA This compound Intermediate Oxidized Intermediates (e.g., Radicals, Imines) TMA->Intermediate Oxidation Products Degradation Products (e.g., Quinone-imines, Polymers) Intermediate->Products Further Reactions Initiators Initiators Initiators->TMA Initiates Light Light (UV) Light->Initiators Air Air (Oxygen) Air->Initiators Heat Heat Heat->Initiators

Caption: Hypothetical degradation pathway of this compound.

Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., Discoloration, Impurities) CheckStorage Review Storage Conditions (Light, Air, Temp) Start->CheckStorage CheckPurity Assess Purity of Starting Material (e.g., HPLC, GC) CheckStorage->CheckPurity Proper ImproperStorage Implement Proper Storage: - Amber Vial - Inert Atmosphere - Cool & Dark CheckStorage->ImproperStorage Improper Purify Purify Material (e.g., Distillation) CheckPurity->Purify Impure FreshBatch Obtain Fresh Batch CheckPurity->FreshBatch Pure End Problem Resolved ImproperStorage->End Purify->End FreshBatch->End EndFail Problem Persists (Consult Supplier) FreshBatch->EndFail

Caption: Troubleshooting workflow for stability issues.

Preventive Measures for Ensuring Stability cluster_storage Storage Conditions cluster_handling Handling Practices cluster_monitoring Quality Control Goal Maintain Stability of This compound Storage Proper Storage Goal->Storage Handling Careful Handling Goal->Handling Monitoring Regular Monitoring Goal->Monitoring Dark Store in Dark (Amber Vials) Storage->Dark Inert Inert Atmosphere (N2/Ar) Storage->Inert Cool Cool Temperature Storage->Cool Fresh Prepare Fresh Solutions Handling->Fresh Degas Use Degassed Solvents Handling->Degas Minimize Minimize Air Exposure Handling->Minimize Purity Purity Checks (HPLC/GC) Monitoring->Purity Visual Visual Inspection Monitoring->Visual

Caption: Logical relationship of preventive measures.

Technical Support Center: High-Purity Distillation of 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving high-purity 2,3,4-trimethylaniline through distillation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and a complete experimental protocol to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the high-purity distillation of this compound in a question-and-answer format.

Q1: My distillation is proceeding very slowly, or no distillate is being collected. What are the possible causes and solutions?

A1: Several factors can lead to a slow or stalled distillation. Firstly, ensure your vacuum system is achieving the target pressure. Leaks in the glassware joints are a common culprit. Check all connections and re-grease if necessary. Secondly, the heating mantle temperature may be too low. Gradually increase the temperature, but be cautious of overheating, which can lead to decomposition. Finally, inadequate insulation of the distillation column can cause premature condensation of the vapor. Insulate the column with glass wool or aluminum foil to maintain the necessary temperature gradient.

Q2: The color of my this compound distillate is yellow or brown, not colorless. How can I improve the purity and color?

A2: Discoloration of the distillate often indicates the presence of impurities or decomposition products. Aromatic amines are susceptible to oxidation, which can result in colored byproducts. To mitigate this, ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).

If the crude material is highly colored, consider a pre-purification step. This could involve washing the crude this compound with a dilute acid solution to remove basic impurities, followed by neutralization and drying before distillation.

Another potential cause is the co-distillation of impurities with similar boiling points. If you suspect this, a fractional distillation with a column that has a higher number of theoretical plates may be necessary for better separation.

Q3: I am observing significant bumping or violent boiling in the distillation flask. How can I prevent this?

A3: Bumping is a common issue in vacuum distillation, especially with viscous liquids. To ensure smooth boiling, use a magnetic stirrer and a stir bar in the distillation flask. This provides nucleation sites and promotes even heat distribution. Adding boiling chips is an alternative for distillations at atmospheric pressure, but they are less effective under vacuum. A slow and gradual application of the vacuum can also help to minimize bumping.[1]

Q4: My final product purity is lower than expected, even after distillation. What steps can I take to improve it?

A4: Low purity after distillation can be due to several factors. The primary reason is often the presence of impurities with boiling points close to that of this compound. The most common impurities from its synthesis are unreacted 1,2,3-trimethylbenzene and the intermediate 2,3,4-trimethylnitrobenzene.

To effectively separate these, a fractional distillation column with a high efficiency (i.e., a higher number of theoretical plates) is recommended. Additionally, carefully controlling the distillation rate and the reflux ratio is crucial. A slower distillation rate generally leads to better separation.

Consider a pre-distillation chemical treatment. For instance, washing the crude product with dilute hydrochloric acid will convert the aniline to its salt, which is non-volatile. This can help in removing non-basic impurities. The aniline can then be regenerated by adding a base, extracted, dried, and then distilled.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vacuum pressure for the distillation of this compound?

Q2: What are the main impurities I should be concerned about when purifying this compound?

A2: The synthesis of this compound typically involves the nitration of 1,2,3-trimethylbenzene followed by the reduction of the resulting 2,3,4-trimethylnitrobenzene.[4] Therefore, the primary impurities are likely to be:

  • 1,2,3-trimethylbenzene (Hemimellitene): The unreacted starting material.

  • 2,3,4-trimethylnitrobenzene: The intermediate nitro compound.

  • Other trimethylaniline isomers: Depending on the selectivity of the nitration step.

Q3: Is it necessary to use a fractional distillation column?

A3: For achieving high purity (>99%), a fractional distillation column is strongly recommended. This is because of the potential for isomeric impurities and the close boiling points of other potential contaminants. A simple distillation may be sufficient for removing non-volatile impurities or those with significantly different boiling points.

Q4: How should I handle and store purified this compound?

A4: this compound, like other aromatic amines, is susceptible to air and light-induced degradation, which can lead to discoloration. It should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration is recommended. It is also important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, as it is classified as toxic.

Data Presentation

ParameterValueReference
Molecular Formula C₉H₁₃N[5]
Molecular Weight 135.21 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point (Atmospheric) approx. 232-234°C[1]
Boiling Point (Vacuum) of 2,4,6-isomer 108-110°C at 11 mmHg[2][3]
CAS Number 1467-35-2[7]

Note: The boiling point under vacuum for the 2,4,6-isomer is provided as a reference for estimating the distillation conditions for this compound.

Experimental Protocol: High-Purity Vacuum Distillation of this compound

This protocol outlines the steps for purifying crude this compound to a high degree of purity using vacuum fractional distillation.

1. Pre-Distillation Treatment (Optional, for highly impure starting material): a. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane). b. Wash the organic solution with a 1M HCl solution to extract the aniline into the aqueous phase. c. Separate the aqueous phase and wash it with the organic solvent to remove non-basic impurities. d. Neutralize the aqueous phase with a 2M NaOH solution until it is basic. e. Extract the liberated this compound with an organic solvent. f. Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate. g. Remove the solvent under reduced pressure using a rotary evaporator.

2. Distillation Apparatus Setup: a. Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge). b. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). c. Place a magnetic stir bar in the distillation flask. d. Ensure all ground glass joints are clean and lightly greased with a suitable vacuum grease. e. Connect the distillation apparatus to a vacuum pump via a cold trap (to protect the pump from corrosive vapors). f. Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

3. Distillation Procedure: a. Charge the dried, crude this compound into the distillation flask. b. Begin stirring the liquid. c. Gradually apply the vacuum to the system. A slow reduction in pressure helps to prevent bumping. d. Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle. e. Increase the heat gradually until the liquid begins to boil and a reflux ring is observed climbing the column. f. Allow the column to equilibrate by maintaining total reflux for a period before collecting any distillate. This allows the vapor composition to stabilize and improves separation efficiency. g. Collect any low-boiling fractions (forerun) in a separate receiving flask. This will likely contain residual solvents and more volatile impurities like 1,2,3-trimethylbenzene. h. Once the vapor temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the main fraction. i. Maintain a slow and steady distillation rate for optimal separation. j. Monitor the temperature throughout the distillation. A significant drop in temperature indicates that the main product has distilled over. k. Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues. l. Allow the apparatus to cool down completely before slowly releasing the vacuum and introducing an inert gas.

Mandatory Visualizations

TroubleshootingWorkflow start Start Distillation issue Problem Encountered start->issue slow_dist Slow/No Distillate issue->slow_dist Slow discolored Discolored Distillate issue->discolored Color bumping Bumping/Violent Boiling issue->bumping Boiling low_purity Low Purity issue->low_purity Purity check_vacuum Check Vacuum System & Leaks slow_dist->check_vacuum inert_atm Use Inert Atmosphere discolored->inert_atm stirring Use Magnetic Stirring bumping->stirring high_eff_column Use High-Efficiency Column low_purity->high_eff_column increase_heat Increase Heat Gradually check_vacuum->increase_heat insulate_column Insulate Column increase_heat->insulate_column end Successful Distillation insulate_column->end pre_purify Pre-purification Step inert_atm->pre_purify fractional_dist Use Fractional Column pre_purify->fractional_dist fractional_dist->end gradual_vac Apply Vacuum Gradually stirring->gradual_vac gradual_vac->end control_rate Control Distillation Rate high_eff_column->control_rate control_rate->pre_purify

Caption: Troubleshooting workflow for high-purity distillation.

Caption: Experimental workflow for high-purity distillation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3,4-Trimethylaniline and 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in organic synthesis, finding extensive applications in the pharmaceutical, dye, and materials science industries. Among these, trimethylated anilines offer unique scaffolds whose reactivity and utility are dictated by the substitution pattern of the methyl groups on the aromatic ring. This guide provides an objective comparison of the chemical reactivity of two key isomers: 2,3,4-Trimethylaniline and 2,4,6-Trimethylaniline (also known as Mesidine).

While direct, quantitative comparative studies on the reactivity of these specific isomers are not extensively documented in publicly available literature, this guide will infer their relative reactivity based on well-established principles of organic chemistry, including electronic effects and steric hindrance. This analysis is supported by data on their individual properties and reactions.

Physicochemical Properties

A summary of the key physicochemical properties for both isomers is presented below. These properties influence their behavior in reaction media and purification processes.

PropertyThis compound2,4,6-Trimethylaniline (Mesidine)
CAS Number 1467-35-2[1][2][3]88-05-1[4][5][6][7][8]
Molecular Formula C₉H₁₃N[1][2]C₉H₁₃N[4][5][6]
Molecular Weight 135.21 g/mol [1][3]135.21 g/mol [4][6]
Appearance Colorless to pale yellow liquid[1][3]Clear yellow to brown liquid[4][6]
Boiling Point Not readily available233 °C (at 760 mmHg)[5][8]
Melting Point Not readily available-5 °C[4][7][8]
Density Not readily available0.963 g/mL (at 25 °C)[4][5][6][7]
pKa Not readily available4.38[4][6][7]
Solubility Soluble in organic solvents like ethanol and ether[1]Insoluble in water; soluble in ethanol and ether[4][6][9]

Reactivity Analysis: A Tale of Two Isomers

The reactivity of aniline derivatives is primarily governed by the interplay of electronic effects from the activating amino group and any ring substituents, and the steric hindrance these groups impose.

Electronic Effects

In both isomers, the amino (-NH₂) group is a powerful activating group, donating electron density into the aromatic ring through resonance. This makes the ring highly susceptible to electrophilic aromatic substitution (EAS).[10] The three electron-donating methyl (-CH₃) groups further increase the electron density of the ring, enhancing its nucleophilicity compared to aniline itself. For both molecules, the ortho and para positions relative to the amino group are electronically activated.[10][11]

Steric Hindrance: The Key Differentiator

The most significant factor differentiating the reactivity of these two isomers is steric hindrance.[12][13][14] The spatial arrangement of the methyl groups, particularly those ortho to the amino group, dictates the accessibility of both the nitrogen atom and the aromatic ring to incoming reagents.

  • 2,4,6-Trimethylaniline: This isomer features two methyl groups at the ortho positions (C2 and C6). These bulky groups create significant steric congestion around the amino group. This shielding severely hinders reactions that involve direct attack on the nitrogen atom, such as N-alkylation and N-acylation.[13] Furthermore, while the ortho and para positions are electronically activated for EAS, they are already substituted. This forces electrophilic attack to occur at the meta positions (C3 and C5), which are less electronically favored but sterically accessible.[15]

  • This compound: This isomer has only one methyl group at an ortho position (C2). Consequently, the steric hindrance around the amino group is substantially lower than in its 2,4,6-counterpart. This makes the nitrogen lone pair more accessible for reactions like N-alkylation. For EAS, the C5 and C6 positions are strongly activated by the amino and methyl groups. The C5 position is expected to be the major site of substitution due to the significant steric hindrance at the C6 position, which is crowded by both the amino group and the C2-methyl group.

Figure 1. Logical comparison of steric hindrance around the amino group.

Predicted Reactivity Comparison

Based on the principles discussed, the following table summarizes the predicted relative reactivity of the two isomers in key reaction classes.

Reaction TypeThis compound (Predicted)2,4,6-Trimethylaniline (Predicted)Rationale
Electrophilic Aromatic Substitution (EAS) More ReactiveLess Reactive2,3,4-TMA has a highly activated and sterically accessible C5 position for electrophilic attack. In contrast, 2,4,6-TMA must react at the less activated meta positions (C3, C5) as the ortho/para positions are blocked.[11][15]
Regioselectivity in EAS Major product at C5 positionProducts at C3 and C5 positionsIn 2,3,4-TMA, the C5 position is strongly activated and less hindered than C6. In 2,4,6-TMA, the directing groups force substitution at the two equivalent meta positions.
N-Alkylation / N-Acylation More ReactiveSignificantly Less ReactiveThe amino group in 2,4,6-TMA is severely shielded by two ortho-methyl groups, making it a very poor nucleophile.[12][13][14] The amino group in 2,3,4-TMA is much more accessible to electrophiles.
Oxidative Coupling FavorableLess FavorableThe accessibility of the amino group and less substituted ring positions in 2,3,4-TMA would likely favor oxidative reactions. 2,4,6-TMA is more prone to oxidation at the methyl groups under harsh conditions.

Applications Stemming from Reactivity

The distinct reactivity profiles of these isomers lead to different applications:

  • 2,4,6-Trimethylaniline is prized for its steric bulk. It is a crucial precursor for N-heterocyclic carbene (NHC) ligands, such as IMes, which are vital components of modern catalysts like Grubbs' catalyst used in olefin metathesis.[6] Its steric hindrance is an asset, providing stability to the catalytic metal center. It is also used in the synthesis of dyes and pigments.[4][6][7]

  • This compound is described as a valuable scaffold and starting material in medicinal chemistry and drug development.[1] Its unique substitution pattern, offering a balance of electronic activation and moderate steric influence, provides a platform for synthesizing complex, biologically active molecules where specific regiochemistry is desired.

Illustrative Experimental Protocol: Comparative Bromination

To empirically determine the relative reactivity in electrophilic aromatic substitution, a parallel bromination experiment could be conducted. Below is a generalized protocol.

Objective: To compare the rate and regioselectivity of bromination of this compound and 2,4,6-Trimethylaniline under identical conditions.

Materials:

  • This compound

  • 2,4,6-Trimethylaniline

  • Bromine

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrers

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve an equimolar amount (e.g., 1.0 mmol) of this compound and 2,4,6-Trimethylaniline, respectively, in 10 mL of glacial acetic acid.

  • Bromine Addition: Prepare a 1.0 M solution of bromine in glacial acetic acid. At room temperature, add 1.0 equivalent (1.0 mL) of the bromine solution dropwise and simultaneously to each flask with vigorous stirring.

  • Reaction Monitoring: At set time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot with an equal volume of sodium thiosulfate solution to stop the reaction.

  • TLC Analysis: Spot the quenched aliquots on a TLC plate and elute with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to monitor the consumption of starting material and the formation of products.

  • Workup (after 60 min): Pour the reaction mixtures into 50 mL of water and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixture from each reaction by ¹H NMR spectroscopy to determine the conversion percentage and the ratio of any isomeric products (regioselectivity).

G prep Preparation Dissolve 1 mmol of each aniline isomer in 10 mL glacial acetic acid in separate, identical flasks. add Reagent Addition Simultaneously add 1.0 eq of Br2 in acetic acid to each flask with vigorous stirring. prep->add Identical Setups monitor Reaction Monitoring add->monitor tlc TLC Analysis Spot quenched aliquots at t=1, 5, 15, 30, 60 min to observe reaction progress. monitor->tlc Aliquots taken workup Workup (t=60 min) Quench reaction, neutralize, extract with DCM, dry, and concentrate. monitor->workup After 60 min analysis Final Analysis Analyze crude products by ¹H NMR to determine conversion and regioselectivity. workup->analysis

Figure 2. Generalized workflow for a comparative bromination experiment.

Conclusion

While both this compound and 2,4,6-trimethylaniline are activated aromatic amines, their reactivity profiles are markedly different due to steric effects.

  • 2,4,6-Trimethylaniline is characterized by significant steric hindrance around the amino group, making it less reactive in both N-centered reactions and electrophilic aromatic substitution. Its utility lies in leveraging this steric bulk for applications in catalysis and ligand synthesis.

  • This compound is predicted to be the more reactive isomer. Its less-hindered amino group and the presence of a highly activated, accessible position on the aromatic ring (C5) make it a more versatile substrate for constructing complex molecules, aligning with its noted use as a scaffold in medicinal chemistry.

For drug development professionals and researchers, understanding these inherent reactivity differences is crucial for selecting the appropriate isomer to achieve desired synthetic outcomes, control regioselectivity, and design novel molecular architectures.

References

A Comparative Analysis of Trimethylaniline Isomer Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the physicochemical properties of various trimethylaniline isomers. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications, ranging from chemical synthesis to pharmacological research. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies are provided for key property determinations.

Physicochemical Properties of Trimethylaniline Isomers

The properties of trimethylaniline isomers are significantly influenced by the substitution pattern of the three methyl groups on the aniline ring. These structural variations affect key characteristics such as boiling point, melting point, basicity (pKa), and solubility.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)pKaSolubility
2,4,6-Trimethylaniline 88-05-1C₉H₁₃N135.21233[1]-5 to -4.9[1][2]0.963[1]4.38[3]Insoluble in water; soluble in organic solvents like ethanol and ether.[4]
2,4,5-Trimethylaniline 137-17-7C₉H₁₃N135.21234-235680.9575.09Less than 0.1 mg/mL in water at 23°C.
2,3,4-Trimethylaniline 1467-35-2C₉H₁₃N135.21----Slightly soluble in water; soluble in ethanol and ether.[5]
3,4,5-Trimethylaniline 1639-31-2C₉H₁₃N135.21133-135 (16 Torr)[6]79-80[6][7]0.962 (Predicted)[6]-Slightly soluble in chloroform and methanol.[6]
2,3,5-Trimethylaniline 767-77-1C₉H₁₃N135.21-----
2,3,6-Trimethylaniline -C₉H₁₃N135.21-----

Experimental Protocols

Below are detailed methodologies for determining the key physicochemical properties of trimethylaniline isomers. These protocols are based on established laboratory techniques.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solid isomers like 2,4,5- and 3,4,5-trimethylaniline.

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded range is the melting point of the substance.[8][9][10]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for liquid isomers like 2,4,6-trimethylaniline.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • Fill the Thiele tube with heating oil to a level above the side arm.

  • Add a small amount (0.5-1 mL) of the liquid sample into the small test tube.

  • Place a capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Immerse the thermometer and the attached test tube into the Thiele tube, with the oil level above the sample.

  • Gently heat the side arm of the Thiele tube.[11][12]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[11][12]

pKa Determination (Spectrophotometric Method)

Principle: The pKa of an amine can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The anilinium ion (protonated form) and the free aniline (unprotonated form) have distinct absorption spectra.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions of varying known pH

Procedure:

  • Prepare a stock solution of the trimethylaniline isomer in a suitable solvent (e.g., 50% ethanol-water) of known concentration.[13]

  • Prepare a series of buffer solutions with a range of pH values around the expected pKa of the aniline.

  • For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting to the mark with the buffer solution.

  • Measure the absorbance of each sample at the wavelength of maximum absorbance (λmax) of the unprotonated (basic) form of the amine.

  • Measure the absorbance of a solution at a high pH (where the amine is fully unprotonated, A_B) and a solution at a low pH (where the amine is fully protonated, A_A).

  • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_A) / (A_B - A)) where A is the absorbance of the sample at a given pH.

  • A plot of log((A - A_A) / (A_B - A)) versus pH will yield a straight line with a y-intercept equal to the pKa.[2]

Solubility Determination (Quantitative Shake-Flask Method)

Principle: This method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Apparatus:

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Add an excess amount of the trimethylaniline isomer to a known volume of the desired solvent (e.g., water, ethanol, buffer) in a flask.

  • Seal the flask and place it in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the trimethylaniline isomer in the diluted supernatant using a calibrated HPLC or GC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Synthesis of Trimethylaniline Isomers

The general synthetic route for preparing trimethylaniline isomers involves a two-step process: nitration of the corresponding trimethylbenzene (mesitylene or pseudocumene) followed by the reduction of the resulting nitrated compound.

Synthesis_Workflow Trimethylbenzene Trimethylbenzene (e.g., Mesitylene) Nitration Nitration (HNO3, H2SO4) Trimethylbenzene->Nitration Nitrotrimethylbenzene Nitrotrimethylbenzene Nitration->Nitrotrimethylbenzene Reduction Reduction (e.g., Fe/HCl or H2/Catalyst) Nitrotrimethylbenzene->Reduction Trimethylaniline Trimethylaniline Isomer Reduction->Trimethylaniline

Caption: General synthesis workflow for trimethylaniline isomers.

For example, 2,4,6-trimethylaniline is prepared by the selective mononitration of mesitylene, followed by the reduction of the resulting 2-nitro-1,3,5-trimethylbenzene.[1][14]

Applications and Biological Relevance

Trimethylaniline isomers serve as important intermediates in various chemical industries and have some relevance in the context of drug development.

  • 2,4,6-Trimethylaniline (Mesidine): This isomer is a key precursor in the synthesis of dyes and pigments.[1][14] In the field of medicinal chemistry, it is used as a building block for bulky ligands, such as those found in Grubbs' catalysts, which are employed in olefin metathesis reactions for the synthesis of complex organic molecules, including pharmaceuticals.[1][3][5]

  • 2,4,5-Trimethylaniline (Pseudocumidine): This isomer has been used in the manufacture of dyes.[3] However, it is important to note that 2,4,5-trimethylaniline and its strong acid salts have been identified as carcinogenic in animal studies, inducing liver and lung tumors. This toxicological profile is a critical consideration for its handling and potential applications.

  • Other Isomers: The other trimethylaniline isomers are also used in organic synthesis, though they are less commonly cited in the context of large-scale industrial applications or biological studies compared to the 2,4,6- and 2,4,5-isomers.

While direct involvement in specific signaling pathways for these isomers is not extensively documented, their role as building blocks in the synthesis of more complex, biologically active molecules is significant. The physicochemical properties detailed in this guide, particularly pKa and solubility, are crucial determinants of the pharmacokinetic and pharmacodynamic properties of any drug candidate derived from these aniline cores.

Logical Relationship of Property Determination

The determination of the physicochemical properties of a chemical entity follows a logical progression, where the results of one test can inform the next.

Property_Determination_Logic Purity Purity Assessment (e.g., GC/HPLC) MeltingPoint Melting Point (for solids) Purity->MeltingPoint BoilingPoint Boiling Point (for liquids) Purity->BoilingPoint Solubility Solubility Purity->Solubility pKa pKa Solubility->pKa BiologicalActivity Biological Activity Screening Solubility->BiologicalActivity pKa->BiologicalActivity

Caption: Logical workflow for physicochemical property determination.

Initially, the purity of the isomer is established. For solid isomers, the melting point provides an indication of purity. Subsequently, solubility is determined in various solvents, which is a prerequisite for conducting pKa measurements and biological assays. The pKa value, which describes the ionization state at different pH values, is critical for understanding a compound's behavior in biological systems and for designing relevant biological experiments.

References

Distinguishing Trimethylaniline Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. Trimethylaniline (TMA) isomers, with the same molecular formula but different arrangements of methyl groups on the aniline ring, present a common analytical challenge. This guide provides an objective comparison of key analytical techniques used to distinguish between TMA isomers, supported by experimental data and detailed protocols.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like trimethylaniline isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Performance Comparison

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high resolution and sensitivity for the separation of TMA isomers. The choice of the capillary column's stationary phase is crucial for achieving baseline separation. Non-polar columns like those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5) can separate isomers based on their boiling points. However, more polar columns or those with specific functionalities, such as calixarenes, can offer enhanced selectivity for positional isomers.[1] In some cases, derivatization of the amine group can improve peak shape and resolution.[2]

Table 1: Performance Metrics for GC-MS Analysis of Aromatic Amines

ParameterPerformanceReference
Limit of Detection (LOD)0.5 - 4.6 ppb (for trimethylamine and dimethylamine, technique dependent)[3]
Limit of Quantification (LOQ)Typically 3x LOD[4]
Reproducibility (RSD)< 15% (intra-day), < 20% (inter-day) for most techniques[5]

Note: Data for specific trimethylaniline isomers is limited; values are based on similar aromatic amines.

Experimental Protocol: GC-MS for Aromatic Amines

This protocol provides a general framework for the analysis of aromatic amines by GC-MS.

Sample Preparation:

  • Prepare a stock solution of the trimethylaniline isomer mixture in a suitable solvent like methanol or dichloromethane.

  • Perform serial dilutions to create calibration standards.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness with a suitable stationary phase).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Acquisition Mode: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Logical Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Extraction Extraction (if needed) Dilution->Extraction Injection Injection Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Identification Peak Identification Chromatogram->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of trimethylaniline isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase. For aromatic amines, reversed-phase HPLC is a common approach.

Performance Comparison

HPLC offers a complementary approach to GC for the separation of trimethylaniline isomers, particularly for less volatile or thermally labile compounds. The separation can be optimized by adjusting the mobile phase composition (e.g., acetonitrile or methanol content), pH, and the type of stationary phase (e.g., C18, C8).[6] Ion-pair chromatography can also be employed to enhance the retention and resolution of these basic compounds.[7]

Table 2: Performance Metrics for HPLC-UV Analysis of Aromatic Amines

ParameterPerformanceReference
Limit of Detection (LOD)0.5 ppm (with derivatization)[8]
Limit of Quantification (LOQ)1.0 ppm (with derivatization)[8]
Linearity (R²)> 0.99[8]

Note: Data for specific trimethylaniline isomers is limited; values are based on trimethylamine with derivatization.

Experimental Protocol: HPLC-UV for Aromatic Amines

This protocol outlines a general method for separating aromatic amines using HPLC with UV detection.

Sample Preparation:

  • Dissolve the trimethylaniline isomer mixture in the mobile phase or a compatible solvent.

  • Prepare a series of calibration standards by dilution.

  • Filter all samples and standards through a 0.45 µm filter before injection.

  • Derivatization with a UV-active agent (e.g., 9-fluorenylmethyl chloroformate) can be performed to enhance sensitivity.[8]

Instrumentation:

  • HPLC System: With a binary or quaternary pump, autosampler, and column thermostat.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., phosphate buffer at a controlled pH) is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detector: UV-Vis detector set at a wavelength where the analytes have maximum absorbance (e.g., 254 nm).

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Identification Peak Identification Chromatogram->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for HPLC-UV analysis of trimethylaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules, including the differentiation of isomers. It relies on the magnetic properties of atomic nuclei.

Performance Comparison

¹H and ¹³C NMR spectroscopy can unequivocally distinguish between trimethylaniline isomers based on the unique chemical shifts and coupling patterns of the protons and carbon atoms in each molecule. The symmetry of the molecule plays a significant role in the complexity of the spectra. For instance, the highly symmetric 2,4,6-trimethylaniline will exhibit a simpler spectrum compared to the less symmetric 2,4,5- and 2,3,4-trimethylaniline isomers.

Table 3: Comparative ¹H and ¹³C NMR Data for Trimethylaniline Isomers (in CDCl₃)

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
2,4,6-Trimethylaniline ~6.8 (s, 2H, Ar-H), ~3.6 (br s, 2H, NH₂), ~2.2 (s, 3H, p-CH₃), ~2.1 (s, 6H, o-CH₃)Aromatic carbons: ~143, ~129, ~128, ~121; Methyl carbons: ~20, ~18
2,4,5-Trimethylaniline ~6.9 (s, 1H, Ar-H), ~6.6 (s, 1H, Ar-H), ~3.6 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃), ~2.0 (s, 3H, CH₃)Aromatic carbons: ~144, ~132, ~130, ~126, ~120, ~112; Methyl carbons: ~19, ~18, ~17
This compound ~6.8 (d, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~3.6 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃), ~2.0 (s, 3H, CH₃)Aromatic carbons: ~143, ~133, ~129, ~125, ~122, ~118; Methyl carbons: ~20, ~15, ~12

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Analysis

Sample Preparation: [9][10][11]

  • Dissolve 5-25 mg of the trimethylaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0 ppm.

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Probe: A standard 5 mm probe is typically used.

  • Experiments: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural confirmation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Data Acquisition (¹H, ¹³C) Transfer->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Identification Isomer Identification Analysis->Identification

References

A Comparative Spectroscopic Analysis of 2,3,4-Trimethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,3,4-trimethylaniline and its key isomers: 2,4,5-trimethylaniline, 2,4,6-trimethylaniline, and 3,4,5-trimethylaniline. Understanding the unique spectral characteristics of these closely related aromatic amines is crucial for their unambiguous identification in complex reaction mixtures, a common challenge in pharmaceutical synthesis and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate isomer differentiation. Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers. These values are compiled from various spectral databases and literature sources.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Trimethylaniline Isomers

CompoundAr-H-NH₂Ar-CH₃
This compound ~6.5-6.8 (m, 2H)~3.6 (s, 2H)~2.1 (s, 3H), ~2.2 (s, 3H), ~2.3 (s, 3H)
2,4,5-Trimethylaniline ~6.8 (s, 1H), ~6.5 (s, 1H)~3.5 (s, 2H)~2.2 (s, 3H), ~2.1 (s, 6H)
2,4,6-Trimethylaniline ~6.7 (s, 2H)~3.6 (s, 2H)~2.2 (s, 6H), ~2.1 (s, 3H)
3,4,5-Trimethylaniline ~6.5 (s, 2H)~3.4 (s, 2H)~2.2 (s, 6H), ~2.0 (s, 3H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Trimethylaniline Isomers

CompoundAromatic CarbonsMethyl Carbons
This compound ~143, 132, 128, 127, 124, 118~20, 18, 14
2,4,5-Trimethylaniline ~144, 132, 130, 128, 125, 117~20, 19, 18
2,4,6-Trimethylaniline ~142, 129, 128, 122~18, 17
3,4,5-Trimethylaniline ~145, 137, 128, 115~21, 15

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Trimethylaniline Isomers

CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)
This compound ~3450, 3370~3020~2950-2850~1620, 1500
2,4,5-Trimethylaniline ~3430, 3350~3010~2960-2860~1625, 1510
2,4,6-Trimethylaniline ~3470, 3380~3030~2920-2850~1620, 1500
3,4,5-Trimethylaniline ~3420, 3340~3000~2940-2850~1610, 1580
Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) for Trimethylaniline Isomers

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 135120, 105, 91
2,4,5-Trimethylaniline 135120, 105, 91
2,4,6-Trimethylaniline 135120, 105, 91
3,4,5-Trimethylaniline 135120, 105, 91

Note: All isomers have the same molecular weight and exhibit similar fragmentation patterns under standard EI-MS conditions, making mass spectrometry alone insufficient for differentiation.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the trimethylaniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy :

    • Acquire the spectrum on the same NMR spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR) : Place a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis : Scan a mass range of m/z 40 to 200 to detect the molecular ion and key fragment ions.

Isomer Differentiation Workflow

The differentiation of trimethylaniline isomers relies on a systematic analysis of their spectroscopic data, primarily from ¹H and ¹³C NMR, as IR and MS are less definitive for these isomers. The following workflow outlines a logical approach to distinguish between them.

Spectroscopic_Differentiation_Workflow Spectroscopic Differentiation of Trimethylaniline Isomers start Unknown Trimethylaniline Isomer nmr_analysis ¹H and ¹³C NMR Analysis start->nmr_analysis aromatic_protons Analyze Aromatic Region (¹H NMR) nmr_analysis->aromatic_protons methyl_protons Analyze Methyl Region (¹H NMR) nmr_analysis->methyl_protons carbon_signals Count Unique Carbon Signals (¹³C NMR) nmr_analysis->carbon_signals isomer_246 2,4,6-Trimethylaniline (2 Ar-H signals, 2 types of Ar-CH₃) aromatic_protons->isomer_246 Two signals isomer_245 2,4,5-Trimethylaniline (2 Ar-H signals, 2 types of Ar-CH₃) aromatic_protons->isomer_245 Two signals isomer_234 This compound (2 Ar-H signals, 3 types of Ar-CH₃) aromatic_protons->isomer_234 Two signals isomer_345 3,4,5-Trimethylaniline (1 Ar-H signal, 2 types of Ar-CH₃) aromatic_protons->isomer_345 One singlet (2H) methyl_protons->isomer_246 Two singlets (6H and 3H) methyl_protons->isomer_245 Two singlets (6H and 3H) methyl_protons->isomer_234 Three distinct singlets methyl_protons->isomer_345 Two singlets (6H and 3H) carbon_signals->isomer_246 Fewer aromatic C signals due to symmetry carbon_signals->isomer_245 More complex aromatic C signals carbon_signals->isomer_234 More complex aromatic C signals carbon_signals->isomer_345 More complex aromatic C signals

Caption: Workflow for differentiating trimethylaniline isomers using NMR spectroscopy.

Conclusion

The spectroscopic techniques of ¹H NMR and ¹³C NMR are powerful tools for the unambiguous identification of this compound and its isomers. The number of signals, their chemical shifts, and their integration in ¹H NMR, along with the number of unique carbon signals in ¹³C NMR, provide a definitive fingerprint for each isomer. While IR spectroscopy offers characteristic functional group information and mass spectrometry confirms the molecular weight, they are less effective for distinguishing between these structurally similar compounds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in drug development and related fields, enabling accurate and efficient characterization of these important chemical entities.

A Comparative Guide to the Synthetic Pathways of 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic pathways to 2,3,4-trimethylaniline, a valuable intermediate in the synthesis of various organic molecules. We will explore the classical and modern synthetic routes, presenting a detailed comparison of their methodologies, performance metrics, and experimental protocols.

Introduction

This compound is an aromatic amine with applications in the synthesis of dyes, agrochemicals, and as a building block for bulky ligands in coordination chemistry.[1] The efficient and scalable synthesis of this compound is of significant interest to the chemical and pharmaceutical industries. This guide will focus on two primary synthetic strategies: the classical nitration-reduction pathway and the modern palladium-catalyzed Buchwald-Hartwig amination.

Comparison of Synthetic Pathways

The selection of a synthetic route to this compound depends on several factors, including precursor availability, desired scale, and tolerance to specific reaction conditions. Below is a summary of the key performance indicators for the classical and a proposed modern approach.

ParameterClassical: Nitration-ReductionModern: Buchwald-Hartwig Amination (Projected)
Starting Materials 1,2,3-Trimethylbenzene (Hemimellitene)1-Bromo-2,3,4-trimethylbenzene, Ammonia source
Key Reagents Nitric acid, Sulfuric acid, Reducing agent (e.g., Fe/HCl, H₂/Pd)Palladium catalyst, Ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu)
Typical Yield High (analogous synthesis of 2,4,6-isomer yields up to 96%)[2]Generally high
Purity Good to Excellent (commercial products available at >98% purity)[3]High, often requires chromatographic purification
Reaction Conditions Harsh (strong acids, potentially high temperatures/pressures for reduction)Milder (moderate temperatures)
Scalability Well-established for industrial scaleScalable, but catalyst cost can be a factor
Key Advantages Inexpensive starting materials, proven scalabilityHigh functional group tolerance, milder conditions
Key Disadvantages Use of strong, corrosive acids; generation of nitro-aromatic intermediatesCost of catalyst and ligands, potential for catalyst poisoning

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the two synthetic pathways.

classical_pathway start 1,2,3-Trimethylbenzene nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_intermediate 1,2,3-Trimethyl-4-nitrobenzene nitration->nitro_intermediate reduction Reduction (e.g., Fe/HCl or H₂/Pd) nitro_intermediate->reduction product This compound reduction->product

Classical Nitration-Reduction Pathway

buchwald_hartwig_pathway start 1-Bromo-2,3,4-trimethylbenzene amination Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Ammonia source) start->amination product This compound amination->product

Modern Buchwald-Hartwig Amination Pathway

Experimental Protocols

Classical Synthesis: Nitration of 1,2,3-Trimethylbenzene and Subsequent Reduction

This two-step process is the most established method for the synthesis of trimethylanilines.

Step 1: Nitration of 1,2,3-Trimethylbenzene

The nitration of 1,2,3-trimethylbenzene introduces a nitro group onto the aromatic ring, primarily at the 4-position due to the directing effects of the methyl groups.

  • Reagents:

    • 1,2,3-Trimethylbenzene

    • Concentrated Nitric Acid

    • Concentrated Sulfuric Acid

  • Procedure:

    • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.[4]

    • 1,2,3-Trimethylbenzene is added dropwise to the cooled acid mixture, maintaining a low temperature (e.g., below 10°C) to control the exothermic reaction and prevent over-nitration.[5]

    • After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete conversion.

    • The mixture is then poured onto ice, and the crude 1,2,3-trimethyl-4-nitrobenzene is isolated, typically by extraction with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed to yield the crude product, which may be purified by distillation or crystallization.

Step 2: Reduction of 1,2,3-Trimethyl-4-nitrobenzene

The nitro group of the intermediate is reduced to an amine to yield the final product.

  • Reagents:

    • 1,2,3-Trimethyl-4-nitrobenzene

    • Reducing Agent:

      • Catalytic Hydrogenation: Hydrogen gas and a catalyst (e.g., Palladium on carbon).

      • Chemical Reduction: Iron powder and Hydrochloric acid.[1]

  • Procedure (Catalytic Hydrogenation):

    • 1,2,3-Trimethyl-4-nitrobenzene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

    • The palladium on carbon catalyst is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere in a pressure vessel.[2]

    • The reaction is stirred at a specified temperature and pressure until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

    • The product can be further purified by distillation under reduced pressure.

Modern Synthesis: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers a more modern and often milder alternative for the formation of carbon-nitrogen bonds.[6]

  • Reagents:

    • 1-Bromo-2,3,4-trimethylbenzene (or the corresponding triflate)

    • An ammonia equivalent (e.g., benzophenone imine, or an ammonium salt)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, SPhos)[7]

    • A strong, non-nucleophilic base (e.g., sodium tert-butoxide)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, ligand, and base are added.

    • The anhydrous solvent is added, followed by the 1-bromo-2,3,4-trimethylbenzene and the ammonia source.

    • The reaction mixture is heated to a specified temperature (typically 80-110°C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

    • The organic layer is dried, and the solvent is removed under reduced pressure.

    • The crude this compound is then purified, usually by column chromatography.

Conclusion

The classical nitration-reduction pathway remains a robust and cost-effective method for the large-scale synthesis of this compound, benefiting from readily available starting materials. However, it involves harsh and hazardous reagents. The Buchwald-Hartwig amination presents a powerful alternative with broader functional group compatibility and milder reaction conditions, making it particularly attractive for the synthesis of complex molecules in a laboratory setting. The choice between these pathways will ultimately be guided by the specific requirements of the synthesis, including scale, cost, and the chemical environment of the target molecule.

References

A Comparative Guide to HPLC-MS Methods for the Separation of Aniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of aniline and its isomers are critical in various fields, including environmental monitoring, toxicology, and the development of pharmaceuticals and other chemical products. Due to their structural similarity, separating positional isomers of aniline, such as toluidines and chloroanilines, presents a significant analytical challenge. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers a powerful and selective solution for this complex separation.

This guide provides an objective comparison of different HPLC-MS methods, focusing on reversed-phase and hydrophilic interaction liquid chromatography (HILIC) approaches. We present supporting experimental data from various studies to highlight the performance of different stationary phases and mobile phase compositions. Detailed experimental protocols are provided to enable the replication and adaptation of these methods in your laboratory.

Data Presentation: A Comparative Overview of Chromatographic Performance

The choice of stationary phase is paramount in achieving the desired separation of aniline isomers. The following tables summarize the retention behavior of aniline and its key isomers on different types of HPLC columns. It is important to note that the data is compiled from different sources, and direct comparison of retention times should be done with consideration of the varying experimental conditions.

Table 1: Retention Times (in minutes) of Aniline Isomers on a C18 Stationary Phase

CompoundRetention Time (min)
Aniline3.25
o-Toluidine3.84
m-Toluidine3.79
p-Toluidine3.75
2-Chloroaniline4.24
3-Chloroaniline4.41
4-Chloroaniline4.34
(Data sourced from a study utilizing an Agilent Zorbax Eclipse Plus C18 column with a water/acetonitrile gradient containing formic acid)

Table 2: Retention Times (in minutes) of Aniline Isomers on a Pentafluorophenyl (PFP) Stationary Phase

CompoundRetention Time (min)
Aniline2.91
o-Toluidine3.93
m-ToluidineNot Reported
p-Toluidine3.76
2-Chloroaniline5.01
3-Chloroaniline5.31
4-Chloroaniline5.18
(Data sourced from an Agilent application note using an InfinityLab Poroshell 120 PFP column with a water/methanol gradient containing formic acid)[1]

Table 3: Mass Spectrometry Parameters (MRM Transitions) for Aniline Isomers

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aniline94.177.115
o-Toluidine108.191.110
m-Toluidine108.191.110
p-Toluidine108.191.110
2-Chloroaniline128.092.020
3-Chloroaniline128.092.020
4-Chloroaniline128.092.020
(Compiled from multiple sources, optimization may be required)[2][3][4]

Methodologies for Aniline Isomer Separation

The successful separation of aniline isomers by HPLC-MS is dependent on the careful selection and optimization of several parameters, including the stationary phase, mobile phase composition, and mass spectrometer settings. Below are detailed protocols for two common approaches: Reversed-Phase Chromatography and Hydrophilic Interaction Liquid Chromatography.

Experimental Workflow for HPLC-MS Analysis of Aniline Isomers

HPLC-MS Workflow for Aniline Isomer Analysis General Experimental Workflow cluster_prep Sample Preparation cluster_hplcms HPLC-MS Analysis cluster_data Data Analysis sample Sample Collection (e.g., Water, Soil, Biological Matrix) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Evaporation and Reconstitution extraction->concentration hplc HPLC Separation (C18, PFP, or HILIC column) concentration->hplc ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms acquisition Data Acquisition ms->acquisition processing Peak Integration and Quantification acquisition->processing reporting Reporting Results processing->reporting

Caption: A generalized workflow for the analysis of aniline isomers using HPLC-MS.

Protocol 1: Reversed-Phase HPLC-MS for Aniline Isomers

This protocol is a general guideline based on common practices for separating aniline isomers on C18 or PFP stationary phases.

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether) at an appropriate pH to ensure the anilines are in their neutral form.

    • For solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile) followed by sonication.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water).

  • HPLC Conditions:

    • Column: A C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) or a PFP column (e.g., Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm)[1]. Phenyl-hexyl columns also offer alternative selectivity for aromatic compounds due to π-π interactions[5][6].

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol. Phenyl-based columns often show better selectivity with methanol as the organic modifier[7].

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramping up to a higher percentage (e.g., 70-90%) over several minutes to elute the analytes. The specific gradient profile will need to be optimized based on the column and the specific isomers of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

    • MRM Transitions: Utilize the precursor-to-product ion transitions listed in Table 3. The collision energies may require optimization for your specific instrument.

Protocol 2: HILIC-MS for Polar Aniline Isomers

HILIC is an excellent alternative for enhancing the retention of more polar aniline isomers that may have limited retention on traditional C18 columns.

  • Sample Preparation:

    • Sample preparation is similar to the reversed-phase protocol, however, the final reconstitution solvent should have a high organic content (e.g., 90% acetonitrile in water with 0.1% formic acid) to be compatible with the initial HILIC mobile phase.

  • HPLC Conditions:

    • Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica).

    • Mobile Phase A: 0.1% formic acid in 95:5 acetonitrile:water.

    • Mobile Phase B: 0.1% formic acid in water.

    • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and ramp down to a lower percentage (e.g., 50-60%) to elute the polar analytes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • The mass spectrometry conditions are generally the same as for the reversed-phase method (ESI+ with MRM). The higher organic content of the HILIC mobile phase can sometimes lead to enhanced ESI efficiency and improved sensitivity.

Logical Relationship of Method Selection

Method Selection Logic Decision Tree for Method Selection start Analytes: Aniline Isomers polarity_check Are the isomers sufficiently retained on C18? start->polarity_check c18_method Use Reversed-Phase (C18) - Good for general screening polarity_check->c18_method Yes alternative_rp Consider alternative RP phases (PFP, Phenyl-Hexyl) - Enhanced selectivity for aromatics polarity_check->alternative_rp No hilic_method Use HILIC - Increased retention for polar isomers alternative_rp->hilic_method Still poor retention

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 2,3,4-trimethylaniline and its structurally related isomers: 2,4,5-trimethylaniline, 2,4,6-trimethylaniline, and 3,4,5-trimethylaniline. The information presented is intended to assist in hazard assessment and to guide further research and development. The data has been compiled from various toxicological studies and databases.

Executive Summary

Aniline and its derivatives are a class of compounds with wide industrial applications, but also with known toxicological concerns, including methemoglobinemia, genotoxicity, and carcinogenicity. The position of methyl groups on the aniline ring can significantly influence the metabolic activation and subsequent toxicity of these compounds. This guide summarizes the available acute toxicity, carcinogenicity, and mutagenicity data for four trimethylaniline isomers to facilitate a comparative risk assessment. While quantitative data for some isomers is well-documented, information for others, particularly this compound and 3,4,5-trimethylaniline, is less complete, highlighting areas for future toxicological investigation.

Data Presentation: Comparative Toxicity Data

The following tables summarize the available quantitative and qualitative toxicity data for the four trimethylaniline isomers.

Table 1: Acute Toxicity Data for Trimethylaniline Isomers

CompoundCAS NumberTest SpeciesRoute of AdministrationLD50/LC50Reference(s)
This compound 1467-35-2Data Not AvailableData Not AvailableNo quantitative data available. Classified as potentially fatal if inhaled.[1]
2,4,5-Trimethylaniline 137-17-7RatOral1250 mg/kg[2]
2,4,6-Trimethylaniline 88-05-1RatOral743 mg/kg[3]
MouseOral590 mg/kg[3]
MouseInhalationLC50: 290 mg/m³/2h[3]
3,4,5-Trimethylaniline 1639-31-2Data Not AvailableData Not AvailableNo quantitative data available. Classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[4]

Table 2: Carcinogenicity and Mutagenicity Data for Trimethylaniline Isomers

CompoundCarcinogenicityMutagenicity (Ames Test)Other Genotoxicity DataReference(s)
This compound Data Not AvailableData Not AvailableData Not Available
2,4,5-Trimethylaniline Carcinogenic in rats and mice (liver and lung tumors).[5]Mutagenic with metabolic activation.[5]Mutagenic in Drosophila and cultured rat fibroblasts.[5][5]
2,4,6-Trimethylaniline Limited evidence of carcinogenicity in animal studies.[3]Weakly mutagenic in Salmonella typhimurium.[3]Mutagenic in the wing spot test in Drosophila melanogaster and in the 6-thioguanine resistance test in cultured fibroblasts.[3][3]
3,4,5-Trimethylaniline Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for key toxicological experiments frequently cited for aniline derivatives. These protocols are based on internationally recognized guidelines.

Acute Oral Toxicity Testing (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.

  • Principle: The test aims to classify a substance into a toxicity category based on the mortality observed after sequential dosing of a small number of animals.

  • Test Animals: Healthy, young adult rodents (usually rats, preferably females) are used. The animals are acclimatized to the laboratory conditions for at least 5 days before the test.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Preparation: The test substance is typically administered in a constant volume over a range of doses. The vehicle used for dissolving or suspending the test substance should be non-toxic (e.g., water, corn oil).

  • Administration of Doses: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing (e.g., overnight for rats).

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

    • A group of 3 animals is dosed at the starting dose.

    • The outcome (survival or death) determines the next step. If 2 or 3 animals die, the test is repeated at a lower dose level. If 0 or 1 animal dies, the test is repeated at a higher dose level.

    • This process is continued until the criteria for classification are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data and Reporting: The final report includes details of the test animals, dosing, clinical observations, body weight data, pathology findings, and the determined acute toxic class.[6][7][8]

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of the test substance to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the amino acid, allowing them to grow on a minimal medium.

  • Test Strains: A set of tester strains is used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations). Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Since many chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes, the test is performed both in the absence and presence of a metabolic activation system. This is typically a liver fraction (S9 mix) from rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

  • Procedure (Plate Incorporation Method):

    • The test substance, the bacterial tester strain, and (if used) the S9 mix are combined in molten top agar.

    • This mixture is poured onto the surface of a minimal agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Procedure (Pre-incubation Method):

    • The test substance, the bacterial tester strain, and (if used) the S9 mix are incubated together before being mixed with the top agar and poured onto the minimal agar plate.

  • Data Collection: After incubation, the number of revertant colonies on each plate is counted.

  • Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies on the test plates to the number of spontaneous revertant colonies on the negative (solvent) control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response in one or more strains.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative toxicity assessment of trimethylanilines.

cluster_assessment Comparative Toxicity Assessment Workflow Compound_Identification Identify Trimethylaniline Isomers (2,3,4-, 2,4,5-, 2,4,6-, 3,4,5-) Data_Collection Gather Existing Toxicity Data (Acute, Carcinogenicity, Mutagenicity) Compound_Identification->Data_Collection Data_Gap_Analysis Identify Missing Data (e.g., LD50 for 2,3,4- and 3,4,5-isomers) Data_Collection->Data_Gap_Analysis Experimental_Testing Conduct Necessary In Vivo / In Vitro Assays (e.g., OECD Guideline Studies) Data_Gap_Analysis->Experimental_Testing Data_Analysis Analyze and Compare Toxicity Profiles Experimental_Testing->Data_Analysis Risk_Assessment Hazard Identification and Risk Characterization Data_Analysis->Risk_Assessment

Caption: Workflow for the comparative toxicity assessment of trimethylaniline isomers.

cluster_pathway Proposed Metabolic Activation Pathway of Aromatic Amines Aromatic_Amine Aromatic Amine (e.g., Trimethylaniline) N_Hydroxylation N-Hydroxylation (Cytochrome P450) Aromatic_Amine->N_Hydroxylation Metabolic Activation N_Hydroxy_Amine N-Hydroxy Arylamine (Metabolite) N_Hydroxylation->N_Hydroxy_Amine Esterification Esterification (e.g., Sulfonation, Acetylation) N_Hydroxy_Amine->Esterification Reactive_Nitrenium_Ion Reactive Nitrenium Ion Esterification->Reactive_Nitrenium_Ion Formation of unstable esters DNA_Adducts DNA Adducts Reactive_Nitrenium_Ion->DNA_Adducts Covalent Binding Cellular_Damage Cellular Damage and Mutation DNA_Adducts->Cellular_Damage

References

Gas Chromatography for the Analysis of Trimethylaniline Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible separation of trimethylaniline isomers is a critical step in various analytical workflows. This guide provides a comparative overview of gas chromatography (GC) methods applicable to the analysis of trimethylaniline mixtures, supported by experimental data from analogous separations of closely related xylidine (dimethylaniline) isomers. The methodologies presented here offer a strong starting point for developing and optimizing separation protocols for 2,3,4-, 2,4,5-, and 2,4,6-trimethylaniline.

The separation of positional isomers of aromatic amines, such as trimethylanilines, by gas chromatography can be challenging due to their similar physicochemical properties. The choice of stationary phase and temperature programming are crucial factors in achieving baseline separation. This guide explores different GC columns and conditions, providing a framework for method development.

Comparison of GC Stationary Phases for Aromatic Amine Isomer Separation

The selection of the GC column's stationary phase is paramount for the successful separation of trimethylaniline isomers. While specific data for trimethylaniline isomers is limited in publicly available literature, studies on the separation of xylidine (dimethylaniline) isomers offer valuable insights. The principles of separation for these closely related compounds are directly applicable.

Two promising stationary phases for this application are a novel amphiphilic star-shaped calix[1]resorcinarene (C4A-CL) and a traditional 50% phenyl-methylpolysiloxane (DB-17) column. The C4A-CL column, with its unique structure, demonstrates superior separation capabilities for positional isomers compared to the more conventional DB-17 phase.

Below is a comparison of the performance of these two columns for the separation of xylidine isomers, which can be extrapolated to inform the separation of trimethylaniline isomers.

Parameter C4A-CL Column DB-17 Column
Stationary Phase Amphiphilic star-shaped calix[1]resorcinarene50% Phenyl-methylpolysiloxane
Separation Principle Multiple interactions including hydrogen bonding, dipole-dipole, and π-π stacking with the calixarene structure.Primarily separation by polarity and boiling point differences.
Performance for Xylidine Isomers Baseline separation of all six isomers.Co-elution of some isomers.
Potential for Trimethylaniline Isomers High potential for baseline separation due to enhanced selectivity for positional isomers.May provide partial separation, but co-elution is likely.

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and adapting these methods for the analysis of trimethylaniline mixtures. The following protocols are based on successful separations of xylidine isomers and serve as a robust starting point.

Method 1: High-Resolution Separation on a C4A-CL Column

This method is recommended for achieving baseline separation of all positional isomers.

  • Column: C4A-CL coated fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Nitrogen

  • Flow Rate: 0.6 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 min

    • Ramp: 10°C/min to 160°C

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Method 2: Standard Separation on a DB-17 Column

This method may be suitable for initial screening or when baseline separation of all isomers is not critical.

  • Column: DB-17 (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Nitrogen

  • Flow Rate: 0.6 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 min

    • Ramp: 10°C/min to 160°C

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the gas chromatography analysis for trimethylaniline mixtures.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Trimethylaniline Mixture Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC analysis of trimethylaniline mixtures.

Separation_Principle cluster_column GC Column cluster_elution Elution StationaryPhase Stationary Phase Isomer1 Isomer 1 StationaryPhase->Isomer1 Differential Partitioning Isomer2 Isomer 2 Isomer3 Isomer 3 Isomers Isomers->StationaryPhase Interaction

References

The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of Trimethylaniline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of trimethylaniline derivatives and their analogs, focusing on their role as kinase inhibitors—a critical class of drugs in oncology and beyond. By examining key substitutions on the aniline ring, we can elucidate the principles governing their potency and selectivity.

The aniline scaffold is a prevalent feature in a multitude of kinase inhibitors. The number, position, and nature of substituents on the aniline ring can dramatically influence the compound's interaction with the target kinase, thereby affecting its inhibitory activity. This guide synthesizes data from various studies to present a clear picture of the structure-activity relationship (SAR) of these compounds.

Comparative Analysis of Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of various aniline and anilinopyrimidine derivatives against several protein kinases and cancer cell lines. The data highlights how modifications to the aniline moiety impact their potency, typically measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound IDAniline Substitution PatternTarget Kinase(s)IC50 (nM)Target Cell Line(s)GI50/IC50 (µM)
1 3-ethynylanilineEGFR-HT-29, MCF-7, H4605.27, 4.41, 11.95
2 3-chloro-4-fluoroanilineMer, c-Met18.5, 33.6HepG2, MDA-MB-231, HCT116-
3 3-bromoanilineEGFR29 (pM)--
4 4-amino-3-methylphenyl--Liver Cancer CellsSelective Inhibition
5a 4-aminophenyl (acetylated)--NCI-60 panel0.025 (mean)
14a 3-aminophenyl (oxime deriv.)--UO-31, UACC-257, UACC-620.03, <0.01, <0.01
15a 3-ethynylaniline derivativeEGFR, VEGFR-2130, 560--
15b 3-ethynylaniline derivativeEGFR, VEGFR-2150, 1810HT-29, MCF-7, H4605.27, 4.41, 11.95
15f 2-substituted anilineMerTK37.5A2780, MDA-MB-231, HCT116-
18c 2-substituted anilineMer, c-Met18.5, 33.6HepG2, MDA-MB-231, HCT116-
20 3-bromo-6,7-dimethoxyanilineEGFR29 (pM)--

Data synthesized from multiple sources.[1][2][3][4][5][6]

Key Observations from the Data:

  • Substitution Position is Critical: The position of substituents on the aniline ring significantly impacts activity. For instance, 3-substitution on the anilino ring of 4-anilinoquinazolines is often favored for potent EGFR inhibition.[1]

  • Lipophilic and Electron-Withdrawing Groups: Small, lipophilic, and electron-withdrawing groups at the 3-position of the aniline ring can enhance potency against EGFR.[2]

  • Dual Inhibition: Certain substitution patterns can lead to dual inhibition of multiple kinases, such as Mer and c-Met, which can be a desirable trait in cancer therapy.[2]

  • Cellular vs. Enzymatic Activity: It is crucial to assess both enzymatic inhibition (IC50) and cellular activity (GI50/IC50 against cell lines) as membrane permeability and other cellular factors can influence the overall efficacy of a compound.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of the key assays used to evaluate the biological activity of these aniline derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Reaction Setup: A kinase reaction is set up in a 384-well plate containing the kinase, a substrate (e.g., a specific peptide), ATP, and the test compound (aniline derivative) at various concentrations. The reaction is typically incubated at 30°C for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: A Kinase Detection Reagent is then added to convert the newly synthesized ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction.

  • Luminescence Measurement: The plate is incubated at room temperature, and the luminescence is measured using a plate reader. The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity.

  • IC50 Determination: The inhibitory concentration 50 (IC50) values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

This protocol is a generalized procedure based on the principles of the ADP-Glo™ Kinase Assay.[7]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (aniline derivatives) and incubated for a specific duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • GI50/IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the concentration that inhibits cell growth by 50% (GI50 or IC50) is determined.

This is a standard protocol for the MTT assay.[8][9][10][11]

Visualizing the Mechanism of Action

To better understand the context in which these trimethylaniline derivatives exert their effects, the following diagrams illustrate a key signaling pathway they often target and a typical workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Trimethylaniline Derivatives purification Purification & Characterization synthesis->purification kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) purification->kinase_assay cell_assay Cell-Based Assay (e.g., MTT) kinase_assay->cell_assay ic50 IC50/GI50 Determination cell_assay->ic50 sar SAR Analysis ic50->sar

A typical experimental workflow for SAR studies.

Many aniline-based kinase inhibitors target the PI3K/AKT/mTOR pathway, which is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[12][13][14][15][16] Dysregulation of this pathway is a common hallmark of cancer.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Aniline_Inhibitor Aniline-based Kinase Inhibitor Aniline_Inhibitor->PI3K Inhibits Aniline_Inhibitor->AKT Inhibits Aniline_Inhibitor->mTOR Inhibits

The PI3K/AKT/mTOR signaling pathway.

Conclusion

The structure-activity relationship of trimethylaniline derivatives and their analogs is a complex but crucial area of study in drug discovery. As demonstrated, subtle changes in the substitution pattern on the aniline ring can lead to significant differences in biological activity. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to design and develop novel and more effective kinase inhibitors. Further systematic studies focusing on the specific contributions of the number and position of methyl groups on the aniline core will undoubtedly provide deeper insights and pave the way for the next generation of targeted therapies.

References

A Comparative Analysis of the Biological Activity of 2,3,4-Trimethylaniline and Other Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2,3,4-trimethylaniline in relation to other isomeric and structurally similar anilines. Due to a notable scarcity of direct experimental data for this compound in publicly available literature, this comparison leverages data from closely related isomers to infer potential biological activities and highlights the general mechanisms of action for this class of compounds. The information presented is intended to guide research and development efforts by providing a framework for the toxicological and pharmacological assessment of substituted anilines.

Executive Summary

Aniline and its derivatives are a class of aromatic amines with wide industrial use and diverse biological activities. Their toxicological profiles, particularly their potential for mutagenicity and carcinogenicity, are of significant concern. This guide focuses on comparing the known biological activities of various dimethylaniline and trimethylaniline isomers to provide a predictive context for this compound. The primary mechanism of toxicity for many aromatic amines involves metabolic activation to reactive electrophilic intermediates that can form DNA adducts, leading to mutations and potentially cancer.

Comparative Biological Activity Data

CompoundAssaySpeciesEndpointValueReference
2,4,5-Trimethylaniline Acute Oral ToxicityRatLD501585 mg/kg[1]
Ames TestS. typhimurium (with S9)MutagenicityPositive[2]
CarcinogenicityRat (male & female)Hepatocellular carcinomasCarcinogenic[2]
CarcinogenicityMouse (female)Hepatocellular carcinomasCarcinogenic[2]
2,4,6-Trimethylaniline Acute Oral ToxicityRatLD50743 mg/kg[3]
Acute Oral ToxicityMouseLD50590 mg/kg[3]
Ames TestS. typhimurium (with 20% S9)MutagenicityWeakly Positive[4]
CarcinogenicityMouse (male & female)Hepatocellular carcinomaCarcinogenic[3]
2,6-Dimethylaniline CarcinogenicityRatNasal cavity adenomas and carcinomasCarcinogenic[5]
Aniline Cytotoxicity (MTT Assay)Primary HepatocytesCell ViabilityConcentration-dependent decrease[N/A]

Key Biological Activities and Mechanisms of Action

The biological activities of anilines are heavily influenced by the substitution pattern on the aromatic ring. The number and position of methyl groups can affect their metabolic fate and, consequently, their toxic potential.

Mutagenicity and Carcinogenicity

A significant concern with many aniline derivatives is their potential to cause mutations and cancer. This is often linked to their metabolic activation.

Metabolic Activation Pathway: The primary route of activation for many aromatic amines involves enzymatic oxidation by cytochrome P450 enzymes in the liver. This process, known as N-hydroxylation, forms N-hydroxylamine metabolites. These metabolites can be further converted into highly reactive nitrenium ions, which are electrophilic and can readily form covalent adducts with DNA. These DNA adducts can lead to mutations during DNA replication and are considered a key initiating event in chemical carcinogenesis.[6] The induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, is a known indicator of in vivo N-hydroxylation of aromatic amines.[3]

Metabolic_Activation_of_Anilines cluster_activation Activation Pathway cluster_detoxification Detoxification Pathway Aniline Aniline Derivative N_Hydroxylamine N-Hydroxylamine Metabolite Aniline->N_Hydroxylamine Cytochrome P450 (N-hydroxylation) Detoxification Detoxification (e.g., Glucuronidation) Aniline->Detoxification Nitrenium_Ion Nitrenium Ion (Reactive Electrophile) N_Hydroxylamine->Nitrenium_Ion Further Metabolism N_Hydroxylamine->Detoxification DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA Mutation Mutation DNA_Adducts->Mutation Replication Errors Cancer Cancer Initiation Mutation->Cancer Excretion Excretion Detoxification->Excretion

Caption: Metabolic activation and detoxification pathways of aniline derivatives.

Cytotoxicity

Aniline derivatives can exhibit cytotoxic effects on various cell types. The mechanisms of cytotoxicity can include membrane disruption and the induction of apoptosis.[6]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the biological activity of aniline compounds.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Objective: To determine if a test compound can induce mutations in the DNA of specific strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Top agar (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • S9 fraction (a rat liver homogenate for metabolic activation)

  • Positive and negative controls

Procedure:

  • Prepare overnight cultures of the S. typhimurium tester strains.

  • To a tube containing molten top agar at 45°C, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.

  • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Spread the top agar evenly and allow it to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Mammalian cell line (e.g., HepG2, NIH/3T3)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound dissolved in a suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_mutagenicity Mutagenicity Assessment (Ames Test) A1 Seed Cells in 96-well Plate A2 Treat with Aniline Derivative A1->A2 A3 Incubate and Add MTT A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Bacterial Strains B2 Expose Bacteria to Aniline (with/without S9) B1->B2 B3 Plate on Selective Media B2->B3 B4 Incubate B3->B4 B5 Count Revertant Colonies B4->B5 B6 Determine Mutagenic Potential B5->B6

Caption: General experimental workflow for assessing the cytotoxicity and mutagenicity of aniline derivatives.

Conclusion and Future Directions

The available data on aniline derivatives, particularly trimethylanilines, indicate a significant potential for biological activity, including mutagenicity and carcinogenicity, which is largely dependent on their metabolic activation. While direct experimental data for this compound is currently lacking, its structural similarity to other carcinogenic trimethylaniline isomers suggests that it should be handled with caution and warrants further investigation.

Future research should prioritize the following:

  • In vitro and in vivo toxicity studies of this compound to determine its acute and chronic toxicity, including the calculation of LD50 and IC50 values.

  • Mutagenicity and genotoxicity assays , such as the Ames test and comet assay, to assess its DNA-damaging potential.

  • Carcinogenicity bioassays in rodent models to evaluate its long-term cancer risk.

  • Metabolomic studies to identify the specific metabolic pathways of this compound and to determine if it undergoes metabolic activation to reactive intermediates.

  • Investigation of effects on specific signaling pathways involved in cell proliferation, apoptosis, and DNA repair to elucidate its mechanisms of action.

By filling these knowledge gaps, the scientific community can better understand the potential risks and structure-activity relationships of this important class of chemicals, facilitating informed decisions in research, drug development, and chemical safety.

References

Safety Operating Guide

Proper Disposal of 2,3,4-Trimethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel are provided with essential safety and logistical information for the proper disposal of 2,3,4-Trimethylaniline. This procedural guide outlines the necessary steps to ensure the safe handling and disposal of this aromatic amine, in compliance with standard laboratory safety protocols and environmental regulations. Adherence to these procedures is critical for minimizing health risks and environmental impact.

This compound and its isomers are classified as hazardous materials, with potential for toxicity and carcinogenicity.[1][2] Improper disposal can lead to contamination of soil and water, posing a threat to aquatic life and human health.[1][2] Therefore, a structured and informed approach to its disposal is mandatory.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

A comprehensive range of PPE must be worn to prevent any direct contact with the chemical. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator is necessary.

All handling of this compound should be conducted within a certified chemical fume hood to avoid the inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a "cradle-to-grave" hazardous waste management approach.

1. Waste Collection:

  • All waste containing this compound, including residues, contaminated materials (e.g., pipette tips, paper towels), and solutions, must be collected in a designated, properly labeled hazardous waste container.

  • The container must be made of a compatible material, be in good condition, and have a secure-fitting lid.

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."

2. In-Lab Decontamination and Spill Management:

In the event of a small spill or for the decontamination of laboratory surfaces and equipment, specific procedures should be followed to neutralize the aromatic amine.

  • Physical Removal: For larger spills, the bulk of the material should be physically removed.

  • Chemical Neutralization: A decontamination solution can be prepared to react with and neutralize the aromatic amine. A recommended procedure involves the following steps:

    • Formation of a water-soluble salt by treating the amine with a dilute acid solution (e.g., hydrochloric acid). This allows for the removal of the majority of the amine.

    • For any residual amine, a chemical transformation to its corresponding methanol-soluble Schiff base can be achieved using a reagent like p-dimethylaminobenzaldehyde.

  • Commercial decontamination solutions specifically designed for aromatic amines are also available and can be used according to the manufacturer's instructions.

3. Final Disposal:

  • The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC9H13N[3]
Molecular Weight135.21 g/mol [3]
AppearanceBrown to black solid (<24°C), Liquid (>24°C)[4]
Storage Temperature2-8°C, protect from light[4]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Decontamination cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Ensure Safety CollectWaste Collect Waste in Labeled Container FumeHood->CollectWaste Proceed with Caution Spill Manage Spills & Decontaminate Surfaces CollectWaste->Spill As Needed StoreWaste Store Waste Securely CollectWaste->StoreWaste Segregate & Store Spill->CollectWaste Contain & Collect LicensedDisposal Arrange for Licensed Disposal StoreWaste->LicensedDisposal Final Step

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2,3,4-Trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Guide to Safe and Compliant Operations

This document provides immediate, essential safety protocols and logistical plans for handling 2,3,4-Trimethylaniline. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Communication

This compound is a hazardous chemical requiring careful handling. It is classified as acutely toxic if inhaled and a skin irritant[1]. All personnel must be thoroughly familiar with the hazards outlined in the Safety Data Sheet (SDS) before commencing any work.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risks.

PPE CategorySpecification
Eye/Face Protection Chemical safety glasses with side shields or goggles. A face shield is required when there is a splash hazard.[2][3]
Hand Protection Chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or punctures before and during use. Contaminated gloves must be replaced immediately.[1][2]
Skin and Body Protection A lab coat or chemical-resistant apron must be worn. Ensure clothing provides full coverage. In case of significant splash risk, chemical-resistant overalls are recommended.[2]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] If there is a risk of exceeding exposure limits, a full-face respirator with organic vapor cartridges is necessary.[1][3]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for handling this compound from receipt to disposal.

3.1. Receiving and Storage

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Keep away from incompatible materials such as oxidizing agents and acids.[2] The storage area should be secure and accessible only to authorized personnel.

3.2. Preparation and Handling

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of unnecessary items. Assemble all necessary equipment and PPE.

  • Handling: Conduct all dispensing and handling of this compound inside a certified chemical fume hood.

  • Spill Prevention: Use a secondary container when transporting the chemical.

3.3. Emergency Procedures

  • Spills: In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3] For large spills, evacuate the area and alert emergency personnel.[2]

  • First Aid:

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.

    • Solid waste, including contaminated gloves, wipes, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[3]

Experimental Workflow and Safety Controls

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood Secure Area retrieve Retrieve this compound from Storage prep_fumehood->retrieve dispense Dispense and Use in Fume Hood retrieve->dispense decontaminate Decontaminate Work Area and Equipment dispense->decontaminate waste_disposal Dispose of Waste in Hazardous Waste Container decontaminate->waste_disposal remove_ppe Doff PPE waste_disposal->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trimethylaniline
Reactant of Route 2
Reactant of Route 2
2,3,4-Trimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.